molecular formula C6H18N3S B3152151 Tris(dimethylamino)antimony CAS No. 7289-92-1

Tris(dimethylamino)antimony

カタログ番号: B3152151
CAS番号: 7289-92-1
分子量: 253.99 g/mol
InChIキー: ZUSRFDBQZSPBDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Atomic number of base material: 51 Antimony>

特性

IUPAC Name

N-[bis(dimethylamino)stibanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSRFDBQZSPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Sb](N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Sb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046351
Record name Tris(dimethylamino)antimony
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7289-92-1
Record name Tris(dimethylamino)antimony
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(Dimethylamino) Antimony
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tris(dimethylamino)antimony: Chemical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH3)2]3, is a volatile, air- and moisture-sensitive organometallic compound. It serves as a key precursor in the deposition of antimony-containing thin films for semiconductor and electronic applications through methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2] Its utility also extends to being an intermediate in the synthesis of more complex antimony compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and associated hazards of this compound, with a focus on providing practical information for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid under standard conditions.[3] Its high volatility is a key property for its application in vapor deposition techniques. The physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C6H18N3Sb[4]
Molecular Weight 253.99 g/mol [4]
Appearance Colorless to yellow liquid[3]
Boiling Point 32-34 °C at 0.45 mmHg
Density 1.325 g/mL at 25 °C
Flash Point -14 °C (6.8 °F)[5]
Solubility Reacts violently with water.[5] Soluble in organic solvents like hexane (B92381) and ether.[6][5][6]
Sensitivity Air, moisture, light, and heat sensitive.[7][7]

Synthesis

The synthesis of this compound requires anhydrous and anaerobic conditions due to the high sensitivity of the product to air and moisture. A common method involves the reaction of an antimony trihalide, such as antimony trichloride (B1173362) (SbCl3), with a lithium or sodium salt of dimethylamine (B145610).

Experimental Protocol: Synthesis of this compound

The following protocol is a general method adapted from synthetic procedures found in the literature.[6] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • Antimony trichloride (SbCl3)

  • Dimethylamine ((CH3)2NH) or n-butyllithium (n-BuLi) and dimethylamine hydrochloride

  • Anhydrous solvents (e.g., n-hexane, diethyl ether)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Distillation apparatus for purification

Procedure:

  • Preparation of Lithium Dimethylamide: In a Schlenk flask under an inert atmosphere, dissolve dimethylamine in anhydrous n-hexane. Cool the solution to -10 to 10 °C. To this, slowly add a solution of n-butyllithium in hexane while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of lithium dimethylamide.

  • Reaction with Antimony Trichloride: In a separate Schlenk flask, prepare a solution or slurry of antimony trichloride in a mixture of anhydrous diethyl ether and n-hexane.

  • Addition: Cool the antimony trichloride suspension to a low temperature (e.g., -30 to 10 °C). Slowly add the freshly prepared lithium dimethylamide solution to the antimony trichloride suspension via cannula with vigorous stirring. Maintain the low temperature during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture under inert atmosphere to remove the precipitated lithium chloride.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Characterization: The product can be characterized by:

  • NMR Spectroscopy: 1H NMR should show a single resonance for the methyl protons.[7]

  • Elemental Analysis: To confirm the elemental composition.

Reactivity

This compound is a reactive compound, primarily due to the polarity of the Sb-N bonds and the Lewis basicity of the nitrogen atoms.

  • Reaction with Water and Protic Reagents: It reacts violently with water and other protic reagents such as alcohols and primary or secondary amines.[8][9] This reaction leads to the cleavage of the Sb-N bonds and the formation of antimony oxides or alkoxides/amides and dimethylamine.

  • Precursor for Thin Film Deposition: Its primary application is as a precursor in MOCVD and ALD for the growth of antimony-containing materials like InSb and Sb2Te3.[7][10]

  • Ligand Exchange Reactions: It can undergo ligand exchange reactions with other nucleophiles. For example, it can be used in the synthesis of other antimony compounds by reacting with appropriate reagents.

Hazards and Safety Precautions

This compound is a hazardous chemical that requires strict safety protocols for handling.

Hazard Summary
HazardDescriptionGHS ClassificationReference(s)
Flammability Flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously.H226, H260[11]
Toxicity Harmful if swallowed or inhaled. May be fatal if it comes into contact with skin.H302, H332, H310[11]
Corrosivity Causes severe skin burns and eye damage.H314[11]
Environmental Hazard Toxic to aquatic life with long-lasting effects.H411[12]
Safe Handling and Storage

Due to its high reactivity with air and moisture, all handling and storage of this compound must be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8][13]

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.[14]

  • Chemical safety goggles and a face shield.[14]

  • Appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).[9]

Storage:

  • Store in a tightly sealed container under an inert atmosphere.[5]

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials (e.g., water, acids, oxidizing agents).[5][8]

Spill and Waste Disposal:

  • In case of a spill, do not use water. Absorb the spill with an inert, dry material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[5]

  • Dispose of waste in accordance with local, state, and federal regulations.

Toxicology and Biological Effects

The toxicity of this compound is primarily attributed to the antimony component. Antimony and its compounds are known to be toxic.

Mechanism of Toxicity

The primary mechanism of antimony toxicity is believed to be the inhibition of enzymes through binding to sulfhydryl (-SH) groups on proteins.[12] This can disrupt cellular respiration and other vital metabolic processes. The myocardium (heart muscle) is a known target of antimony toxicity.[12]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation of Reagents cluster_reaction Reaction cluster_workup Workup and Purification reagent1 Dimethylamine in anhydrous hexane mix1 Formation of Lithium Dimethylamide reagent1->mix1 reagent2 n-Butyllithium in hexane reagent2->mix1 reagent3 Antimony Trichloride in anhydrous ether/hexane mix2 Reaction with SbCl3 reagent3->mix2 mix1->mix2 filter Filtration mix2->filter evap Solvent Evaporation filter->evap distill Vacuum Distillation evap->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Safe Handling Workflow for Air-Sensitive Compounds

SafeHandlingWorkflow start Start: Handling this compound ppe Don Appropriate PPE (FR lab coat, goggles, face shield, gloves) start->ppe inert_env Work in an Inert Atmosphere (Glovebox or Schlenk Line) ppe->inert_env dry_glass Use Oven-Dried Glassware inert_env->dry_glass transfer Transfer using Syringe or Cannula dry_glass->transfer reaction Perform Reaction/ Manipulation transfer->reaction Proceed spill Spill Occurs transfer->spill Spill quench Quench Reaction Appropriately (avoid water if unreacted starting material is present) reaction->quench waste Dispose of Waste According to Regulations quench->waste storage Store under Inert Gas in a Sealed Container end End storage->end spill_clean Clean with Dry, Inert Absorbent (e.g., sand, vermiculite) spill->spill_clean spill_clean->waste waste->end

Caption: Safe handling workflow for this compound.

Proposed Mechanism of Antimony Toxicity

AntimonyToxicity Sb Antimony (Sb³⁺) from this compound InactiveEnzyme Inactive Enzyme-Antimony Complex Sb->InactiveEnzyme binds to Enzyme Enzyme with active sulfhydryl groups (-SH) Enzyme->InactiveEnzyme inhibition CellularProcess Normal Cellular Processes (e.g., Cellular Respiration) Enzyme->CellularProcess catalyzes Disruption Disruption of Cellular Function InactiveEnzyme->Disruption CellularProcess->Disruption is disrupted Toxicity Cellular Toxicity Disruption->Toxicity

Caption: Proposed mechanism of antimony-induced cellular toxicity.

References

An In-Depth Technical Guide to the Physical Properties of Tris(dimethylamino)antimony Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH₃)₂]₃, is an organometallic compound that has garnered significant interest in various scientific and technical fields.[1][2] Its utility as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the synthesis of antimony-containing thin films, such as those used in semiconductors and photovoltaic devices, underscores its importance in materials science.[3][4] This technical guide provides a comprehensive overview of the core physical properties of this compound in its liquid state, offering valuable data for researchers, scientists, and professionals in drug development who may encounter or utilize this compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application. As a liquid, its properties such as boiling point, density, and vapor pressure are of primary concern, especially given its sensitivity to air and moisture.[5]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound liquid is presented in the table below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 32-34 °Cat 0.45 mmHg
33 °CNot specified
Density 1.325 g/mLat 25 °C
Vapor Pressure 1.04 Torrat 30 °C
Molecular Weight 253.99 g/mol

Note: Data compiled from multiple sources.[1][6]

Qualitative Physical Data
PropertyDescription
Appearance Colorless to yellow liquid.[5][7]
Solubility Soluble in organic solvents; reacts with water.[8]
Viscosity No quantitative data available in the searched literature.
Reactivity Highly sensitive to air and moisture.[5] Reacts with water and moisture in the air, liberating dimethylamine.[8]

Experimental Protocols

Accurate measurement of the physical properties of air-sensitive compounds like this compound requires specialized techniques to prevent decomposition or reaction with atmospheric components. The following sections outline detailed methodologies for key experiments, adapted from standard procedures for handling air-sensitive materials.

Handling and Storage of this compound

Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9] It should be stored in a cool, dry place in a tightly sealed container under an inert gas.

Measurement of Boiling Point (Reduced Pressure)

The boiling point of this compound is determined under reduced pressure to prevent thermal decomposition at higher temperatures.

Apparatus:

  • Schlenk flask

  • Vacuum pump

  • Manometer

  • Heating mantle with a stirrer

  • Thermometer

  • Cold trap

Procedure:

  • Assemble the distillation apparatus under an inert atmosphere.

  • Place a small, weighed amount of this compound into the Schlenk flask.

  • Connect the apparatus to a vacuum line equipped with a manometer and a cold trap.

  • Carefully evacuate the system to the desired pressure (e.g., 0.45 mmHg).

  • Begin heating the flask gently while stirring.

  • Record the temperature at which the liquid boils and a steady reflux is observed. This temperature is the boiling point at the recorded pressure.

Measurement of Density

The density of the liquid can be determined using a pycnometer within a glovebox to exclude air and moisture.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Glovebox with an inert atmosphere

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Inside the glovebox, weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Insert the stopper and allow any excess liquid to be expelled through the capillary.

  • Carefully wipe the outside of the pycnometer and weigh it again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Viscosity

While no specific viscosity data was found, a general protocol for measuring the viscosity of an air-sensitive liquid using a rotational viscometer inside a glovebox is provided.

Apparatus:

  • Rotational viscometer

  • Sample cup and spindle

  • Glovebox with an inert atmosphere

Procedure:

  • Set up the rotational viscometer inside the glovebox.

  • Place a known volume of this compound into the sample cup.

  • Immerse the spindle into the liquid to the correct depth.

  • Start the viscometer and record the torque required to rotate the spindle at various speeds.

  • The viscosity can be calculated from the torque, speed, and the geometry of the spindle and cup.

Determination of Solubility

A qualitative or semi-quantitative determination of solubility in various organic solvents can be performed under an inert atmosphere.

Apparatus:

  • Small vials or test tubes with caps

  • Graduated pipettes

  • Glovebox with an inert atmosphere

Procedure:

  • Inside the glovebox, add a small, known amount of this compound to a vial.

  • Gradually add a specific organic solvent (e.g., THF, hexane, toluene) in small, measured increments.

  • After each addition, cap the vial and agitate it to see if the compound dissolves completely.

  • Record the volume of solvent required to fully dissolve the sample. This provides a semi-quantitative measure of solubility.

Visualizations

To further elucidate the context and application of this compound, the following diagrams, created using the DOT language, illustrate key processes.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an antimony trihalide with a lithium dialkylamide.

Synthesis SbCl3 Antimony Trichloride (SbCl₃) Reaction Reaction SbCl3->Reaction LiNMe2 Lithium Dimethylamide (LiN(CH₃)₂) LiNMe2->Reaction Solvent Inert Solvent (e.g., Hexane) Solvent->Reaction Product This compound (Sb[N(CH₃)₂]₃) Reaction->Product Byproduct Lithium Chloride (LiCl) Reaction->Byproduct

Synthesis of this compound.
MOCVD Workflow for Antimony-Containing Thin Films

This compound is a key precursor in the MOCVD process for depositing thin films, for example, Indium Antimonide (InSb).

MOCVD_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_output Output TDMASb This compound (Vapor Phase) Mixing Gas Mixing TDMASb->Mixing TMIn Trimethylindium (Vapor Phase) TMIn->Mixing Deposition Deposition on Substrate Mixing->Deposition ThinFilm InSb Thin Film Deposition->ThinFilm Exhaust Exhaust Gases Deposition->Exhaust

MOCVD process for InSb thin film deposition.

Conclusion

This technical guide has summarized the essential physical properties of liquid this compound, providing a valuable resource for professionals working with this compound. The provided data and experimental protocols, with a strong emphasis on handling air-sensitive materials, are intended to facilitate safe and effective research and development. The visualizations of its synthesis and application in MOCVD offer a clear understanding of its role in materials science. While there is a lack of publicly available data on certain properties like viscosity, this guide compiles the most critical information for practical laboratory use.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH₃)₂]₃, is an organometallic compound of significant interest due to its role as a precursor in the synthesis of antimony-containing materials and its utility in various chemical transformations. A thorough understanding of its molecular structure and bonding is paramount for its effective application. This guide provides a comprehensive overview of the synthesis, molecular geometry, and bonding characteristics of this compound, supported by experimental data and protocols.

Synthesis and Spectroscopic Characterization

This compound is typically synthesized via the reaction of an antimony(III) halide, such as antimony trichloride (B1173362) (SbCl₃), with a lithium dialkylamide, in this case, lithium dimethylamide (LiNMe₂). The reaction is generally carried out in an inert solvent like n-hexane under an inert atmosphere to prevent oxidation and hydrolysis.

A related synthetic approach involves a transamination reaction. For instance, this compound can serve as a starting material for the synthesis of other antimony amide complexes through the exchange of the dimethylamino groups with other amines.

While detailed spectroscopic data in peer-reviewed literature is scarce, commercial suppliers indicate that the ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The molecule is sensitive to air and moisture, which necessitates careful handling during its synthesis and characterization.

General Experimental Protocol for Synthesis

The following protocol is a general representation of the synthesis of this compound:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of dimethylamine (B145610) in a suitable anhydrous solvent (e.g., n-hexane) is prepared in a reaction vessel.

  • The solution is cooled, typically to a temperature between -10°C and 10°C.

  • A solution of n-butyllithium in hexane (B92381) is added dropwise to the dimethylamine solution while maintaining the low temperature. This results in the formation of lithium dimethylamide.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the lithium salt.

  • In a separate flask, a solution of antimony trichloride in a mixed solvent system (e.g., ether and n-hexane) is prepared.

  • This antimony trichloride solution is then added dropwise to the lithium dimethylamide solution at a controlled low temperature (e.g., -30°C to 10°C).

  • Following the addition, the reaction mixture is heated to reflux for several hours to drive the reaction to completion.

  • The resulting mixture is filtered to remove the lithium chloride byproduct.

  • The solvent is removed from the filtrate by distillation under atmospheric pressure.

  • The final product, this compound, is obtained by distillation under reduced pressure.

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound A Dimethylamine in n-hexane C Lithium Dimethylamide Formation (-10 to 10 °C) A->C B n-Butyllithium in hexane B->C E Reaction with SbCl3 (-30 to 10 °C) C->E D Antimony Trichloride in ether/n-hexane D->E F Reflux E->F G Filtration F->G H Solvent Removal (Distillation) G->H I Product Isolation (Vacuum Distillation) H->I J This compound I->J

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated using gas-phase electron diffraction (GED), a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Gas-Phase Electron Diffraction (GED) Data

A study by Baskakova et al. (1998) provided the following structural parameters for this compound, determined by gas-phase electron diffraction and supplemented with Hartree-Fock level theoretical calculations.

ParameterBond Length (Å)
Sb-N(1)2.025
Sb-N(3)2.046
N(1)-C(11/12)1.446
N(3)-C1.450
C-H1.087
ParameterBond Angle (°)
N(1)-Sb-N(2)96.0
N(1)-Sb-N(3)96.0
Sb-N(1)-C(11)120.0
Sb-N(1)-C(12)120.0
C(11)-N(1)-C(12)120.0
Sb-N(3)-C(31)120.0
Sb-N(3)-C(32)120.0
C(31)-N(3)-C(32)120.0
N(1)-C(11)-H109.5
N(3)-C(31)-H109.5
H-C-H109.5

Note: The numbering of the nitrogen and carbon atoms distinguishes between potentially non-equivalent positions in the molecule.

The data suggests a trigonal pyramidal geometry around the central antimony atom, which is characteristic of Sb(III) compounds with a stereochemically active lone pair of electrons. The Sb-N bond lengths are in the expected range for antimony-nitrogen single bonds. The nitrogen atoms of the dimethylamino groups are likely to have a planar or near-planar geometry, as indicated by the sum of the angles around them being close to 360°.

General Experimental Protocol for Gas-Phase Electron Diffraction (GED)

The following outlines a general procedure for a GED experiment applicable to volatile organometallic compounds like this compound:

  • Sample Introduction: The sample is vaporized in a heated nozzle system and introduced into a high-vacuum diffraction chamber as a jet of gas.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to its flow.

  • Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is recorded on a detector, which could be a photographic plate or a more modern imaging plate or CCD detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes within the molecule. This experimental data is often refined against theoretical models of the molecular structure.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of this compound in solution.

General Experimental Protocol:

  • Sample Preparation: Due to its sensitivity to air and moisture, the sample must be prepared in a glovebox or using Schlenk line techniques. A few milligrams of the compound are dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been thoroughly dried and degassed. The solution is then transferred to an NMR tube, which is subsequently sealed.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Expected Spectra:

    • ¹H NMR: A single resonance is expected for the methyl protons of the dimethylamino groups, indicating that all methyl groups are chemically equivalent on the NMR timescale.

    • ¹³C NMR: A single resonance is expected for the methyl carbons.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, which can be correlated with its structure and bonding.

General Experimental Protocol:

  • Sample Handling: As with NMR, sample preparation must be conducted under an inert atmosphere.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or CsI plates. For solid samples, a Nujol mull or a KBr pellet can be prepared. The spectrum is then recorded using an FT-IR spectrometer. Key vibrational modes to be observed would include Sb-N stretching and bending modes, as well as vibrations associated with the dimethylamino groups.

  • Raman Spectroscopy: The sample is placed in a sealed capillary tube. The Raman spectrum is excited using a laser of a specific wavelength, and the scattered light is analyzed. Raman spectroscopy is particularly useful for observing symmetric vibrations and Sb-N stretching modes.

Conclusion

This compound possesses a trigonal pyramidal molecular structure, as determined by gas-phase electron diffraction. The bonding is characterized by Sb-N single bonds, and the dimethylamino groups are likely to be planar. Its synthesis is achieved through the reaction of antimony trichloride with lithium dimethylamide. A comprehensive characterization of this compound relies on a combination of structural determination techniques like GED and spectroscopic methods such as NMR and vibrational spectroscopy, all of which require rigorous exclusion of air and moisture. The data and protocols presented in this guide provide a foundational understanding for researchers working with this versatile organoantimony compound.

An In-depth Technical Guide to the Synthesis and Purification of Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tris(dimethylamino)antimony, an organoantimony compound with applications as a precursor in chemical vapor deposition (CVD) and metal-organic CVD (MOCVD) for creating high-purity antimony-containing thin films.[1] It also serves as a catalyst in advanced organic synthesis.[1]

Physical and Chemical Properties

This compound, with the chemical formula C₆H₁₈N₃Sb, is a colorless to yellow, light-sensitive liquid.[2][3] It is known to react with water and moisture in the air.[4] Proper storage and handling under an inert atmosphere are crucial.[4][5]

PropertyValueSource
Molecular Weight 253.99 g/mol [1][5][6]
Density 1.325 g/mL at 25 °C[1][5]
Boiling Point 33 °C[5]
32-34 °C at 0.45 mmHg[2]
57 °C at 2 Torr[2]
Melting Point <-78°C[2]
CAS Number 7289-92-1[5][6]

Synthesis Methodologies

The primary method for synthesizing this compound involves the reaction of antimony trichloride (B1173362) with a source of the dimethylamide ligand. A common procedure utilizes dimethylamine (B145610) and an organolithium reagent, such as n-butyllithium, to form lithium dimethylamide in situ, which then reacts with antimony trichloride.

This protocol is based on a method involving the reaction of antimony trichloride with lithium dimethylamide, formed in situ from dimethylamine and n-butyllithium.[7]

Reactants and Stoichiometry:

ReactantAmount (Embodiment 1)Amount (Embodiment 2)
Dimethylamine90 g300 g
n-Hexane300 mL1000 mL
n-Butyllithium (2.5 M in n-hexane)500 mL1500 mL
Antimony Trichloride95 g285 g
Diethyl Ether50 mL150 mL
n-Hexane (for SbCl₃ solution)100 mL300 mL

Procedure:

  • Preparation of Lithium Dimethylamide: In a reactor under an inert atmosphere, dimethylamine and n-hexane are combined and cooled to a temperature between -10 °C and 10 °C.[7] A solution of n-butyllithium in n-hexane is then added dropwise while maintaining the temperature.[7] After the addition is complete, the mixture is warmed to room temperature and stirred for 4 hours.[7]

  • Reaction with Antimony Trichloride: A solution of antimony trichloride in a mixture of diethyl ether and n-hexane is prepared separately.[7] This solution is then added dropwise to the lithium dimethylamide mixture, ensuring the reaction temperature is maintained between -30 °C and 10 °C.[7] Following the addition, the system is heated to reflux (not lower than 60 °C) for 4 hours.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is filtered. The solvent is then removed from the filtrate by distillation under normal pressure.[7] The crude product is then purified by vacuum distillation to yield this compound.[7]

Yields:

  • Embodiment 1: 85 g (80% yield)[7]

  • Embodiment 2: 238 g[7]

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[7] This technique is essential to separate the desired product from unreacted starting materials, byproducts, and residual solvents.

General Distillation Parameters:

PressureTemperature
0.45 mmHg32-34 °C
2 Torr57 °C

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_preparation Lithium Dimethylamide Preparation cluster_reaction Reaction with Antimony Trichloride cluster_purification Purification Dimethylamine Dimethylamine Reactor1 Reactor (-10 to 10 °C) Dimethylamine->Reactor1 nHexane n-Hexane nHexane->Reactor1 nBuLi n-Butyllithium nBuLi->Reactor1 Stirring Stir at RT (4 hours) Reactor1->Stirring Reactor2 Reaction Vessel (-30 to 10 °C) Stirring->Reactor2 SbCl3 Antimony Trichloride SbCl3_sol SbCl3 Solution SbCl3->SbCl3_sol EtherHexane Ether/n-Hexane EtherHexane->SbCl3_sol SbCl3_sol->Reactor2 Reflux Reflux (≥60 °C, 4 hours) Reactor2->Reflux Filtration Filtration Reflux->Filtration SolventRemoval Solvent Removal (Atmospheric Distillation) Filtration->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation FinalProduct This compound VacuumDistillation->FinalProduct

Caption: Synthesis workflow for this compound.

Purification_Logic Crude Crude Reaction Mixture Filter Filtration Crude->Filter Filtrate Filtrate Filter->Filtrate SolidWaste Solid Byproducts Filter->SolidWaste AtmoDist Atmospheric Distillation Filtrate->AtmoDist Solvents Volatile Solvents AtmoDist->Solvents CrudeProduct Crude Product AtmoDist->CrudeProduct VacDist Vacuum Distillation CrudeProduct->VacDist PureProduct Pure this compound VacDist->PureProduct NonVolatile Non-Volatile Impurities VacDist->NonVolatile

Caption: Purification logic for this compound.

Safety Considerations

This compound is a hazardous substance. It is flammable and reacts with water, potentially releasing flammable gases.[4][6] It is harmful if swallowed and can cause skin irritation and serious eye irritation.[4][6] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be worn when handling this compound.[4] All manipulations should be carried out in a well-ventilated area, preferably within a fume hood, and under an inert atmosphere.[4]

References

In-Depth Technical Guide to Tris(dimethylamino)antimony (CAS Number 7289-92-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Tris(dimethylamino)antimony, CAS Number 7289-92-1. It is intended to be a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed information on its chemical and physical properties, synthesis, and spectroscopic characterization.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₈N₃Sb, is an organoantimony compound.[1][2][3] It is also known by several synonyms, including Antimony tris(dimethylamide) and TDMASb. The compound is a colorless to pale yellow liquid at room temperature.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₈N₃Sb[1][2][3]
Molecular Weight 253.99 g/mol [1][2][3]
Boiling Point 32-34 °C at 0.45 mmHg[5]
Density 1.325 g/mL at 25 °C[5]
Appearance Colorless to pale yellow liquid[4]

Synthesis and Reactivity

This compound is synthesized via the reaction of antimony trichloride (B1173362) with a lithium or sodium salt of dimethylamine (B145610) in an inert solvent. This compound is sensitive to air and moisture and should be handled under an inert atmosphere.[4] It reacts with water and alcohols.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • Antimony trichloride (SbCl₃)

  • Lithium dimethylamide (LiN(CH₃)₂) or Sodium dimethylamide (NaN(CH₃)₂)

  • Anhydrous diethyl ether or hexane (B92381) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, a solution of antimony trichloride in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • The reaction vessel is cooled in an ice-salt bath or a dry ice-acetone bath.

  • A solution or slurry of lithium dimethylamide or sodium dimethylamide in the same solvent is added dropwise to the antimony trichloride solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • The resulting mixture, containing the product and a salt byproduct (LiCl or NaCl), is filtered under inert atmosphere to remove the salt.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Prepare SbCl3 solution in anhydrous solvent under inert atmosphere B Cool reaction vessel A->B D Add amide solution dropwise to SbCl3 solution with stirring B->D C Prepare LiN(CH3)2 or NaN(CH3)2 solution/slurry C->D E Warm to room temperature and stir D->E F Filter to remove salt byproduct E->F G Remove solvent under reduced pressure F->G H Purify by vacuum distillation G->H I Obtain pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a single sharp singlet in the region of 2.5-3.0 ppm. This is due to the chemical equivalence of the eighteen protons of the six methyl groups.

¹³C NMR: The carbon-13 NMR spectrum is expected to exhibit a single resonance for the methyl carbons, typically in the range of 40-50 ppm.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~2.5 - 3.0Singlet
¹³C ~40 - 50Singlet
Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the dimethylamino groups.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2950 - 2800C-H stretching vibrations of methyl groups
~1470 - 1440C-H bending vibrations of methyl groups
~1250 - 1000C-N stretching vibrations
Below 600Sb-N stretching vibrations
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 253 (for the most abundant isotopes ¹²¹Sb, ¹²C, ¹⁴N, ¹H). The fragmentation pattern will likely involve the sequential loss of dimethylamino radicals or dimethylamine molecules.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zFragment Ion
253[Sb(N(CH₃)₂)₃]⁺ (Molecular Ion)
209[Sb(N(CH₃)₂)₂]⁺
165[Sb(N(CH₃)₂)]⁺
44[N(CH₃)₂]⁺

Experimental Workflow for Characterization

Characterization_Workflow A Synthesized this compound B NMR Spectroscopy (1H, 13C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Elemental Analysis A->E F Structure Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: General workflow for the characterization of the synthesized compound.

Applications in Research and Development

This compound is primarily used as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for the synthesis of antimony-containing thin films.[6] These materials have applications in the semiconductor industry for the production of electronic and optoelectronic devices.[7] Its volatility and thermal stability make it a suitable candidate for these deposition techniques.

Safety and Handling

This compound is a reactive and hazardous compound. It is flammable and reacts with water.[4] It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4] Store the compound in a tightly sealed container under an inert atmosphere, away from heat, moisture, and incompatible materials such as acids and oxidizing agents.[4]

Signaling Pathway of Hazard

Hazard_Pathway substance This compound exposure Inhalation Skin Contact Ingestion substance->exposure effects Respiratory Irritation Skin Irritation Toxicity exposure:f0->effects:f0 exposure:f1->effects:f1 exposure:f2->effects:f2 prevention Use PPE Work in Fume Hood Avoid Water prevention->substance Safe Handling

References

Tris(dimethylamino)antimony solubility and reactivity with solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Reactivity of Tris(dimethylamino)antimony

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₆H₁₈N₃Sb, is an organoantimony compound also known as antimony tris(dimethylamide).[1][2] It is a colorless to yellow liquid that serves as a chemical intermediate, particularly in the synthesis of other organoantimony compounds and as a precursor for the growth of antimony-containing thin films in the electronics industry.[1][3][4] A critical characteristic of this compound is its high sensitivity to air, moisture, light, and heat, necessitating specialized handling procedures under an inert atmosphere.[2][3][5] This guide provides a comprehensive overview of its solubility and reactivity with various solvents, supported by experimental protocols and diagrams to ensure safe and effective handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper storage, handling, and use in experimental setups.

PropertyValueReference
Molecular Formula C₆H₁₈N₃Sb[1][6]
Molecular Weight 253.99 g/mol [5][7]
Appearance Colorless to yellow liquid[3][5][8]
Density 1.325 g/mL at 25 °C[1]
Boiling Point 32-34 °C at 0.45 mmHg[2]
Vapor Pressure < 0.2 mm Hg @ 20°C[1]
Flash Point 7 °F[2]
Sensitivity Air, moisture, light, and heat sensitive[2][3][5]
Storage Store cold (-20°C), under a dry inert atmosphere (e.g., Nitrogen)[2][5][9]

Solubility Profile

Solvent ClassExample SolventsSolubility/ReactivityMechanism/NotesReference
Protic Solvents Water, Alcohols (e.g., Methanol, Ethanol)Reacts Violently Rapidly hydrolyzes upon contact with moisture, water, or other protic solvents, liberating dimethylamine (B145610). This is a hazardous reaction.[1][2]
Non-Polar Aprotic Solvents n-Hexane, Toluene, BenzeneSoluble Expected to be soluble based on its use in hydrocarbon solvents during synthesis. These solvents are non-reactive.[10][11]
Polar Aprotic Solvents Diethyl Ether, Tetrahydrofuran (THF)Soluble Ether is used during its synthesis, indicating good solubility and compatibility. Other polar aprotic solvents are likely suitable.[10]
Halogenated Solvents Dichloromethane (DCM), ChloroformLikely Soluble Generally soluble, but caution is advised as reactivity with some organometallics can occur, especially in the presence of impurities or light.[11]
Acids Hydrochloric Acid, Acetic AcidReacts Incompatible with acids. The dimethylamino groups are basic and will react with acids.[1]

Reactivity and Stability

This compound is a reactive compound, and understanding its incompatibilities is crucial for safety. It is stable when stored in a sealed container under a dry, inert atmosphere and away from heat and light.[1]

Reactant/ConditionReactivityProducts/HazardsReference
Water/Moisture Reacts rapidlyLiberates flammable and irritating dimethylamine gas. The reaction is exothermic.[1]
Alcohols ReactsSimilar to water, undergoes solvolysis to liberate dimethylamine.[1]
Acids ReactsIncompatible; undergoes acid-base reaction.[1]
Oxidizing Agents ReactsIncompatible with strong oxidizing agents.[1]
Heat, Open Flames, Sparks HazardousFlammable liquid and vapor. Exposure can lead to decomposition.[1]
Air ReactsSensitive to air; may oxidize or react with atmospheric moisture.[5]
Hazardous Decomposition Upon reaction with water or exposure to flameDimethylamine, organic acid vapors, and hydrogen may be produced.[1]

Experimental Protocols

Due to its air- and moisture-sensitive nature, this compound must be handled using specialized techniques such as a Schlenk line or in an inert-atmosphere glovebox.[12]

General Handling and Transfer of this compound (Schlenk Line Technique)

This protocol outlines the procedure for safely transferring the liquid from a storage container to a reaction flask.

  • Preparation: Ensure all glassware (reaction flask, syringes, needles) is rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator. Assemble the glassware hot and immediately place it on the Schlenk line.

  • Inert Atmosphere: Evacuate the reaction flask and backfill with a high-purity inert gas (e.g., Argon or Nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of all air and moisture.[12]

  • Temperature Control: If the reaction is to be performed at a specific temperature, prepare the cooling or heating bath around the reaction flask.

  • Liquid Transfer:

    • The this compound container (e.g., a Sure/Seal™ bottle) should have a septum. Pierce the septum with a needle connected to the inert gas line to maintain a positive pressure.

    • Use a clean, dry, gas-tight syringe that has been flushed with inert gas. Insert the syringe needle into the this compound container through the septum.

    • Slowly draw the desired volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[12]

    • Quickly transfer the syringe to the reaction flask and inject the liquid through the flask's septum against a counter-flow of inert gas.

  • Cleaning: After transfer, any residual reagent in the syringe should be quenched safely by slowly injecting it into a flask containing an alcohol solvent (e.g., isopropanol) under an inert atmosphere, followed by further dilution with water.

Protocol for Qualitative Solubility Determination

This protocol allows for the determination of solubility in a non-reactive (aprotic) solvent under an inert atmosphere.

  • Apparatus Setup: Place a small, dry test tube or vial, equipped with a small magnetic stir bar and a septum, onto a Schlenk line. Perform at least three evacuate-refill cycles to establish an inert atmosphere.

  • Solvent Addition: Using a dry, inert-gas-flushed syringe, transfer a precise volume (e.g., 1.0 mL) of the desired dry, degassed aprotic solvent into the test tube.[13]

  • Analyte Addition: Using the liquid transfer protocol described in 5.1, add a small, known volume (e.g., 10 µL or approximately 13 mg) of this compound to the solvent in the test tube.

  • Observation: Stir the mixture vigorously. Observe for any signs of insolubility, such as the formation of a cloudy suspension, a separate liquid layer, or solid precipitate.

  • Incremental Addition: If the initial amount dissolves completely, continue to add small, known increments of this compound, observing the solution after each addition until precipitation or persistent cloudiness is observed.

  • Classification: Based on the amount of solute dissolved in the known volume of solvent, the solubility can be qualitatively or semi-quantitatively classified (e.g., soluble, sparingly soluble, insoluble).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key reactivity pathways and experimental workflows.

Reactivity_Pathway Figure 1: Reactivity of this compound with Protic Solvents TDMASb This compound Sb(N(CH₃)₂)₃ Products Reaction Products TDMASb->Products Reacts with ProticSolvent Protic Solvent (e.g., H₂O, ROH) ProticSolvent->Products Dimethylamine 3x Dimethylamine HN(CH₃)₂ Products->Dimethylamine Yields SbProduct Antimony (III) Hydroxide/Alkoxide Sb(OH)₃ or Sb(OR)₃ Products->SbProduct Yields

Figure 1: Reactivity with Protic Solvents

Experimental_Workflow Figure 2: Workflow for Handling Air-Sensitive this compound start Start: Prepare Dry Glassware inert Establish Inert Atmosphere (3x Evacuate-Refill Cycles) start->inert transfer Transfer Reagent via Inert-Gas Flushed Syringe inert->transfer reaction Add to Reaction Flask (Containing Solvent or Reagents) transfer->reaction proceed Proceed with Reaction under Positive Inert Gas Pressure reaction->proceed quench Safely Quench Residual Reagent and Clean Equipment proceed->quench Solvent_Selection_Logic Figure 3: Logical Flow for Solvent Selection start Select a Solvent is_protic Is the solvent protic? (Contains -OH, -NH, etc.) start->is_protic reacts Incompatible: Reacts Violently. DO NOT USE. is_protic->reacts Yes is_aprotic Solvent is Aprotic is_protic->is_aprotic No dry_degas Dry and Degas Solvent Prior to Use is_aprotic->dry_degas proceed Suitable for Use. Proceed with Experiment. dry_degas->proceed

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)antimony (TDMASb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Tris(dimethylamino)antimony (TDMASb), a key precursor in the fabrication of advanced semiconductor materials. This document synthesizes available data on its thermal stability and decomposition characteristics, offering insights for its application in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).

Introduction to TDMASb

This compound, with the chemical formula Sb[N(CH₃)₂]₃, is a metalorganic precursor valued for its high volatility and ability to serve as an antimony source in the deposition of various thin films.[1] Its physical and chemical properties make it a suitable candidate for low-temperature growth processes, which is critical for the development of next-generation electronic and optoelectronic devices.[2][3]

Physicochemical Properties of TDMASb

A summary of the key physical properties of TDMASb is presented in Table 1. Its high vapor pressure is a notable characteristic, facilitating efficient transport of the precursor in vapor deposition systems.

PropertyValue
Chemical Formula C₆H₁₈N₃Sb
Molecular Weight 253.99 g/mol
Appearance Liquid
Boiling Point 32-34 °C at 0.45 mmHg
Vapor Pressure 1.04 Torr at 30 °C
CAS Number 7289-92-1

Table 1: Key physicochemical properties of TDMASb.

Thermal Stability and Decomposition Profile

TDMASb is recognized for its relatively low thermal stability, which is advantageous for low-temperature deposition processes.[2] Studies on the growth of antimonide-based materials such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb) indicate that TDMASb undergoes pyrolysis at significantly lower temperatures compared to traditional antimony precursors like trimethylantimony (B1201520) (TMSb).[3] For instance, while TMSb begins to decompose around 400-425 °C, the effective use of TDMASb in growth processes has been demonstrated at temperatures as low as 275-425 °C for InSb and around 475 °C for GaSb.[2][3] This suggests that the decomposition of TDMASb initiates and proceeds efficiently within this temperature range.

The pyrolysis of TDMASb is not only efficient at lower temperatures but has also been observed to facilitate the decomposition of the co-precursor, trimethylindium (B1585567) (TMIn), during InSb growth.[2] This synergistic effect can be beneficial for improving growth efficiency and film quality at reduced thermal budgets.

In the absence of precise TGA data, a comparative overview of the thermal behavior of TDMASb in relation to other antimony precursors is provided in Table 2.

PrecursorCommon AbbreviationTypical Decomposition Temperature Range (°C)Notes
This compoundTDMASbEstimated 275 - 475Low pyrolysis temperature; aids in the decomposition of other precursors.[2][3]
TrimethylantimonyTMSb400 - 600A commonly used, more stable precursor requiring higher decomposition temperatures.[3]
TertiarybutyldimethylantimonyTBDMSb~300 (50% decomposition)Another low-temperature precursor, providing a benchmark for TDMASb's thermal stability.[4]

Table 2: Comparative thermal behavior of selected antimony precursors.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of TDMASb, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The following outlines a typical experimental protocol for such an analysis, based on methodologies used for similar metalorganic precursors.[5][6]

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of TDMASb as a function of temperature, identifying the onset of decomposition and the residual mass.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of TDMASb (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

    • The crucible is loaded into the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidation.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of mass loss events.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from the TDMASb sample as a function of temperature, identifying thermal events such as melting, boiling, and decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small sample of TDMASb is hermetically sealed in a sample pan (e.g., aluminum).

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, typically under an inert atmosphere.

    • The differential heat flow between the sample and the reference is measured.

    • The resulting DSC curve (heat flow vs. temperature) reveals endothermic and exothermic transitions.

Visualizing Experimental and Logical Workflows

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a precursor like TDMASb.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation sample TDMASb Sample weigh Accurate Weighing sample->weigh encapsulate Encapsulation/Crucible Loading weigh->encapsulate tga_instrument TGA Instrument Setup encapsulate->tga_instrument To TGA dsc_instrument DSC Instrument Setup encapsulate->dsc_instrument To DSC tga_run Heating Program under Inert Gas tga_instrument->tga_run tga_data Mass Loss vs. Temperature Data tga_run->tga_data analyze_tga Determine Decomposition Temperatures tga_data->analyze_tga dsc_run Heating/Cooling Program dsc_instrument->dsc_run dsc_data Heat Flow vs. Temperature Data dsc_run->dsc_data analyze_dsc Identify Thermal Transitions dsc_data->analyze_dsc report Comprehensive Thermal Profile analyze_tga->report analyze_dsc->report G A Sb(N(CH₃)₂)₃ This compound B Intermediate Species Sb(N(CH₃)₂)₂ + •N(CH₃)₂ A->B Initial Sb-N Bond Cleavage (Rate-Determining Step) C Further Decomposition Products B->C Sequential Ligand Loss D Final Products Sb (solid) + Volatile Organics C->D Complete Decomposition

References

In-Depth Technical Guide: Spectroscopic Analysis of Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tris(dimethylamino)antimony (Sb(NMe2)3). It includes a summary of key spectral data, detailed experimental protocols for acquiring such data, and logical workflows for the characterization of this air-sensitive organometallic compound.

Core Spectroscopic Data

This compound is a volatile, air- and moisture-sensitive liquid that serves as a precursor in materials science and a reagent in organic synthesis. Accurate spectroscopic characterization is crucial for verifying its purity and understanding its chemical behavior. Due to its reactivity, obtaining high-quality analytical data requires careful handling and specific experimental procedures.

NMR Spectroscopy Data

The structure of this compound, with its three equivalent dimethylamino ligands bound to a central antimony atom, suggests a simple NMR spectrum.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Predicted Multiplicity
¹H2.5 - 3.5Singlet
¹³C40 - 50Singlet

Note: Predicted chemical shifts are based on typical values for dimethylamino groups attached to a metalloid and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is a suitable technique for analyzing volatile compounds like this compound. The fragmentation pattern is expected to show the sequential loss of dimethylamino groups.

Table 2: Predicted Mass Spectrometry Data (EI-MS) for this compound

m/zPredicted Fragment
253/255[Sb(N(CH₃)₂)₃]⁺ (Molecular Ion)
209/211[Sb(N(CH₃)₂)₂]⁺
165/167[Sb(N(CH₃)₂)]⁺
121/123[Sb]⁺

Note: Antimony has two stable isotopes, ¹²¹Sb (57.3%) and ¹²³Sb (42.7%), which will result in characteristic isotopic patterns for all antimony-containing fragments.

Experimental Protocols

The air-sensitive nature of this compound necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for sample preparation.

NMR Sample Preparation

Objective: To prepare a high-resolution NMR sample of this compound while preventing decomposition due to exposure to air or moisture.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or Chloroform-d)

  • High-quality 5 mm NMR tube with a sealable cap (e.g., J. Young valve tube)

  • Glovebox or Schlenk line

  • Gastight syringes

  • Septa

Procedure:

  • Dry the NMR tube and cap in an oven at >100 °C for at least 4 hours and allow to cool under vacuum or in a desiccator.

  • In a glovebox or under an inert atmosphere on a Schlenk line, add approximately 0.5 mL of the desired anhydrous deuterated solvent to the NMR tube.

  • Using a gastight syringe, carefully transfer a small amount (typically 5-10 µL for ¹H NMR, 20-30 µL for ¹³C NMR) of this compound into the NMR tube. The compound is a liquid at room temperature.

  • Seal the NMR tube securely with the cap. If using a standard cap, wrap the seal with Parafilm for extra protection during transfer to the spectrometer. For long-term or sensitive experiments, a flame-sealed or J. Young valve tube is recommended.

  • Gently agitate the tube to ensure the sample is homogeneously mixed.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Mass Spectrometry Sample Preparation

Objective: To introduce a volatile and air-sensitive sample into the mass spectrometer for analysis without compromising the instrument or the sample integrity.

Materials:

  • This compound

  • Anhydrous, volatile solvent (e.g., hexane, toluene)

  • Glovebox or Schlenk line

  • Gastight syringe

  • Septum-sealed vial

  • GC-MS or a direct insertion probe system suitable for volatile liquids.

Procedure for GC-MS Analysis:

  • Inside a glovebox, prepare a dilute solution of this compound in an anhydrous, volatile solvent (e.g., 1 mg/mL in hexane).

  • Transfer the solution to a septum-sealed autosampler vial.

  • The GC-MS instrument should be equipped with a column suitable for the analysis of volatile organometallic compounds.

  • Set the GC oven temperature program to ensure volatilization of the compound without thermal decomposition. A typical program might start at a low temperature (e.g., 50 °C) and ramp up.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

Logical Workflow for Characterization

The following workflow outlines the logical steps for the spectroscopic characterization of a newly synthesized or procured batch of this compound.

This compound Characterization Workflow cluster_prep Sample Handling (Inert Atmosphere) cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_confirm Structure Confirmation prep Obtain/Synthesize Sb(NMe2)3 nmr_prep Prepare NMR Sample (e.g., in Benzene-d6) prep->nmr_prep Primary Check ms_prep Prepare MS Sample (Dilute in Anhydrous Solvent) prep->ms_prep Confirmatory Check acquire_1h Acquire ¹H NMR Spectrum nmr_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c nmr_data Analyze NMR Data: - Chemical Shifts - Integration - Purity Assessment acquire_13c->nmr_data confirm Confirm Structure and Purity nmr_data->confirm acquire_ms Acquire Mass Spectrum (EI-MS) ms_prep->acquire_ms ms_data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution acquire_ms->ms_data ms_data->confirm

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

The analytical process for air-sensitive compounds like this compound involves a series of decisions and precautions to ensure accurate data is obtained. The following diagram illustrates the logical relationships in this process.

Analytical Decision Pathway for Air-Sensitive Compounds start Compound Synthesis/ Procurement is_sensitive Is the compound air/moisture sensitive? start->is_sensitive inert_handling Use Inert Atmosphere (Glovebox/Schlenk Line) is_sensitive->inert_handling Yes ambient_handling Standard Benchtop Handling is_sensitive->ambient_handling No nmr_analysis NMR Analysis inert_handling->nmr_analysis ms_analysis Mass Spectrometry Analysis inert_handling->ms_analysis ambient_handling->nmr_analysis ambient_handling->ms_analysis sealed_tube Use Sealed NMR Tube (e.g., J. Young) nmr_analysis->sealed_tube anhydrous_solvent_nmr Use Anhydrous Deuterated Solvent nmr_analysis->anhydrous_solvent_nmr volatile_protocol Use Protocol for Volatile/Air-Sensitive MS ms_analysis->volatile_protocol data_analysis Data Interpretation and Structure Confirmation sealed_tube->data_analysis anhydrous_solvent_nmr->data_analysis volatile_protocol->data_analysis

Caption: Decision pathway for the analysis of air-sensitive compounds.

The Versatile Precursor: A Technical Guide to Tris(dimethylamino)antimony in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamino)antimony (TDMASb), an organoantimony compound, has emerged as a critical precursor in the fabrication of advanced antimony-containing materials. Its high volatility and reactivity make it an ideal candidate for thin-film deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). This technical guide provides an in-depth overview of the key applications of TDMASb in materials science, focusing on its role in the synthesis of semiconductor thin films and nanostructures. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in leveraging this versatile precursor for next-generation materials and devices.

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of antimony trichloride (B1173362) (SbCl₃) with a dimethylamide source, such as lithium dimethylamide (LiNMe₂).

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from antimony trichloride and lithium dimethylamide, adapted from established procedures.

Materials:

Procedure:

  • Preparation of Lithium Dimethylamide: Under an inert atmosphere (e.g., argon or nitrogen), a solution of dimethylamine in n-hexane is prepared in a reaction flask. The flask is cooled to a temperature between -10°C and 10°C.

  • A solution of n-butyllithium in hexane is added dropwise to the dimethylamine solution while maintaining the low temperature.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4 hours) to ensure the complete formation of lithium dimethylamide.

  • Reaction with Antimony Trichloride: A solution of antimony trichloride is prepared in a mixture of anhydrous diethyl ether and n-hexane.

  • This SbCl₃ solution is then added dropwise to the freshly prepared lithium dimethylamide slurry. The reaction temperature is maintained between -30°C and 10°C.

  • Once the addition is complete, the reaction mixture is heated to reflux (at a temperature not lower than 60°C) for a period of time (e.g., 4 hours) to drive the reaction to completion.

  • Purification: The reaction mixture is filtered to remove lithium chloride precipitate. The solvent is then removed from the filtrate by distillation under atmospheric pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Relationship of Synthesis:

G Synthesis of this compound SbCl3 Antimony Trichloride (SbCl₃) TDMASb This compound (TDMASb) SbCl3->TDMASb + 3 LiNMe₂ LiNMe2 Lithium Dimethylamide (LiNMe₂) LiNMe2->TDMASb LiCl Lithium Chloride (LiCl) TDMASb->LiCl byproduct

Caption: Reaction pathway for the synthesis of TDMASb.

Applications in Thin Film Deposition

This compound is a preferred precursor for the deposition of a variety of antimony-containing thin films due to its favorable vapor pressure and decomposition characteristics.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Antimonide (InSb)

Indium antimonide is a narrow-bandgap semiconductor with applications in infrared detectors and high-speed electronics. TDMASb, in conjunction with an indium precursor like trimethylindium (B1585567) (TMIn), is used for the MOCVD of high-quality InSb thin films.

The following protocol outlines the key parameters for the MOCVD of InSb using TDMASb and TMIn.

Precursors:

  • Antimony source: this compound (TDMASb)

  • Indium source: Trimethylindium (TMIn)

Deposition Parameters:

ParameterValue
Substratep-type InSb
Growth Temperature285 - 500 °C
Reactor Pressure76 - 660 Torr
V/III Ratio0.63 - 8.6
Growth Rate0.06 - 0.67 µm/h

Observations:

  • Growth rates are proportional to the TMIn flow rate at all temperatures.

  • For temperatures below 425°C, the growth rate is also proportional to the temperature.

  • The pyrolysis temperature of TDMASb appears to be lower than that of TMIn.

  • Films grown at temperatures above 400°C tend to be p-type, while those grown around 400°C are n-type.

Experimental Workflow for MOCVD of InSb:

G MOCVD Workflow for InSb Deposition cluster_prep Substrate Preparation cluster_mocvd MOCVD Process cluster_characterization Film Characterization Substrate InSb Substrate Cleaning Cleaning Substrate->Cleaning Precursors TDMASb + TMIn Vaporization Cleaning->Precursors Reactor MOCVD Reactor Precursors->Reactor Deposition Deposition on Heated Substrate Reactor->Deposition Analysis Structural & Electrical Analysis Deposition->Analysis

Caption: MOCVD process flow for InSb thin films.

Atomic Layer Deposition (ALD) of Antimony Oxides

Antimony oxides are utilized in various applications, including as flame retardants, catalysts, and in electronic devices. ALD allows for the precise, conformal deposition of antimony oxide thin films. TDMASb is a suitable precursor for this process, often used with an oxygen source like ozone (O₃) or hydrogen peroxide (H₂O₂).

This protocol provides a general framework for the ALD of antimony oxide films.

Precursors:

  • Antimony source: this compound (TDMASb)

  • Oxygen source: Ozone (O₃) or Hydrogen Peroxide (H₂O₂)

Deposition Parameters:

ParameterValue
SubstrateSilicon (Si)
Reaction Temperature~120 °C (with O₃)
TDMASb Pulse DurationVaries (saturation required)
Purge DurationVaries (to remove excess precursor and byproducts)
Oxidant Pulse DurationVaries (saturation required)

Observations:

  • ALD of TDMASb with ozone at 120°C results in the formation of Sb₂O₅ thin films.

  • The use of H₂O₂ as the oxidant can lead to a mixture of Sb₂O₃ and Sb₂O₅.

Experimental Workflow for ALD of Antimony Oxide:

G ALD Cycle for Antimony Oxide cluster_cycle One ALD Cycle Step1 1. TDMASb Pulse Step2 2. Purge Step1->Step2 Step3 3. Oxidant Pulse (O₃ or H₂O₂) Step2->Step3 Step4 4. Purge Step3->Step4 Repeat Repeat N Cycles? Step4->Repeat Start Start Start->Step1 Repeat->Step1 Yes End End Repeat->End No

Caption: A typical ALD cycle for antimony oxide deposition.

Deposition of Other Antimony-Containing Materials

This compound is also a valuable precursor for the synthesis of other important materials in materials science.

  • Antimony Telluride (Sb₂Te₃): This material is a key component in thermoelectric devices and phase-change memory. While various precursors are used for the MOCVD of Sb₂Te₃, TDMASb has been proposed as a suitable antimony source due to its volatility.

  • Indium Gallium Arsenide Antimonide (InGaAsSb): This quaternary alloy is used in the fabrication of photodetectors and lasers for the mid-infrared spectral range. TDMASb has been successfully employed as the antimony precursor in the Metal-Organic Molecular Beam Epitaxy (MOMBE) of InGaAsSb. A key advantage of using TDMASb in this process is its ability to reduce carbon incorporation into the film from the group-III organometallic sources.

Precursor Properties

The physical and chemical properties of this compound are crucial for its application in vapor deposition techniques.

PropertyValue
Chemical FormulaSb(N(CH₃)₂)₃
Molecular Weight253.99 g/mol
AppearanceColorless to yellow liquid
Vapor Pressure1.04 Torr at 30 °C[1]

The relatively high vapor pressure of TDMASb allows for efficient transport of the precursor into the deposition chamber at moderate temperatures.

Conclusion

This compound is a highly effective and versatile precursor for the deposition of a wide range of antimony-containing thin films and nanostructures. Its favorable physical properties and chemical reactivity make it a cornerstone in the MOCVD and ALD of materials crucial for next-generation electronic and optoelectronic devices. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of materials science through the precise synthesis of novel antimony-based materials.

References

An In-depth Technical Guide to the Health and Safety of Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety protocols for handling chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Tris(dimethylamino)antimony (CAS No. 7289-92-1), a highly reactive organometallic compound.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is a flammable liquid and vapor that reacts violently with water.[1][2][3] This substance is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3]

GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor.[1][4]
Substances and mixtures which in contact with water, emit flammable gases1H260: In contact with water releases flammable gases which may ignite spontaneously.[2][3][4]
Acute toxicity, oral4H302: Harmful if swallowed.[3][4]
Acute toxicity, inhalation4H332: Harmful if inhaled.[3]
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage.[2][3][4]
Serious eye damage/eye irritation1H318: Causes serious eye damage.[3]
Hazardous to the aquatic environment, acute hazard2H401: Toxic to aquatic life.
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects.[2][3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C6H18N3Sb
Molecular Weight 253.99 g/mol [5]
Appearance Colorless liquid
Boiling Point 32-34 °C @ 0.45 mmHg[5]
Density 1.325 g/mL at 25 °C[5]
Flash Point -14 °C (6.8 °F)
Solubility in Water Reacts violently[2]
Stability Air and moisture sensitive. Stable in sealed containers under a dry, inert atmosphere.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, the available data indicates significant health risks.

Toxicity EndpointObservation
Acute Oral Toxicity Harmful if swallowed.[3][4] Causes gastrointestinal tract burns.
Acute Inhalation Toxicity Harmful if inhaled.[3] Causes chemical burns to the respiratory tract. Inhalation may cause abdominal pain, vomiting, and diarrhea.[4] The myocardium is a potential target of antimony toxicity.[4]
Acute Dermal Toxicity May be harmful if absorbed through the skin. Causes skin burns. Dermal exposure to antimony can cause papules and pustules around sweat and sebaceous glands.[4]
Eye Irritation/Corrosion Causes eye burns and serious eye damage.[2][3]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Experimental Protocols

Adherence to strict experimental protocols is crucial to minimize the risks associated with handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with This compound engineering_controls Work in a certified chemical fume hood start->engineering_controls eye_face Wear chemical safety goggles and a face shield engineering_controls->eye_face gloves Wear neoprene or nitrile rubber gloves eye_face->gloves clothing Wear a flame-retardant lab coat and closed-toe shoes gloves->clothing respirator Use a NIOSH-certified respirator with an organic vapor-amine gas cartridge clothing->respirator end Proceed with Experiment respirator->end

Caption: Workflow for donning appropriate Personal Protective Equipment.

Handling and Storage Protocol

This substance requires specialized handling and storage conditions to prevent accidents.

Handling:

  • Always handle this compound in a chemical fume hood.

  • Use spark-proof tools and explosion-proof equipment.

  • Ground and bond containers when transferring material.[1]

  • Handle under an inert gas atmosphere (e.g., nitrogen or argon).[2]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1]

  • Prevent exposure to air and moisture.

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[1]

  • Store away from sources of ignition, heat, and incompatible materials.[1] Incompatible materials include acids, alcohols, oxidizing agents, and water.[1]

  • Store in a flammables area, corrosives area, and a water-free area.

Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies is critical.

Spill Response:

  • Evacuate personnel from the affected area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear full personal protective equipment, including a respirator.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use water.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.

  • Do not allow the spilled material to enter drains or waterways.[2]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Inhalation Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Fire and Explosion Hazard Data

This compound is a significant fire and explosion hazard.

Hazard ParameterData
Flammability Flammable liquid and vapor.[1]
Flash Point -14 °C (6.8 °F)
Extinguishing Media Use foam, dry chemical, or carbon dioxide.[1] DO NOT USE WATER. [2]
Specific Hazards Vapors can travel to a source of ignition and flash back. Reacts violently with water, releasing flammable gases.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and antimony/antimony oxides.
Firefighting PPE Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Logical Relationship for Risk Mitigation

A systematic approach to risk mitigation is essential when working with this hazardous material. The following diagram illustrates the logical workflow for ensuring safety.

Risk_Mitigation_Workflow cluster_risk Risk Mitigation Workflow for this compound start Proposed Experiment with This compound risk_assessment Conduct a thorough risk assessment start->risk_assessment identify_hazards Identify all potential hazards (flammability, reactivity, toxicity) risk_assessment->identify_hazards evaluate_risks Evaluate the risks associated with each hazard identify_hazards->evaluate_risks implement_controls Implement control measures evaluate_risks->implement_controls stop Re-evaluate or modify the experiment if risks are unacceptable evaluate_risks->stop Risks too high engineering Engineering Controls (Fume Hood, Inert Atmosphere) implement_controls->engineering administrative Administrative Controls (SOPs, Training) implement_controls->administrative ppe Personal Protective Equipment (Gloves, Goggles, Respirator) implement_controls->ppe emergency_prep Prepare for emergencies (Spill Kit, Eyewash, Shower) engineering->emergency_prep administrative->emergency_prep ppe->emergency_prep proceed Proceed with the experiment under strict supervision emergency_prep->proceed

Caption: A logical workflow for risk assessment and control.

By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling and use of this compound, ensuring a safer laboratory environment.

References

Methodological & Application

Tris(dimethylamino)antimony: A Versatile Precursor for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Tris(dimethylamino)antimony (TDMASb) is a high-purity organometallic precursor increasingly utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of high-quality, antimony-containing thin films. Its favorable physical properties, including high volatility and a lower decomposition temperature compared to traditional antimony sources, make it an attractive candidate for the precise, low-temperature deposition of various functional materials. These materials are integral to the development of next-generation infrared detectors, high-speed electronics, and phase-change memory devices.

This document provides detailed application notes and experimental protocols for the use of TDMASb in MOCVD and ALD processes, aimed at researchers, scientists, and professionals in materials science and drug development who are exploring novel thin film applications.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to designing successful deposition processes. Key physicochemical data for TDMASb are summarized in the table below.

PropertyValue
Chemical Formula C₆H₁₈N₃Sb
Molecular Weight 253.99 g/mol [1]
CAS Number 7289-92-1[1]
Appearance Colorless liquid
Density 1.325 g/mL at 25 °C[1]
Boiling Point 32-34 °C at 0.45 mmHg
Vapor Pressure 1.04 Torr at 30 °C
Solubility Soluble in organic solvents. Reacts with water.[2]

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

TDMASb serves as a valuable precursor for the MOCVD of various antimony-based compound semiconductors. Its use often leads to reduced carbon contamination in the grown films compared to alkyl-antimony precursors.

MOCVD of Gallium Antimonide (GaSb)

Gallium antimonide is a key material for infrared detectors and thermophotovoltaic devices. The use of TDMASb allows for deposition at relatively low temperatures.

Experimental Protocol: MOCVD of GaSb

This protocol outlines the deposition of GaSb thin films on a GaAs substrate using TDMASb and Trimethylgallium (TMGa).

  • Precursors:

    • Antimony Source: this compound (TDMASb)

    • Gallium Source: Trimethylgallium (TMGa)

  • Substrate: GaAs (100)

  • Deposition Parameters:

    • Reactor Pressure: 50 Torr[3]

    • Substrate Temperature: 530-540 °C[3]

    • V/III Ratio: ~1.0[3]

    • Carrier Gas: High-purity H₂ or N₂

Experimental Workflow:

MOCVD_GaSb_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_post Post-Growth Degrease Degrease Substrate (e.g., Acetone, IPA) Deoxidize Deoxidize Substrate (e.g., HCl dip) Degrease->Deoxidize Dry Dry with N₂ Deoxidize->Dry Load Load into Reactor Dry->Load Heat Heat to 530-540 °C Load->Heat Stabilize Stabilize Pressure at 50 Torr Heat->Stabilize Introduce Introduce TMGa and TDMASb (V/III Ratio ~1.0) Stabilize->Introduce Grow Epitaxial Growth Introduce->Grow Cool Cool Down Under Inert Gas Grow->Cool Characterize Characterize Film Cool->Characterize

MOCVD Workflow for GaSb Deposition

Quantitative Data: GaSb Film Properties

ParameterValueReference
Growth Temperature530-540 °C[3]
V/III Ratio~1.0[3]
Doping Typep-type[3]
Hole Concentration4.3 x 10¹⁷ cm⁻³[3]
Mobility616 cm²/V·s[3]
MOCVD of Indium Antimonide (InSb)

InSb is a narrow-bandgap semiconductor with applications in high-speed electronics and long-wavelength infrared detectors.

Experimental Protocol: MOCVD of InSb

This protocol describes the growth of InSb thin films using TDMASb and Trimethylindium (TMIn).

  • Precursors:

    • Antimony Source: this compound (TDMASb)

    • Indium Source: Trimethylindium (TMIn)

  • Substrate: InSb or GaAs

  • Deposition Parameters:

    • Reactor Pressure: 76-660 Torr

    • Substrate Temperature: 285-500 °C

    • V/III Ratio: 0.63-8.6

Logical Relationship of MOCVD Parameters for InSb Growth:

MOCVD_InSb_Parameters TDMASb TDMASb Flow V_III_Ratio V/III Ratio TDMASb->V_III_Ratio TMIn TMIn Flow TMIn->V_III_Ratio GrowthRate Growth Rate TMIn->GrowthRate Temp Substrate Temperature Temp->GrowthRate Morphology Surface Morphology Temp->Morphology Pressure Reactor Pressure Pressure->Morphology V_III_Ratio->Morphology Electrical Electrical Properties GrowthRate->Electrical Morphology->Electrical

Key Parameter Interactions in InSb MOCVD

Quantitative Data: InSb Film Properties

ParameterValue
Growth Temperature285-500 °C
Reactor Pressure76-660 Torr
V/III Ratio0.63-8.6
Growth Rate0.06-0.67 µm/h
Doping Typep-type (>400 °C), n-type (~400 °C)

Atomic Layer Deposition (ALD) Applications

The self-limiting nature of ALD allows for the deposition of ultra-thin, conformal films with precise thickness control at the atomic level. TDMASb is a suitable precursor for low-temperature ALD processes.

ALD of Elemental Antimony

Elemental antimony thin films are of interest for phase-change memory and thermoelectric applications.

Experimental Protocol: Low-Temperature ALD of Antimony

This protocol details the deposition of elemental antimony films using TDMASb and Tris(trimethylsilyl)antimony ((Me₃Si)₃Sb).

  • Precursors:

    • Antimony Source 1: this compound (TDMASb)

    • Antimony Source 2: Tris(trimethylsilyl)antimony ((Me₃Si)₃Sb)

  • Substrate: Si (100)

  • Deposition Parameters:

    • Substrate Temperature: 60-80 °C

    • Pulse Sequence (typical starting point):

      • TDMASb pulse: 1.0 s

      • N₂ purge: 10.0 s

      • (Me₃Si)₃Sb pulse: 1.0 s

      • N₂ purge: 10.0 s

ALD Cycle for Elemental Antimony:

ALD_Sb_Cycle Start TDMASb 1. TDMASb Pulse Start->TDMASb Surface Reaction A Purge1 2. N₂ Purge TDMASb->Purge1 Remove Excess TMSiSb 3. (Me₃Si)₃Sb Pulse Purge1->TMSiSb Surface Reaction B Purge2 4. N₂ Purge TMSiSb->Purge2 Remove Byproducts End Purge2->End

One ALD Cycle for Elemental Antimony

Quantitative Data: Antimony Film Properties

ParameterValue
Deposition Temperature60-80 °C
Film PurityHigh purity confirmed by XRD and Raman spectroscopy
ALD of Antimony Oxide (Sb₂O₅)

Antimony oxide films have applications as transparent conducting oxides and in gas sensors.

Experimental Protocol: ALD of Antimony Oxide

This protocol describes the deposition of antimony oxide thin films using TDMASb and ozone (O₃).

  • Precursors:

    • Antimony Source: this compound (TDMASb)

    • Oxidant: Ozone (O₃)

  • Substrate: Si (100)

  • Deposition Parameters:

    • Substrate Temperature: 120 °C

    • Growth per Cycle (GPC): ~0.185 nm/cycle

    • Pulse Sequence (typical starting point):

      • TDMASb pulse: 0.5 s

      • N₂ purge: 8.0 s

      • O₃ pulse: 0.5 s

      • N₂ purge: 8.0 s

Quantitative Data: Antimony Oxide Film Properties

ParameterValue
Deposition Temperature120 °C
Resulting FilmSb₂O₅
Growth per Cycle~0.185 nm
ALD of Antimony Sulfide (B99878) (Sb₂S₃)

Antimony sulfide is a promising material for photovoltaic and thermoelectric applications.

Experimental Protocol: ALD of Antimony Sulfide

This protocol outlines the deposition of antimony sulfide thin films using TDMASb and hydrogen sulfide (H₂S).

  • Precursors:

    • Antimony Source: this compound (TDMASb)

    • Sulfur Source: Hydrogen Sulfide (H₂S)

  • Substrate: Si (100)

  • Deposition Parameters:

    • Substrate Temperature: 150 °C

    • Growth per Cycle (GPC): 0.018 nm/cycle

    • Pulse Sequence (typical starting point):

      • TDMASb pulse: 1.0 s

      • N₂ purge: 10.0 s

      • H₂S pulse: 1.0 s

      • N₂ purge: 10.0 s

Quantitative Data: Antimony Sulfide Film Properties

ParameterValue
Deposition Temperature150 °C
Resulting FilmSb₂S₃
Growth per Cycle0.018 nm

Safety Considerations

This compound is a water-reactive, flammable, and toxic compound.[2] It should be handled in an inert atmosphere (e.g., a glovebox) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and compatible gloves, must be worn. The MOCVD and ALD systems must be equipped with proper safety interlocks and exhaust ventilation with abatement systems to handle the precursor and its byproducts. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Application Notes and Protocols for Tris(dimethylamino)antimony in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tris(dimethylamino)antimony, also known as TDMASb or Sb(NMe₂)₃, as a precursor for the deposition of antimony-containing thin films. This organometallic compound is a volatile liquid precursor primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes.[1][2] These techniques allow for the precise growth of high-purity thin films with applications in semiconductor materials, photovoltaic devices, and electronic coatings.[1]

Precursor Properties: this compound

This compound is a colorless, air and moisture-sensitive liquid.[3][4] Proper handling under inert atmosphere is crucial to prevent decomposition and ensure reproducible results. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₆H₁₈N₃Sb[1]
Molecular Weight 253.99 g/mol [1]
CAS Number 7289-92-1[5]
Density 1.325 g/mL at 25 °C[1][2]
Boiling Point 32-34 °C at 0.45 Torr[2][3]
Vapor Pressure 1.04 Torr at 30 °C[6]
Storage Room temperature, under inert gas, sealed[1][7]

Experimental Protocols

Detailed methodologies for substrate preparation and thin film deposition using MOCVD and ALD are provided below. These protocols are intended as a starting point and may require optimization based on the specific deposition system and desired film characteristics.

Substrate Preparation (General Protocol)

A pristine substrate surface is critical for achieving high-quality epitaxial growth. The following protocol is a general guideline for cleaning Silicon (Si), Gallium Arsenide (GaAs), or Indium Antimonide (InSb) substrates.

Materials:

  • Substrates (e.g., Si (100), GaAs (100), InSb (100))

  • Acetone (B3395972) (semiconductor grade)

  • Isopropanol (B130326) (semiconductor grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Hydrochloric acid (HCl) or hydrofluoric acid (HF) for oxide removal

  • High-purity nitrogen (N₂) gas

Procedure:

  • Degreasing: Sequentially clean the substrate in an ultrasonic bath with acetone and isopropanol for 5-10 minutes each.

  • DI Water Rinse: Thoroughly rinse the substrate with DI water.

  • Oxide Removal: Immerse the substrate in a dilute acid solution (e.g., HCl:DI water 1:10 or buffered HF) for 60 seconds to remove the native oxide layer.

  • Final Rinse: Rinse the substrate extensively with DI water.

  • Drying: Dry the substrate using a stream of high-purity nitrogen gas.

  • Loading: Immediately transfer the cleaned substrate into the deposition reactor's load-lock to prevent re-oxidation and surface contamination.

MOCVD of Antimony Sulfide (B99878) (Sb₂S₃) Thin Films

This protocol describes the deposition of Sb₂S₃ thin films using this compound and hydrogen sulfide (H₂S) as precursors.

Precursors and Carrier Gas:

  • Antimony Precursor: this compound (TDMASb)

  • Sulfur Precursor: Hydrogen sulfide (H₂S)

  • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)

Deposition Parameters:

ParameterValueNotes
Substrate Temperature 300 - 450 °CInfluences crystallinity and morphology.[8]
Reactor Pressure 100 - 760 Torr (Low to Atmospheric)Affects precursor decomposition and film uniformity.
TDMASb Bubbler Temperature 20 - 40 °CAdjust to control vapor pressure and delivery rate.
Carrier Gas Flow Rate (through TDMASb) 10 - 50 sccmDependent on bubbler temperature and desired growth rate.
H₂S Flow Rate 20 - 100 sccmV/III ratio should be optimized for stoichiometric films.
Dilution Gas Flow Rate 100 - 500 sccmTo maintain total flow and pressure.

MOCVD Deposition Workflow

MOCVD_Workflow cluster_prep Substrate Preparation cluster_deposition MOCVD Process cluster_post Post-Deposition Clean Substrate Cleaning Load Load into Reactor Clean->Load Pump Pump to Base Pressure Load->Pump Heat Heat to Growth Temperature Pump->Heat Stabilize Stabilize Gas Flows Heat->Stabilize Inject Inject Precursors (TDMASb + H₂S) Stabilize->Inject Grow Film Growth Inject->Grow Purge_stop Stop Precursors & Purge Grow->Purge_stop Cool Cool Down Purge_stop->Cool Unload Unload Sample Cool->Unload

MOCVD workflow for Sb₂S₃ deposition.
ALD of Antimony Oxide (Sb₂Oₓ) Thin Films

This protocol outlines the deposition of antimony oxide thin films using this compound and ozone (O₃) as precursors. ALD is a powerful technique for depositing highly conformal and uniform films with precise thickness control.[6]

Precursors and Purge Gas:

  • Antimony Precursor: this compound (TDMASb)

  • Oxygen Precursor: Ozone (O₃)

  • Purge Gas: High-purity nitrogen (N₂) or argon (Ar)

Deposition Parameters:

ParameterValueNotes
Substrate Temperature 100 - 250 °CLower temperatures are typical for ALD to ensure self-limiting reactions.
Reactor Pressure 0.1 - 1 TorrTypical for ALD processes.
TDMASb Source Temperature 20 - 40 °CTo achieve adequate vapor pressure.
Ozone Concentration 100 - 200 g/m³
TDMASb Pulse Time (t₁) 0.1 - 1.0 sTo be optimized for complete surface saturation.
Purge Time (t₂) 5 - 20 sTo remove unreacted precursor and byproducts.
Ozone Pulse Time (t₃) 0.1 - 1.0 sTo be optimized for complete surface reaction.
Purge Time (t₄) 5 - 20 sTo remove unreacted ozone and byproducts.
Number of Cycles 100 - 1000Determines the final film thickness.

ALD Cycle for Antimony Oxide

ALD_Cycle TDMASb_pulse 1. TDMASb Pulse Purge1 2. N₂ Purge TDMASb_pulse->Purge1 t₁ Ozone_pulse 3. Ozone Pulse Purge1->Ozone_pulse t₂ Purge2 4. N₂ Purge Ozone_pulse->Purge2 t₃ Purge2->TDMASb_pulse t₄ (Repeat Cycle)

One ALD cycle for antimony oxide deposition.

Safety Considerations

  • Precursor Handling: this compound is air and moisture-sensitive and potentially pyrophoric. It should be handled in an inert atmosphere (e.g., a glovebox). Always refer to the Safety Data Sheet (SDS) before use.

  • Gas Handling: Hydrogen sulfide is highly toxic and flammable. Ozone is a strong oxidizer and toxic. Appropriate gas monitoring and safety protocols must be in place.

  • System Maintenance: The deposition system should be regularly maintained to prevent leaks and ensure safe operation. A cold trap should be used to capture unreacted precursors and byproducts before the vacuum pump.

Data Summary

The following table summarizes the key deposition parameters for different antimony-containing thin films using this compound as a precursor, based on available literature.

FilmDeposition MethodCo-reactantSubstrate Temperature (°C)Resulting PhaseReference
Sb₂O₅ALDOzone (O₃)Not specifiedSb₂O₅[6]
Sb₂O₅/Sb₂O₃ALDHydrogen Peroxide (H₂O₂)Low TemperatureMixture of Sb₂O₅ and Sb₂O₃[6]
Sb₂S₃MOCVDHydrogen Sulfide (H₂S)300 - 450Stibnite (Sb₂S₃)[8]
InSbMOCVDTrimethylindium (TMIn)~400InSb[8]
Ge-SbPE-CVDGe(NMeEt)₄150Ge-Sb alloy[2]

References

Application Note: Deposition of Antimony(III) Sulfide (Sb₂S₃) Thin Films via Atomic Layer Deposition Using Tris(dimethylamido)antimony and Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony(III) sulfide (B99878) (Sb₂S₃) is a promising semiconductor material for a variety of applications, including photovoltaics, photodetectors, and thermoelectric devices, owing to its suitable bandgap, high absorption coefficient, and earth-abundant constituent elements. Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that allows for precise thickness control at the atomic level, excellent conformality, and high film quality. This application note provides a detailed protocol for the deposition of Sb₂S₃ thin films using tris(dimethylamido)antimony (TDMASb) and hydrogen sulfide (H₂S) as precursors. The procedures outlined herein are intended for researchers and scientists in materials science and semiconductor device fabrication.

Safety Precautions

All procedures should be performed in a certified laboratory with appropriate engineering controls, including a fume hood and gas detection systems. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves (nitrile or neoprene), must be worn at all times.

  • Tris(dimethylamido)antimony (TDMASb): TDMASb is a flammable liquid and vapor that reacts violently with water. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1] Keep away from heat, sparks, and open flames.[3] In case of fire, use foam, dry chemical, or carbon dioxide extinguishers; DO NOT USE WATER .

  • Hydrogen Sulfide (H₂S): H₂S is an extremely flammable, toxic, and corrosive gas with a characteristic "rotten egg" smell at low concentrations.[4] It is crucial to note that H₂S quickly deadens the sense of smell at higher concentrations, making it an insidious hazard.[5][6] A dedicated H₂S gas detector with an audible alarm is mandatory. Work should be performed in a well-ventilated fume hood.[7] A self-contained breathing apparatus (SCBA) or a supplied-air respirator may be necessary, depending on the concentration and experimental setup.[6][8]

Experimental Workflow

The overall experimental workflow for the deposition of Sb₂S₃ thin films is illustrated below.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning ALD_Deposition ALD of Sb2S3 Substrate_Cleaning->ALD_Deposition Precursor_Prep Precursor Handling (TDMASb & H2S) Precursor_Prep->ALD_Deposition Annealing Post-Deposition Annealing (Optional) ALD_Deposition->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Experimental workflow for Sb₂S₃ thin film deposition.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is critical for achieving high-quality films with good adhesion. A typical procedure for cleaning glass or silicon substrates is as follows:

  • Ultrasonic Cleaning: Sequentially sonicate the substrates in baths of acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Optional Plasma Cleaning: For applications requiring an atomically clean surface, an in-situ oxygen plasma treatment can be performed inside the ALD chamber to remove any remaining organic residues.

Atomic Layer Deposition of Sb₂S₃

This protocol is based on a thermal ALD process in a custom-built viscous flow reactor.

  • Precursor Setup:

    • Load TDMASb into a stainless-steel bubbler in an inert atmosphere glovebox.

    • Connect the TDMASb bubbler to the ALD reactor. The precursor is typically kept at room temperature.

    • Connect the H₂S gas cylinder to the ALD reactor through a mass flow controller.

  • Deposition Parameters:

    • Set the reactor pressure to approximately 1 Torr using a constant flow of ultra-high purity nitrogen (N₂) as the carrier and purge gas.

    • Set the substrate temperature. An ALD window is typically observed between 150 °C and 200 °C.

  • ALD Cycle: The ALD process consists of sequential pulses of the precursors separated by purge steps. A typical ALD cycle is as follows:

    • TDMASb pulse: Introduce TDMASb vapor into the reactor.

    • N₂ purge: Purge the reactor with N₂ to remove unreacted TDMASb and byproducts.

    • H₂S pulse: Introduce H₂S gas into the reactor.

    • N₂ purge: Purge the reactor with N₂ to remove unreacted H₂S and byproducts.

    • Repeat this cycle to achieve the desired film thickness.

Post-Deposition Annealing

As-deposited Sb₂S₃ films are often amorphous. A post-deposition annealing step can be performed to induce crystallization.

  • Atmosphere: Annealing is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Temperature and Duration: The annealing temperature and duration will influence the crystallinity and grain size of the film. A common annealing temperature is around 300 °C for 30 minutes.

Data Presentation

The following tables summarize typical deposition parameters and resulting film properties.

ParameterValueReference(s)
PrecursorsTDMASb, H₂S[9]
Deposition Temperature (°C)150[5][9]
ALD Temperature Window (°C)150 - 200[5]
TDMASb Pulse Time (s)1[5]
H₂S Pulse Time (s)1[5]
N₂ Purge Time (s)15[5]
Growth Rate (ng/cm²/cycle)~20[5]
As-deposited Film StructureAmorphous[9]
PropertyAs-Deposited (Amorphous)Annealed (Crystalline)Reference(s)
StructureAmorphousOrthorhombic (Stibnite)[10]
Optical Bandgap (eV)~2.0 - 2.5~1.7 - 1.8[10]
Electrical ConductivityLowerHigher[10]

Reaction Mechanism

The deposition of Sb₂S₃ from TDMASb and H₂S proceeds through a series of self-limiting surface reactions. The overall balanced chemical equation is:

2 Sb(N(CH₃)₂)₃ + 3 H₂S → Sb₂S₃ + 6 HN(CH₃)₂

The ALD process can be described by the following half-reactions, where * denotes a surface species:

A) TDMASb Pulse: S-H* + Sb(N(CH₃)₂)₃ → S-Sb(N(CH₃)₂)₂* + HN(CH₃)₂

B) H₂S Pulse: Sb-N(CH₃)₂* + H₂S → Sb-S-H* + HN(CH₃)₂

G TDMASb TDMASb Sb(N(CH3)2)3 Surface_B After TDMASb Pulse (-Sb(N(CH3)2)2 groups) TDMASb->Surface_B Pulse A H2S H2S Surface_C After H2S Pulse (New -SH groups) H2S->Surface_C Pulse B Surface_A Initial Surface (-SH groups) Surface_A->Surface_B Surface_B->Surface_C Byproduct_A HN(CH3)2 Surface_B->Byproduct_A Byproduct_B HN(CH3)2 Surface_C->Byproduct_B Sb2S3_film Sb2S3 Film Growth Surface_C->Sb2S3_film

References

Application Notes: Growth of III-V Semiconductors Using Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(dimethylamino)antimony (TDMASb), with the chemical formula Sb[N(CH₃)₂]₃, is an organometallic precursor utilized in the epitaxial growth of III-V compound semiconductors.[1] It serves as a volatile and lower-temperature alternative to traditional antimony sources like trimethylantimony (B1201520) (TMSb) in Metal-Organic Chemical Vapor Deposition (MOCVD) and other vapor phase epitaxy techniques.[2][3] The absence of direct antimony-carbon bonds in TDMASb is advantageous for reducing carbon incorporation into the grown epitaxial layers.[2][4] This characteristic, combined with its lower pyrolysis temperature, makes it a suitable candidate for the growth of high-quality antimonide-based materials such as Gallium Antimonide (GaSb), Indium Antimonide (InSb), and their alloys like Indium Arsenide Antimonide (InAsSb).[2][5][6] These materials are critical for applications in infrared detectors, high-speed electronics, and long-wavelength devices.[2][6]

Chemical and Physical Properties of TDMASb

A thorough understanding of the physical and chemical properties of TDMASb is crucial for its effective use in semiconductor manufacturing.

PropertyValue
Chemical Formula C₆H₁₈N₃Sb
Molecular Weight 253.99 g/mol [7]
CAS Number 7289-92-1[7]
Physical State Liquid
Density 1.325 g/mL at 25 °C[1][8]
Boiling Point 32-34 °C at 0.45 mmHg[8]
Vapor Pressure 1.04 Torr at 30 °C[9]

Advantages of Using TDMASb

  • Lower Decomposition Temperature: TDMASb pyrolyzes at lower temperatures compared to conventional precursors like TMSb, which begins to decompose at 400 °C and is fully decomposed at 600 °C.[2] This allows for lower growth temperatures, which can be beneficial for reducing intrinsic defects in materials like InSb.[2]

  • Reduced Carbon Contamination: The lack of direct Sb-C bonds in the TDMASb molecule helps in minimizing the incorporation of carbon impurities into the epitaxial film.[2][4]

  • High Volatility: TDMASb exhibits sufficient volatility for use in MOCVD systems, enabling efficient transport of the precursor to the substrate.[4]

Experimental Protocols

The following protocols are generalized methodologies for the growth of GaSb and InSb using TDMASb in a low-pressure MOCVD reactor. These should be adapted and optimized for specific reactor geometries and desired material properties.

Protocol 1: MOCVD Growth of GaSb on GaAs Substrates

This protocol is based on the work describing the growth of nominally un-doped GaSb layers on GaAs substrates.[5]

1. Substrate Preparation:

  • Begin with epi-ready (100)-oriented GaAs substrates.
  • Degrease the substrates in organic solvents (e.g., trichloroethylene, acetone, methanol).
  • Perform an etch to remove the native oxide (e.g., using a sulfuric acid solution).
  • Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Reactor Setup and Pre-growth Bake:

  • Load the prepared substrate into a vertical-type low-pressure MOCVD reactor.[5]
  • Purge the reactor with high-purity hydrogen (H₂) carrier gas.
  • Heat the substrate to a temperature of approximately 600-650 °C under H₂ flow to desorb any remaining surface contaminants.

3. Epitaxial Growth:

  • Cool the substrate to the desired growth temperature, typically in the range of 475 - 580 °C.[5]
  • Set the reactor pressure to approximately 50 Torr.[5]
  • Introduce the precursors into the reactor:
  • Group III Precursor: Trimethylgallium (TMGa).[5]
  • Group V Precursor: this compound (TDMASb).[5]
  • Maintain the TMGa bubbler at a constant temperature to ensure a stable molar flow rate.
  • Control the molar flow rates of TMGa and TDMASb to achieve a V/III ratio between 0.4 and 2.0.[5] The optimal V/III ratio is dependent on the growth temperature.[5]
  • Continue the growth for the desired thickness. The growth efficiency is approximately 1 x 10⁴ µm/mole.[5]

4. Post-growth Cool-down:

  • After the growth is complete, switch off the precursor flows and cool the substrate to room temperature under a continuous H₂ flow.
  • Unload the sample from the reactor.

Quantitative Data for GaSb Growth

ParameterValue
Substrate GaAs (100)[5]
Growth Temperature 475 - 580 °C[5]
Reactor Pressure ~50 Torr[5]
Group III Precursor Trimethylgallium (TMGa)[5]
Group V Precursor This compound (TDMASb)[5]
V/III Ratio 0.4 - 2.0[5]
Resulting Film Type p-type[5]
Protocol 2: MOCVD Growth of InSb on InSb Substrates

This protocol is derived from studies on the epitaxial growth of InSb layers on p⁻-InSb substrates.[2][10]

1. Substrate Preparation:

  • Use p⁻-type InSb substrates.
  • Clean the substrates using a suitable solvent and etching procedure to remove surface contaminants and the native oxide layer.

2. MOCVD Reactor Setup:

  • Load the cleaned InSb substrate into the MOCVD reactor.
  • Purge the reactor with H₂ carrier gas.

3. Epitaxial Growth:

  • Heat the substrate to the growth temperature, which can range from 285 to 500 °C.[2][10]
  • Set the reactor pressure, with investigations ranging from 76 to 660 Torr. A pressure of 200 Torr has been shown to produce better surface morphologies.[2]
  • Introduce the precursors:
  • Group III Precursor: Trimethylindium (TMIn).[2][10]
  • Group V Precursor: this compound (TDMASb).[2][10]
  • Maintain the TMIn and TDMASb bubblers at 20 °C.[2] The molar flow rates can be calculated using the vapor pressure formula: log₁₀ P(Torr) = 6.2309 - 1734/T(K).[2]
  • Adjust the precursor flow rates to achieve a V/III ratio between 0.63 and 8.6.[2][10] The optimal V/III ratio for good surface morphology is lower at lower growth temperatures, indicating that TDMASb has a lower pyrolysis temperature than TMIn.[2]
  • The growth rate can be varied from 0.06 to 0.67 µm/h and is proportional to the TMIn flow at all temperatures.[2][10] For temperatures ≤ 425 °C, the growth rate is also proportional to the temperature.[2][10]

4. Post-growth Cool-down:

  • Terminate the precursor flows and cool the substrate to room temperature under an H₂ atmosphere.
  • Remove the sample from the reactor.

Quantitative Data for InSb Growth

ParameterValue
Substrate p⁻-InSb[2][10]
Growth Temperature 285 - 500 °C[2][10]
Reactor Pressure 76 - 660 Torr (200 Torr recommended for better surface morphology)[2]
Group III Precursor Trimethylindium (TMIn)[2][10]
Group V Precursor This compound (TDMASb)[2][10]
V/III Ratio 0.63 - 8.6[2][10]
Growth Rate 0.06 - 0.67 µm/h[2][10]
Resulting Film Type n-type at ≤ 400 °C, p-type at > 400 °C[2][10]

Visualizations

Experimental Workflow for MOCVD Growth

MOCVD_Workflow cluster_prep 1. Preparation cluster_growth 2. Epitaxial Growth cluster_post 3. Post-Growth Substrate_Cleaning Substrate Cleaning (Degreasing & Etching) Substrate_Loading Substrate Loading Substrate_Cleaning->Substrate_Loading Reactor_Purge MOCVD Reactor Purge (High-Purity H2) Set_Params Set Growth Parameters (Temperature, Pressure) Reactor_Purge->Set_Params Substrate_Loading->Reactor_Purge Intro_Precursors Introduce Precursors (TMGa/TMIn + TDMASb) Set_Params->Intro_Precursors Growth_Process Epitaxial Layer Growth Intro_Precursors->Growth_Process Stop_Precursors Stop Precursor Flow Growth_Process->Stop_Precursors Cooldown Cool Down in H2 Stop_Precursors->Cooldown Unload Unload Sample Cooldown->Unload

Caption: MOCVD experimental workflow for III-V semiconductor growth.

Logical Relationship of Growth Parameters

Growth_Parameters cluster_inputs Input Parameters cluster_outputs Output Properties Growth_Temp Growth Temperature Surface_Morphology Surface Morphology Growth_Temp->Surface_Morphology Growth_Rate Growth Rate Growth_Temp->Growth_Rate Electrical_Props Electrical Properties (p-type/n-type) Growth_Temp->Electrical_Props V_III_Ratio V/III Ratio V_III_Ratio->Surface_Morphology Composition Material Composition V_III_Ratio->Composition Pressure Reactor Pressure Pressure->Surface_Morphology Precursor_Flow Precursor Flow Rates Precursor_Flow->Growth_Rate Precursor_Flow->Composition

Caption: Interdependencies of MOCVD growth parameters and material properties.

References

Application Notes and Protocols: The Role of Tris(dimethylamino)antimony (TDMASb) in Reducing Carbon Incorporation in Epitaxial Layers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbon incorporation is a significant challenge in the metal-organic chemical vapor deposition (MOCVD) of III-V compound semiconductors, particularly for antimonide-based materials. Unintentional carbon impurities can act as acceptors, leading to high background carrier concentrations and reduced device performance. Traditional antimony precursors, such as trimethylantimony (B1201520) (TMSb), are known to be a source of carbon contamination due to the presence of strong metal-carbon bonds that can lead to the incorporation of methyl radicals into the epitaxial layer.[1]

Tris(dimethylamino)antimony (TDMASb), with the chemical formula Sb[N(CH₃)₂]₃, has emerged as a promising alternative precursor for the growth of high-purity antimonide-containing epitaxial layers. Its chemical structure, which lacks direct antimony-carbon bonds, offers a distinct advantage in reducing carbon incorporation. These application notes provide a comprehensive overview of the role of TDMASb in minimizing carbon contamination, supported by quantitative data and detailed experimental protocols for MOCVD growth.

Mechanism of Carbon Reduction

The primary mechanism by which TDMASb reduces carbon incorporation is attributed to its molecular structure. Unlike alkylantimony precursors such as TMSb, TDMASb does not have direct Sb-C bonds. The decomposition of TDMASb during the MOCVD process is believed to proceed through the cleavage of the weaker Sb-N bonds, releasing dimethylamine (B145610) ((CH₃)₂NH) as a byproduct. This decomposition pathway avoids the generation of highly reactive methyl radicals (•CH₃), which are the primary source of carbon contamination when using methyl-based precursors.

Furthermore, it has been suggested that TDMASb can act as an additive that actively reduces carbon incorporation from other metal-organic sources, such as trimethylgallium (B75665) (TMGa) or trimethylindium (B1585567) (TMIn).[2] The reactive byproducts of TDMASb decomposition may facilitate the removal of methyl groups from the growth surface through the formation of stable volatile species, thereby preventing their incorporation into the epitaxial layer.

G cluster_0 Conventional Precursor (e.g., TMSb) cluster_1 TDMASb Precursor TMSb Trimethylantimony (TMSb) Sb(CH₃)₃ Decomposition_TMSb Thermal Decomposition TMSb->Decomposition_TMSb Methyl_Radicals Methyl Radicals (•CH₃) Decomposition_TMSb->Methyl_Radicals Carbon_Incorporation Carbon Incorporation in Epitaxial Layer Methyl_Radicals->Carbon_Incorporation Reduced_Carbon Reduced Carbon Incorporation TDMASb This compound (TDMASb) Sb[N(CH₃)₂]₃ Decomposition_TDMASb Thermal Decomposition TDMASb->Decomposition_TDMASb Dimethylamine Dimethylamine Byproduct ((CH₃)₂NH) Decomposition_TDMASb->Dimethylamine Dimethylamine->Reduced_Carbon

Caption: A simplified comparison of the decomposition pathways for TMSb and TDMASb.

Quantitative Data: Carbon Incorporation

Secondary Ion Mass Spectrometry (SIMS) analysis of epitaxial layers grown with TDMASb has consistently demonstrated significantly lower carbon concentrations compared to layers grown with traditional precursors.

InSb Epitaxial Layers

For the growth of Indium Antimonide (InSb), TDMASb has proven to be highly effective at reducing carbon levels, particularly at lower growth temperatures. In a study using trimethylindium (TMIn) as the indium source, SIMS analysis of InSb layers grown with TDMASb over a temperature range of 385-485°C showed carbon levels below the instrument's detection limit.[1] This is a significant improvement over other antimony precursors where high levels of carbon incorporation are often observed, especially at low growth temperatures.[3]

Material SystemAntimony PrecursorGroup III PrecursorGrowth Temperature (°C)Carbon Concentration (atoms/cm³)Reference
InSbTDMASbTMIn385 - 485< 2 x 10¹⁷[1]
InSbOther Sb PrecursorsTMInLow TemperaturesHigh[3]
GaSb Epitaxial Layers

Similarly, for the growth of Gallium Antimonide (GaSb), the use of TDMASb has been shown to result in high-purity layers with no excess carbon contamination.[4] While specific quantitative SIMS data is not always reported, the resulting electrical properties, such as low background carrier concentrations, are indicative of reduced carbon incorporation.

Material SystemAntimony PrecursorGroup III PrecursorGrowth Temperature (°C)Background Carrier Concentration (cm⁻³)Reference
GaSbTDMASbTMGa475 - 580~10¹⁷ (p-type)[4]

Experimental Protocols

The following are generalized protocols for the MOCVD growth of InSb and GaSb using TDMASb to achieve low carbon incorporation. These should be adapted based on the specific reactor geometry and system calibration.

Protocol for Low-Carbon InSb Growth

This protocol is based on the successful growth of high-purity InSb using TDMASb and TMIn.[1]

1. Substrate Preparation:

  • Use epi-ready p-type InSb substrates.

  • Degrease the substrate using a standard solvent clean (e.g., acetone, isopropanol).

  • Deoxidize the substrate using a suitable etchant (e.g., HCl-based solution).

  • Rinse with deionized water and dry with nitrogen.

2. MOCVD Growth Parameters:

  • Reactor: Horizontal or vertical flow MOCVD reactor.

  • Carrier Gas: Palladium-diffused hydrogen.

  • Growth Pressure: 76 to 660 Torr.

  • Growth Temperature: 285 to 500°C.

  • Precursors:

    • Trimethylindium (TMIn)

    • This compound (TDMASb)

  • V/III Ratio: 0.63 to 8.6. It is noted that for good surface morphologies, the optimal V/III ratio was found to be lower at lower growth temperatures.[1]

  • Growth Rate: 0.06 to 0.67 µm/h.

3. Post-Growth Characterization:

  • Surface Morphology: Nomarski optical microscopy, Scanning Electron Microscopy (SEM).

  • Electrical Properties: Hall measurements at 77 K.

  • Carbon Concentration: Secondary Ion Mass Spectrometry (SIMS).

G start Start sub_prep Substrate Preparation (InSb Substrate) start->sub_prep load Load into MOCVD Reactor sub_prep->load pump_purge Pump and Purge load->pump_purge heat Heat to Growth Temperature (285-500°C) pump_purge->heat introduce_precursors Introduce Precursors (TMIn + TDMASb) heat->introduce_precursors growth Epitaxial Growth introduce_precursors->growth cool_down Cool Down growth->cool_down unload Unload Sample cool_down->unload characterization Characterization (SIMS, Hall, SEM) unload->characterization end End characterization->end

Caption: Experimental workflow for low-carbon InSb growth using TDMASb.

Protocol for Low-Carbon GaSb Growth

This protocol is based on the growth of high-quality GaSb using TDMASb and TMGa.[4]

1. Substrate Preparation:

  • Use epi-ready GaAs or GaSb substrates.

  • Follow a similar cleaning and deoxidation procedure as for InSb.

2. MOCVD Growth Parameters:

  • Reactor: Low-pressure vertical MOCVD reactor.

  • Carrier Gas: Hydrogen.

  • Growth Pressure: ~50 Torr.

  • Growth Temperature: 475 to 580°C.

  • Precursors:

    • Trimethylgallium (TMGa)

    • This compound (TDMASb)

  • V/III Ratio: 0.4 to 2.0. Optimal conditions were found at a V/III ratio of around 1.0 in a narrow temperature window of 530-540°C.[4]

3. Post-Growth Characterization:

  • Surface Morphology: Nomarski optical microscopy, SEM.

  • Crystallographic Quality: X-ray Diffraction (XRD).

  • Electrical Properties: Hall measurements.

  • Optical Properties: Photoluminescence (PL) at 15 K.

Conclusion

This compound (TDMASb) is a highly effective antimony precursor for reducing carbon incorporation in the MOCVD growth of antimonide-based epitaxial layers. Its nitrogen-based ligands provide a decomposition pathway that avoids the formation of carbon-containing radicals, leading to significantly purer materials. The use of TDMASb is particularly advantageous for low-temperature growth, where carbon contamination from traditional precursors is more pronounced. The protocols provided herein offer a starting point for researchers and engineers to leverage the benefits of TDMASb for the fabrication of high-performance electronic and optoelectronic devices.

References

Application Notes and Protocols for Tris(dimethylamino)antimony in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tris(dimethylamino)antimony (TDMASb) as a doping precursor in semiconductor manufacturing. The information is intended for professionals in research and development environments.

Introduction

This compound, with the chemical formula Sb[N(CH₃)₂]₃, is a high-purity organometallic precursor increasingly utilized in the fabrication of III-V compound semiconductors.[1][2] Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD) and Chemical Vapor Deposition (CVD) processes for the controlled introduction of antimony (Sb) as a dopant or as a constituent in the growth of thin films such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb).[1][3] The absence of direct antimony-carbon bonds in TDMASb makes it an attractive alternative to traditional alkylantimony precursors, potentially reducing carbon incorporation into the epitaxial layers.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of TDMASb is essential for its safe and effective use in a laboratory or manufacturing setting.

PropertyValueReference
Chemical Formula C₆H₁₈N₃Sb[2][5][6]
Molecular Weight 253.99 g/mol [2][5][6]
Appearance Colorless liquid[5]
Density 1.325 g/mL at 25 °C[2]
Boiling Point 33 °C[4]
Melting Point 300 °C[2]
CAS Number 7289-92-1[3][5]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, water-reactive, and toxic.[6][7]

3.1. General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapor or mist.[8]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry place away from moisture and incompatible materials such as acids and oxidizing agents.

  • Handle under an inert atmosphere (e.g., nitrogen or argon).[8]

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[8]

  • Hand Protection: Neoprene or nitrile rubber gloves.[7]

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.[8]

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and ammonia (B1221849) should be available for emergency situations.[7]

3.3. Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Spills: Evacuate the area. Use absorbent, non-combustible material to clean up the spill. Do not use water.

Application in MOCVD Doping

TDMASb serves as a volatile precursor for the in-situ doping of semiconductor thin films during MOCVD growth. The following sections provide experimental protocols for the growth of InSb and GaSb using TDMASb.

MOCVD Growth of Indium Antimonide (InSb)

Objective: To grow epitaxial layers of InSb on a suitable substrate using TDMASb and a group III precursor.

Precursors:

  • Antimony Source: this compound (TDMASb)

  • Indium Source: Trimethylindium (TMIn)

  • Carrier Gas: Hydrogen (H₂)

Experimental Parameters:

ParameterRangeNotes
Growth Temperature 285 - 500 °CTemperatures >400 °C tend to produce p-type layers, while temperatures around 400 °C can produce n-type layers.
Reactor Pressure 76 - 660 Torr
V/III Ratio 0.63 - 8.6The ratio of the molar flow rate of the group V precursor (TDMASb) to the group III precursor (TMIn).
Growth Rate 0.06 - 0.67 µm/hProportional to the TMIn flow rate.

Protocol:

  • Substrate Preparation: Prepare a suitable substrate (e.g., InSb or GaAs) by cleaning and etching to remove surface contaminants and oxides.

  • System Preparation: Load the substrate into the MOCVD reactor. Purge the reactor and gas lines thoroughly with high-purity hydrogen.

  • Precursor Handling: Maintain the TDMASb and TMIn bubblers at a constant temperature to ensure stable vapor pressure.

  • Growth Initiation: Heat the substrate to the desired growth temperature under a hydrogen flow.

  • Deposition: Introduce the TDMASb and TMIn precursors into the reactor at the desired flow rates to achieve the target V/III ratio and growth rate.

  • Growth Termination: After the desired film thickness is achieved, stop the precursor flows and cool the substrate under a hydrogen atmosphere.

  • Characterization: Analyze the grown InSb film for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and photoluminescence (PL) spectroscopy.

MOCVD Growth of Gallium Antimonide (GaSb)

Objective: To grow p-type GaSb layers on a GaAs substrate using TDMASb.

Precursors:

  • Antimony Source: this compound (TDMASb)

  • Gallium Source: Trimethylgallium (TMGa)

  • Carrier Gas: Hydrogen (H₂)

Experimental Parameters:

ParameterRangeResulting Properties
Growth Temperature 475 - 580 °C
Reactor Pressure ~50 TorrLow-pressure MOCVD
V/III Ratio 0.4 - 2.0
Hole Mobility ~616 cm²/Vsat a hole concentration of 4.3 x 10¹⁷ cm⁻³
Hole Concentration 4.3 x 10¹⁷ cm⁻³p-type conductivity

Protocol:

  • Substrate Preparation: Prepare a GaAs substrate by standard cleaning procedures.

  • System Preparation: Load the substrate into a vertical low-pressure MOCVD reactor. Purge the system with hydrogen.

  • Precursor Handling: Maintain the TDMASb and TMGa bubblers at controlled temperatures for stable precursor delivery.

  • Growth Initiation: Heat the substrate to the desired growth temperature (in the range of 475 - 580 °C).

  • Deposition: Introduce TDMASb and TMGa into the reactor to achieve a V/III ratio between 0.4 and 2.0.

  • Growth Termination: Cease the precursor flow and cool the system down under a hydrogen ambient.

  • Characterization: Evaluate the GaSb layer's properties, including surface morphology, crystal quality, and electrical characteristics.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for MOCVD doping using TDMASb and the logical relationship between precursor selection and MOCVD performance.

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_char Characterization sub_prep Substrate Preparation reactor_prep Reactor Purging sub_prep->reactor_prep Load Substrate heating Substrate Heating reactor_prep->heating precursor_intro Precursor Introduction (TDMASb + Group III) heating->precursor_intro deposition Epitaxial Growth precursor_intro->deposition cooldown Cooling deposition->cooldown analysis Film Analysis (XRD, Hall, PL) cooldown->analysis

Figure 1: Generalized MOCVD experimental workflow.

Precursor_Selection cluster_properties Precursor Properties cluster_performance MOCVD Performance precursor Antimony Precursor Selection vapor_pressure Vapor Pressure precursor->vapor_pressure purity Purity precursor->purity thermal_stability Thermal Stability precursor->thermal_stability growth_rate Growth Rate vapor_pressure->growth_rate film_quality Film Quality purity->film_quality carbon_incorp Carbon Incorporation thermal_stability->carbon_incorp thermal_stability->film_quality

Figure 2: Logical relationship between precursor properties and MOCVD performance.

References

Application Notes and Protocols for MOCVD with a Tris(dimethylamino)antimony Bubbler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing a Tris(dimethylamino)antimony (TDMASb) bubbler. TDMASb is a precursor for the deposition of high-purity antimony-containing thin films, crucial in the fabrication of semiconductor materials and photovoltaic devices.[1]

Overview of this compound (TDMASb)

This compound, with the chemical formula ((CH₃)₂N)₃Sb, is an organoantimony compound used as a volatile precursor in MOCVD and Chemical Vapor Deposition (CVD) processes.[1][2] Its primary advantage lies in its potential to reduce carbon contamination and enable lower growth temperatures compared to other antimony precursors like triethylstibine (B1582785) (TESb) and trimethylantimony (B1201520) (TMSb).[3] However, it may lead to higher background carrier concentrations in some applications.[3]

Physical and Chemical Properties of TDMASb:

PropertyValue
Synonyms This compound(III), TDMASb, Sb(NMe₂)₃
CAS Number 7289-92-1
Molecular Weight 253.99 g/mol [1][2]
Form Liquid[2]
Appearance Colorless to yellow liquid[2]
Boiling Point 32-34 °C @ 0.45 mmHg[2]
Density 1.325 g/mL at 25 °C[1]
Sensitivity Air, moisture, light, heat[2]

Experimental Data Summary

The following table summarizes the key experimental parameters for MOCVD growth of various antimony-containing materials using TDMASb as the antimony precursor.

Material SystemSubstrateTDMASb Bubbler ParametersGroup III PrecursorGrowth Temperature (°C)Reactor Pressure (Torr)V/III RatioCarrier Gas
InSbp⁻-InSbTemp: 20°C, Pressure: 640-700 TorrTrimethylindium (TMIn)285 - 50076 - 6600.63 - 8.6H₂ @ 6000 cm³/min
GaSbGaAsNot specifiedTrimethylgallium (TMGa)475 - 580~500.4 - 2.0H₂

Table compiled from multiple sources.[4]

Experimental Protocols

MOCVD System Preparation
  • System Inspection: Before each run, visually inspect the MOCVD reactor, gas lines, and the TDMASb bubbler for any signs of damage or leaks.

  • Leak Check: Perform a thorough leak check of the entire system, especially the gas lines connected to the TDMASb bubbler and other precursor sources. This is critical due to the pyrophoric nature of some metal-organic precursors and the toxicity of dopant gases.[5]

  • Purging: Purge the reactor and all gas lines with a high-purity inert gas, such as palladium-purified hydrogen (H₂) or nitrogen, to remove any residual air and moisture.[3]

Substrate Preparation

Proper substrate preparation is crucial for achieving high-quality epitaxial layers. The following are general guidelines for common substrates:

  • Degreasing: Degrease the substrate by sonicating in a series of organic solvents, such as trichloroethylene, acetone, and methanol.[3]

  • Deionized Water Rinse: Thoroughly rinse the substrate with deionized water.[3]

  • Etching:

    • For GaSb substrates: Etch in a solution such as H₂O:H₂O₂:tartaric acid:HF.[3]

    • For GaAs substrates: Etch in a standard solution like H₂SO₄:H₂O₂:H₂O.[3]

  • Drying: Dry the substrate using a stream of high-purity nitrogen gas.[3]

This compound Bubbler Setup and Handling

TDMASb is sensitive to air, moisture, light, and heat.[2] Extreme care must be taken during its handling and installation.

  • Installation: The TDMASb bubbler should be installed in a well-ventilated enclosure, preferably an exhausted cabinet.[5]

  • Temperature Control: The bubbler must be placed in a temperature-controlled bath to maintain a constant vapor pressure of the precursor. For InSb growth, the TDMASb bubbler has been held at 20°C.[4]

  • Pressure Control: The pressure inside the bubbler is controlled by a pressure controller valve downstream of the cylinder.[6] For InSb growth, pressures of 640 and 700 Torr have been used.[4]

  • Carrier Gas: A high-purity carrier gas, typically hydrogen (H₂), is passed through the bubbler to transport the TDMASb vapor to the reactor.[4][6]

MOCVD Growth Procedure
  • Substrate Loading: Load the prepared substrate into the MOCVD reactor.

  • Reactor Purge: Purge the reactor with high-purity hydrogen (H₂) carrier gas.[3]

  • Heating: Heat the substrate to the desired growth temperature under a continuous H₂ flow.[3] Growth temperatures for GaSb have been in the range of 475 - 580°C, while for InSb, they have ranged from 285 to 500°C.[4]

  • Precursor Introduction: Once the growth temperature is stabilized, introduce the TDMASb and the Group III precursor (e.g., TMGa or TMIn) into the reactor. The V/III ratio, which is the molar flow rate ratio of the Group V to Group III precursors, is a critical parameter. For GaSb growth, V/III ratios between 0.4 and 2.0 have been used, while for InSb, ratios from 0.63 to 8.6 have been investigated.[4]

  • Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • Cooling: After the deposition is complete, switch off the precursor flows and cool down the substrate under a continuous H₂ flow.

  • Unloading: Once the reactor has cooled to room temperature, unload the substrate.

Post-Deposition Characterization

The grown films should be characterized to determine their structural, optical, and electrical properties. Common characterization techniques include:

  • Surface Morphology: Nomarski Optical Microscopy and Scanning Electron Microscopy (SEM).[4]

  • Crystallographic Quality: X-ray Diffraction (XRD).

  • Optical Properties: Photoluminescence (PL) spectroscopy.[3]

  • Impurity Analysis: Secondary Ion Mass Spectrometry (SIMS).[3]

  • Electrical Properties: Hall effect measurements to determine carrier concentration and mobility.

Visualizations

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth sub_prep Substrate Preparation (Degreasing, Etching, Drying) load Load Substrate into Reactor sub_prep->load sys_prep MOCVD System Preparation (Leak Check, Purging) sys_prep->load heat Heat Substrate to Growth Temperature load->heat precursor Introduce TDMASb and Group III Precursors heat->precursor deposit Epitaxial Film Growth precursor->deposit cool Cool Down Substrate deposit->cool unload Unload Substrate cool->unload characterize Characterization (XRD, SEM, PL, etc.) unload->characterize

Caption: Experimental workflow for MOCVD using a TDMASb precursor.

MOCVD_Gas_Delivery cluster_source Precursor Sources cluster_control Gas Control & Mixing cluster_reactor Deposition tdmasb TDMASb Bubbler (Temp & Pressure Controlled) mfc Mass Flow Controllers tdmasb->mfc group_iii Group III Precursor (e.g., TMGa, TMIn) group_iii->mfc carrier_gas Carrier Gas (H₂) carrier_gas->tdmasb carrier_gas->group_iii valves Switching Valves mfc->valves manifold Gas Manifold valves->manifold reactor MOCVD Reactor manifold->reactor exhaust Exhaust & Abatement reactor->exhaust

Caption: Logical relationships in the MOCVD gas delivery system for TDMASb.

References

Application Notes and Protocols for Glovebox Handling of Tris(dimethylamino)antimony (TDMASb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of the air-sensitive compound Tris(dimethylamino)antimony (TDMASb) within a glovebox environment. Adherence to these procedures is critical to ensure operator safety, maintain compound integrity, and achieve reproducible experimental outcomes.

Introduction

This compound, also known as TDMASb, is an organometallic compound that is highly sensitive to air and moisture.[1][2] It is a liquid at room temperature and is primarily used as a precursor in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) for creating antimony-containing thin films.[1][3][4] Due to its reactivity, all handling of TDMASb must be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox, to prevent degradation of the compound and the potential for hazardous reactions.[5][6][7]

Safety Precautions and Hazard Information

TDMASb is a hazardous substance that poses multiple risks. It is classified as a flammable liquid and is known to react violently with water, releasing flammable gases that may spontaneously ignite.[8][9] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8][9]

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.[5][10]

  • Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[11]

  • Wear nitrile gloves as a minimum. For extended operations or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[5][10][12]

  • Ensure a safety shower and eyewash station are readily accessible.[12]

  • A Class C or D dry chemical fire extinguisher should be available nearby.[12]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of TDMASb.

PropertyValueReference
Chemical Formula C₆H₁₈N₃Sb[3][13]
Molecular Weight 253.99 g/mol [3][8][13]
Appearance Colorless liquid
Density 1.325 g/mL at 25 °C[3][13]
Boiling Point 32-34 °C at 0.45 mmHg
Storage Temperature 10°C - 25°C under inert gas[13]

Experimental Protocols

Glovebox Preparation and Inert Atmosphere Maintenance

A glovebox provides a controlled, inert atmosphere essential for handling TDMASb.[7][14]

Protocol:

  • Glovebox Inspection: Before use, visually inspect the glovebox gloves for any signs of wear, punctures, or degradation.

  • Atmosphere Purity: Ensure the glovebox atmosphere is maintained with low levels of oxygen and moisture, typically below 1 ppm.[7] The glovebox should be equipped with sensors to monitor these levels.[15]

  • Pressure Control: Maintain a slight positive pressure within the glovebox to prevent ingress of atmospheric contaminants.[7]

  • Solvent Compatibility: Be aware that certain organic solvents can damage the glovebox's plastic components and catalyst system.[16][17] Avoid introducing chlorinated solvents or other incompatible chemicals.

Transferring TDMASb and Other Materials into the Glovebox

The antechamber, or airlock, is the gateway for introducing items into the glovebox without compromising the inert atmosphere.[16][17]

Protocol:

  • Material Preparation: All glassware must be thoroughly dried in an oven before being brought into the glovebox.[18] Any other equipment or reagents should also be free of moisture.

  • Loading the Antechamber: Place the sealed container of TDMASb and any other necessary items inside the antechamber.

  • Purge Cycles: Close the outer antechamber door and perform a minimum of three vacuum/inert gas backfill cycles to remove atmospheric contaminants.[7][19]

  • Bringing Items Inside: Once the purge cycles are complete, open the inner antechamber door to bring the items into the main glovebox chamber.

Handling and Dispensing TDMASb Inside the Glovebox

Protocol:

  • Work Area Preparation: Designate a clean, uncluttered area within the glovebox for handling TDMASb.

  • Equilibration: Allow the TDMASb container to thermally equilibrate to the glovebox temperature before opening to prevent pressure differentials.

  • Dispensing:

    • For transferring small volumes, use a clean, dry syringe.

    • For larger volumes, a cannula transfer technique is recommended.[20]

  • Sealing: Immediately after dispensing the desired amount, securely reseal the TDMASb container.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. All contaminated materials must be treated as hazardous waste.

Waste Disposal

Protocol:

  • Quenching (if necessary): Small residual amounts of TDMASb in glassware can be carefully quenched inside the glovebox by slowly adding an appropriate solvent (e.g., isopropanol), followed by a more reactive quenching agent if needed. This should only be performed by experienced personnel.

  • Waste Containers: All TDMASb-contaminated waste (syringes, wipes, etc.) must be collected in a designated, sealed waste container within the glovebox.

  • Removing Waste: The sealed waste container can then be removed from the glovebox via the antechamber using the same purge cycle procedure as for entry.

  • External Disposal: The external disposal of the hazardous waste must comply with all institutional and local regulations.

Visual Representations

Glovebox_Workflow Glovebox Handling Workflow for TDMASb cluster_prep Preparation cluster_transfer Material Transfer cluster_handling Handling cluster_cleanup Cleanup & Waste Prep_Glovebox Prepare Glovebox (Inert Atmosphere) Load_Antechamber Load Antechamber Prep_Glovebox->Load_Antechamber Prep_Materials Prepare Materials (Dry Glassware) Prep_Materials->Load_Antechamber Purge_Antechamber Purge Antechamber (3x Vacuum/Backfill) Load_Antechamber->Purge_Antechamber Enter_Glovebox Bring into Glovebox Purge_Antechamber->Enter_Glovebox Dispense_TDMASb Dispense TDMASb Enter_Glovebox->Dispense_TDMASb Perform_Experiment Perform Experiment Dispense_TDMASb->Perform_Experiment Collect_Waste Collect Waste Perform_Experiment->Collect_Waste Remove_Waste Remove Waste via Antechamber Collect_Waste->Remove_Waste Dispose_Waste Dispose Externally Remove_Waste->Dispose_Waste

Caption: Workflow for handling TDMASb in a glovebox.

Antechamber_Purge_Cycle Antechamber Purge Cycle Logic Start Start: Items in Antechamber, Outer Door Closed Evacuate_1 Evacuate (Cycle 1) Start->Evacuate_1 Close Outer Door Backfill_1 Backfill with Inert Gas (Cycle 1) Evacuate_1->Backfill_1 Evacuate_2 Evacuate (Cycle 2) Backfill_1->Evacuate_2 Backfill_2 Backfill with Inert Gas (Cycle 2) Evacuate_2->Backfill_2 Evacuate_3 Evacuate (Cycle 3) Backfill_2->Evacuate_3 Backfill_3 Backfill with Inert Gas (Cycle 3) Evacuate_3->Backfill_3 End End: Open Inner Door Backfill_3->End Ready for Transfer

Caption: Logic diagram for antechamber purging.

References

Application Notes and Protocols for the Synthesis of InSb Quantum Dots Using Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of indium antimonide (InSb) quantum dots (QDs) utilizing tris(dimethylamino)antimony as the antimony precursor. This method offers a route to high-quality, size-tunable InSb QDs, which are promising materials for applications in the near-infrared (NIR) and short-wave infrared (SWIR) spectral regions, relevant for bio-imaging and sensing applications.

Introduction

Indium antimonide (InSb) is a narrow bandgap III-V semiconductor with a large exciton (B1674681) Bohr radius, making its quantum dots highly tunable across the NIR/SWIR spectrum.[1] The synthesis of colloidal InSb QDs has been challenging due to the lack of suitable and stable antimony precursors.[1][2] this compound (Sb(NMe₂)₃) has emerged as a commercially available and less hazardous alternative to pyrophoric or difficult-to-synthesize precursors.[1] This document outlines a hot-injection co-reduction method for the synthesis of InSb QDs.

Experimental Data Summary

The following table summarizes the key quantitative data reported for InSb quantum dots synthesized using this compound and related methods.

ParameterValueReference
Quantum Dot Size 2.8 - 18.2 nm[2][3]
4.6 - 7.2 nm (heating-up method)[3][4]
8 - 12 nm[3][4]
Photoluminescence (PL) Peak 1250 nm for 3.7 nm QDs[2][3]
Optical Band Gap (Tunable) ~1.03 eV (1200 nm) to ~0.71 eV (1750 nm) for 3.3 to 6.5 nm QDs[1]
Reaction Temperature ≥230 °C[1][3]
240 °C[2][3]
250 °C[3][4]
Precursor Concentration [InSb] = 0.3 M in precursor solution[2][3]
Reducing Agent Lithium triethylborohydride (LiEt₃BH)[2][3]
Solvent/Capping Agent Oleylamine (B85491) (OLA)[2][3]
Trioctylamine[3][4]

Experimental Protocol: Hot-Injection Synthesis of InSb Quantum Dots

This protocol is a synthesis of methodologies reported in the literature for the co-reduction of indium and antimony precursors.[2][3]

Materials:

  • Indium(III) chloride (InCl₃, anhydrous)

  • This compound (Sb(NMe₂)₃)

  • Oleylamine (OLA, technical grade, 70%)

  • Lithium triethylborohydride (LiEt₃BH, 1.0 M in THF)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727) (ACS grade)

  • Acetone (ACS grade)

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

  • Syringes and needles

  • Centrifuge

Procedure:

1. Preparation of the InSb Precursor Solution (0.3 M):

  • Note: This step should be performed in an inert atmosphere (glovebox).

  • In a vial, dissolve a stoichiometric amount of InCl₃ and Sb(NMe₂)₃ in a primary alkylamine such as oleylamine.[2][3] For a 0.3 M solution, this would typically involve combining the precursors in the appropriate molar ratio and diluting with the amine.

  • The formation of an InSb adduct complex occurs at room temperature.[1][3]

2. Reaction Setup:

  • Set up a three-neck flask on the Schlenk line, equipped with a magnetic stir bar, a thermocouple, and a septum.

  • Add 10 mL of oleylamine to the flask.

  • Degas the oleylamine by heating to 100-120 °C under vacuum for at least 1 hour, then switch to an inert atmosphere.

3. Synthesis of InSb Quantum Dots:

  • Heat the oleylamine to the desired reaction temperature (e.g., 240 °C).[2][3]

  • Inject the required amount of LiEt₃BH (superhydride) solution into the hot oleylamine. The molar ratio of LiEt₃BH to the InSb precursor can be varied (e.g., from 9:1 to 15:1) to influence the final QD size.[2][3]

  • After a short delay (e.g., 2 to 10 minutes), rapidly inject 0.25 mL of the 0.3 M InSb precursor solution into the hot reaction mixture.[2][3]

  • The reaction is typically allowed to proceed for a short time (e.g., ~2 minutes) before being quenched.[3]

4. Quenching and Purification:

  • Cool the reaction flask rapidly to room temperature using a water bath.

  • Add excess toluene to the crude solution.

  • Precipitate the InSb QDs by adding methanol and/or acetone.

  • Centrifuge the mixture to collect the precipitated QDs.

  • Discard the supernatant and re-disperse the QD pellet in a minimal amount of toluene.

  • Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of unreacted precursors and byproducts.

  • The final purified InSb QDs can be stored as a colloidal solution in an inert atmosphere.

Experimental Workflow

InSb_QD_Synthesis Precursor_Prep Prepare InSb Precursor Solution (InCl₃ + Sb(NMe₂)₃ in Oleylamine) Precursor_Injection Inject InSb Precursor Solution Precursor_Prep->Precursor_Injection 0.3 M solution Reaction_Setup Setup Reaction Flask with Oleylamine (Degas under vacuum) Heating Heat Oleylamine to 240°C Reaction_Setup->Heating Reducer_Injection Inject LiEt₃BH (Superhydride) Heating->Reducer_Injection Reducer_Injection->Precursor_Injection 2-10 min delay Growth Quantum Dot Growth (~2 min) Precursor_Injection->Growth Quench Cool Reaction to Room Temperature Growth->Quench Purification1 Precipitate QDs with Methanol/Acetone Quench->Purification1 Purification2 Centrifuge and Re-disperse in Toluene Purification1->Purification2 Final_Product Purified InSb Quantum Dots Purification2->Final_Product

Caption: Workflow for the hot-injection synthesis of InSb quantum dots.

Signaling Pathway/Logical Relationship

The synthesis of InSb quantum dots via this co-reduction method involves a series of interconnected chemical events. The logical flow of these events is critical for the successful formation of high-quality nanocrystals.

InSb_Formation_Pathway Precursors InCl₃ and Sb(NMe₂)₃ in Oleylamine Adduct In-Sb Adduct Complex Formation (Lewis Acid-Base Interaction) Precursors->Adduct Reduction Fast Co-reduction by LiEt₃BH (at T ≥ 230°C) Adduct->Reduction Nucleation Nucleation of InSb Clusters Reduction->Nucleation Formation of In⁰ and Sb⁰ Growth Aggregative Growth of QDs Nucleation->Growth Capping Surface Passivation by Oleylamine Growth->Capping Final_QDs Stable Colloidal InSb QDs Capping->Final_QDs

Caption: Logical pathway for the formation of InSb quantum dots.

Safety Precautions

  • This compound and lithium triethylborohydride are air and moisture-sensitive and should be handled under an inert atmosphere.

  • The synthesis involves flammable solvents and should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Troubleshooting & Optimization

Common impurities in Tris(dimethylamino)antimony and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tris(dimethylamino)antimony

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in this compound (TDMASb) and their impact on experimental outcomes. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

Due to the proprietary nature of precursor manufacturing, specific impurity profiles for this compound are often not publicly disclosed. However, based on its synthesis and handling, common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted starting materials from the synthesis process, such as antimony trichloride (B1173362) (SbCl3) or lithium dimethylamide (LiNMe2), can remain in the final product.

  • Byproducts of Synthesis: The reaction itself can produce side products that are not fully removed during purification.

  • Solvent Residues: Solvents used during synthesis and purification, such as hydrocarbons (e.g., hexane, toluene) or ethers, may be present in trace amounts.

  • Decomposition Products: this compound can be sensitive to air and moisture, leading to the formation of antimony oxides and other degradation products.

  • Other Metal Impurities: Trace amounts of other metals may be introduced from the starting materials or the reaction vessel.

Q2: How can I detect impurities in my this compound source?

Several analytical techniques can be employed to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify organic impurities and decomposition products.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying trace metal impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile and semi-volatile organic impurities, such as solvent residues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the presence of functional groups that may indicate impurities, such as O-H or C=O bonds from decomposition products.

Troubleshooting Guide

This guide addresses common experimental issues that may arise from impurities in this compound.

Issue 1: Inconsistent Film Growth Rate or Thickness
Potential Cause Troubleshooting Steps
Variable Precursor Purity: Different batches of this compound may have varying impurity levels, affecting its vapor pressure and decomposition kinetics.1. Qualify New Batches: Before use in critical experiments, analyze the purity of new precursor batches using techniques like NMR or ICP-MS. 2. Maintain Consistent Storage: Store the precursor in an inert atmosphere (e.g., a nitrogen-filled glovebox) and at the recommended temperature to prevent degradation.
Presence of Less Volatile Impurities: Impurities with lower vapor pressures can accumulate in the delivery lines over time, leading to a gradual decrease in the effective precursor flux.1. Regularly Clean Delivery Lines: Establish a routine maintenance schedule for cleaning the precursor delivery system. 2. Use a Carrier Gas: Employ a high-purity inert carrier gas to ensure consistent transport of the precursor vapor.
Issue 2: Poor Film Morphology or High Surface Roughness
Potential Cause Troubleshooting Steps
Oxygen-Containing Impurities: The presence of antimony oxides or other oxygen-containing species can lead to the nucleation of undesirable phases and increased surface roughness.1. Ensure Inert Atmosphere: Handle the precursor and perform depositions under a strictly controlled inert atmosphere to minimize exposure to air and moisture. 2. Use an Oxygen Getter: Consider installing an in-line oxygen getter in the gas delivery system.
Halide Impurities: Residual chlorides (from SbCl3) can alter the surface chemistry during film growth, leading to rougher films.1. Source High-Purity Precursor: Whenever possible, obtain this compound with a guaranteed low halide content. 2. Optimize Growth Temperature: Adjusting the deposition temperature may help to mitigate the effects of certain impurities on film morphology.
Issue 3: Unintended Electrical Properties in the Deposited Film
Potential Cause Troubleshooting Steps
Incorporation of Carbon: Carbon from the dimethylamino ligands or solvent residues can be incorporated into the film, affecting its electrical conductivity.1. Optimize Deposition Parameters: Adjusting the growth temperature and the ratio of precursors can influence the extent of carbon incorporation. 2. Introduce a Co-reactant: In some deposition processes, the use of a co-reactant (e.g., a hydrogen source) can help to reduce carbon contamination.
Doping by Metal Impurities: Trace metal impurities in the precursor can act as dopants in the semiconductor film, altering its charge carrier concentration and mobility.1. Use High-Purity Precursor: Select a this compound source with a comprehensive certificate of analysis that specifies the levels of key metal impurities. 2. Perform Post-Deposition Annealing: In some cases, a post-deposition annealing step can help to diffuse or passivate certain impurities.

Quantitative Data on Impurity Effects

The following table summarizes the potential effects of different classes of impurities on thin film properties. The exact quantitative impact will depend on the specific material system and deposition conditions.

Impurity Class Typical Concentration in High-Purity Precursor Potential Effects on Thin Film Properties
Halides (e.g., Cl) < 1 ppmIncreased surface roughness, altered electrical properties, potential for corrosion of deposition equipment.
Oxygen-Containing Species < 10 ppmFormation of oxide phases, increased film resistivity, poor crystal quality.
Other Metals < 1 ppm per elementUnintentional doping, formation of secondary phases, altered optical and electrical properties.
Carbon VariableIncreased film resistivity, formation of amorphous carbon inclusions, reduced carrier mobility.

Experimental Protocols

Protocol 1: Quality Control of this compound using ¹H NMR
  • Sample Preparation: In a nitrogen-filled glovebox, dissolve a small, accurately weighed amount of this compound in a deuterated solvent (e.g., benzene-d6 (B120219) or toluene-d8). Add an internal standard with a known concentration and a distinct NMR signal (e.g., ferrocene).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a frequency of at least 400 MHz. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for this compound.

    • Look for any additional peaks that may correspond to impurities.

    • Integrate the peaks of the precursor, the internal standard, and any identified impurities.

    • Calculate the concentration of the impurities relative to the precursor using the known concentration of the internal standard.

Visualizations

Impurity_Troubleshooting_Workflow cluster_issue Experimental Issue Observed cluster_analysis Impurity Analysis cluster_identification Impurity Identification cluster_mitigation Mitigation Strategy Issue e.g., Inconsistent Growth Rate, Poor Morphology, or Undesired Electrical Properties Analysis Analyze Precursor Purity (NMR, ICP-MS, GC-MS) Issue->Analysis Initiate Investigation Impurity_Type Identify Impurity Class (e.g., Halides, Oxygenates, Metals) Analysis->Impurity_Type Identify Potential Causes Mitigation Implement Corrective Actions: - Source Higher Purity Precursor - Optimize Deposition Parameters - Improve Handling Procedures Impurity_Type->Mitigation Select Appropriate Strategy Mitigation->Issue Verify Resolution Logical_Relationship_Impurity_Effect cluster_precursor This compound Precursor Precursor TDMASb Halides Halides (Cl) Oxygenates Oxygenates (O) Metals Metals (M) Carbon Carbon (C) Morphology Poor Morphology Halides->Morphology Electrical Altered Electrical Properties Halides->Electrical Oxygenates->Electrical Quality Reduced Crystal Quality Oxygenates->Quality Metals->Electrical Metals->Quality Carbon->Electrical

Preventing hydrolysis of Tris(dimethylamino)antimony during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tris(dimethylamino)antimony to prevent hydrolysis. Adherence to these protocols is critical to ensure the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound, with the chemical formula Sb[N(CH₃)₂]₃, is an organometallic compound used in various chemical synthesis and research applications, including as a precursor for antimony-containing materials.[1][2][3] The antimony-nitrogen (Sb-N) bonds in the molecule are susceptible to cleavage by water. This reaction, known as hydrolysis, occurs because the antimony center is electron-deficient and readily attacked by nucleophiles like water. The nitrogen atoms are subsequently protonated, leading to the decomposition of the molecule.

Q2: What are the visible signs of hydrolysis in my this compound sample?

Hydrolysis of this compound results in the formation of antimony oxides or hydroxides and dimethylamine (B145610).[1] Visual indicators of degradation include:

  • The appearance of white solid precipitates (antimony oxides/hydroxides) in the otherwise colorless to yellow liquid.

  • An increase in the viscosity of the liquid.

  • A noticeable "fishy" or amine-like odor due to the release of volatile dimethylamine gas.[1]

Q3: What are the primary decomposition products of hydrolysis?

The reaction with water leads to the formation of antimony(III) oxide (Sb₂O₃) and dimethylamine (HN(CH₃)₂).[1] The release of flammable and irritating dimethylamine vapor is a key indicator of hydrolysis.[1]

Q4: How should I store my this compound to prevent hydrolysis?

To ensure the long-term stability of this compound, it is imperative to store it under anhydrous and anaerobic conditions. The compound is stable in sealed containers under a dry, inert atmosphere.[1] Key storage recommendations are summarized in the table below.

Q5: Can I handle this compound on the open bench?

No. Due to its high sensitivity to air and moisture, all manipulations of this compound must be performed using standard air-sensitive techniques, such as in a glovebox or with a Schlenk line, under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Preventing Hydrolysis

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Solution
White precipitate forms in the container during storage. The container seal has been compromised, allowing atmospheric moisture to enter.Discard the degraded material following appropriate safety protocols. Procure a new, unopened container and ensure it is stored under a robust inert atmosphere. For partially used containers, ensure the septum is in good condition and consider flushing the headspace with dry inert gas before resealing.
A strong amine odor is detected when opening the storage container in a glovebox. The compound has started to hydrolyze due to trace amounts of water inside the glovebox or from contaminated solvents/reagents.Immediately cease use of the reagent. Purge the glovebox to reduce moisture levels and verify the dryness of all solvents and glassware to be used with the compound.
Inconsistent experimental results are obtained using the same bottle of reagent. The reagent is degrading over time due to repeated punctures of the septum, leading to incremental exposure to moisture.For applications requiring high purity, it is advisable to use a freshly opened bottle or to aliquot the reagent into smaller, single-use containers under an inert atmosphere.

Data Presentation

ParameterRecommended ConditionRationale
Atmosphere Dry inert gas (Nitrogen or Argon with <5 ppm O₂ and H₂O)Prevents reaction with atmospheric oxygen and moisture.[1]
Temperature Cool, well-ventilated area (2-8 °C is recommended for long-term storage)Reduces vapor pressure and slows down potential decomposition pathways.
Container Tightly sealed, original container (e.g., Sure/Seal™ bottle)Ensures an airtight and moisture-proof environment.
Light Exposure Protected from lightMinimizes the risk of photochemical decomposition.
Incompatible Materials Water, moisture, acids, alcohols, oxidizing agentsReacts violently or vigorously with these substances, leading to rapid decomposition.[1]

Experimental Protocols

Protocol 1: General Handling of this compound Using a Schlenk Line

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >125 °C overnight and allowed to cool under a stream of dry inert gas or in a desiccator.

  • System Purge: Assemble the reaction apparatus and purge with a dry inert gas (argon or nitrogen) for at least 30 minutes. A bubbler should be used to monitor gas flow and prevent over-pressurization.

  • Reagent Transfer:

    • Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the this compound container.

    • Draw the required volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe on top of the liquid (a "gas buffer") to prevent accidental introduction of air.

    • Transfer the liquid to the reaction vessel against a positive flow of inert gas.

  • Storage of Partially Used Bottles: Before removing the needle, pull an equivalent volume of inert gas from the reaction headspace back into the reagent bottle to equalize the pressure. Store the resealed bottle in a cool, dry place under an inert atmosphere.

Protocol 2: Detection and Quantification of Hydrolysis via Gas Chromatography (GC)

This protocol provides a general method for detecting dimethylamine, a key indicator of hydrolysis.

  • Objective: To quantify the amount of dimethylamine in a sample of this compound.

  • Methodology:

    • Sample Preparation (In a Glovebox):

      • Prepare a stock solution of the this compound sample in a dry, inert solvent (e.g., anhydrous toluene (B28343) or hexane) at a known concentration.

      • Prepare a series of calibration standards of dimethylamine in the same solvent.

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is suitable. A capillary column designed for amine analysis (e.g., a CP-Volamine column) is recommended for optimal separation.

    • GC Conditions (Example):

      • Injector Temperature: 180 °C

      • Oven Program: Hold at 40 °C for 10 minutes, then ramp to 250 °C at 20 °C/min.

      • Carrier Gas: Helium.

      • Detector Temperature: 250 °C.

  • Data Analysis:

    • Inject the prepared standards to generate a calibration curve of peak area versus dimethylamine concentration.

    • Inject the sample solution.

    • Quantify the concentration of dimethylamine in the sample by comparing its peak area to the calibration curve. The presence and quantity of dimethylamine will correlate with the extent of hydrolysis.

Visualizations

Caption: Hydrolysis pathway of this compound.

Storage_Workflow start Receive Compound check_seal Inspect Container Seal Is it intact? start->check_seal store Store in Cool, Dry Place Under Inert Atmosphere (e.g., Glovebox or Desiccator) check_seal->store Yes discard Discard Compound (Follow Safety Protocols) check_seal->discard No handle Handle Using Air-Sensitive Techniques (Glovebox/Schlenk Line) store->handle use Use in Experiment handle->use reseal Properly Reseal Container (Flush with Inert Gas) use->reseal reseal->store

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Optimizing Sb₂S₃ Deposition with TDMASb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing tris(dimethylamido)antimony (TDMASb) for the deposition of antimony sulfide (B99878) (Sb₂S₃) thin films.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate temperature for Sb₂S₃ deposition using TDMASb?

A1: For Atomic Layer Deposition (ALD) of amorphous Sb₂S₃ (a-Sb₂S₃) using TDMASb and hydrogen sulfide (H₂S), a substrate temperature of 150 °C has been shown to be effective.[1][2] A stable ALD temperature window for this process is reported to be between 150 °C and 200 °C.[2]

Q2: How does substrate temperature affect the growth rate of Sb₂S₃ films with TDMASb?

A2: In the ALD process with TDMASb and H₂S, the growth rate is temperature-dependent. In the lower temperature range of 60–150 °C, the mass change per cycle decreases linearly as the temperature increases.[2] Within the optimal ALD window of 150–200 °C, a stable growth of approximately 20 ng/cm² per cycle has been observed.[2] Higher temperatures beyond this window can lead to a decreased growth rate due to increased desorption of the precursors.[2]

Q3: What is the typical morphology and crystallinity of Sb₂S₃ films deposited with TDMASb at 150 °C?

A3: Sb₂S₃ films deposited at 150 °C using TDMASb and H₂S are typically amorphous (a-Sb₂S₃).[1][2] Post-deposition annealing is required to induce crystallinity. For instance, annealing can transform the amorphous film into a crystalline (c-Sb₂S₃) structure.

Q4: Can the optical properties of Sb₂S₃ films be tuned by substrate temperature?

A4: Yes, substrate temperature significantly influences the optical properties of Sb₂S₃ films, although specific data for TDMASb-based depositions over a wide temperature range is limited. For Sb₂S₃ films grown by other methods, increasing the substrate temperature has been shown to increase the optical band gap energy. For example, in one study using chemical molecular beam deposition, the band gap increased from 1.52 eV to 1.73 eV as the substrate temperature was raised from 300 °C to 450 °C.[3] In another study using thermal vacuum evaporation, a slight decrease in the direct optical gap from 1.95 eV to 1.77 eV was observed as the substrate temperature increased from 300 K to 498 K.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Growth Rate Substrate temperature is outside the optimal ALD window (150-200 °C).[2]Adjust the substrate temperature to be within the 150-200 °C range for optimal surface reactions and minimal precursor desorption.[2]
Insufficient precursor exposure or purge times.Increase the pulse and purge times for both TDMASb and H₂S to ensure complete surface saturation and removal of byproducts.
Precursor degradation.Check the stability and purity of the TDMASb precursor. Ensure the bubbler temperature is appropriate and stable.
Poor Film Uniformity Non-uniform temperature distribution across the substrate.Verify the temperature uniformity of the substrate heater. Consider using a showerhead-type reactor for better precursor distribution.[1][2]
Inadequate precursor flow or distribution.Optimize the carrier gas flow rate and reactor geometry to ensure uniform delivery of precursors to the substrate surface.
High Impurity Content (e.g., Carbon, Oxygen) Incomplete reactions or insufficient purging.Increase the purge times to ensure all unreacted precursors and byproducts are removed from the chamber.
Leaks in the deposition system.Perform a leak check of the reactor and gas lines to prevent atmospheric contamination.
Poor Adhesion to Substrate Improper substrate cleaning.Implement a thorough substrate cleaning procedure to remove any organic or particulate contaminants.
Mismatch in thermal expansion coefficients.Consider using a buffer layer or a different substrate material if adhesion issues persist.
Amorphous Film when Crystalline is Desired Deposition temperature is too low.While ALD with TDMASb at 150°C produces amorphous films, a post-deposition annealing step at a higher temperature (e.g., 300 °C) can be used to crystallize the Sb₂S₃ film.[2]

Quantitative Data Summary

Table 1: ALD Parameters for a-Sb₂S₃ Deposition using TDMASb and H₂S

ParameterValueReference
Antimony PrecursorTris(dimethylamino)antimony (TDMASb)[1][2]
Sulfur PrecursorHydrogen Sulfide (H₂S)[1][2]
Substrate Temperature150 °C[1][2]
ALD Temperature Window150 - 200 °C[2]
Growth Rate at 150 °C~20 ng/cm²/cycle[2]

Table 2: Effect of Substrate Temperature on Sb₂S₃ Properties (from other deposition methods)

Deposition MethodSubstrate Temperature (°C)Effect on Optical Band Gap (eV)Reference
Chemical Molecular Beam Deposition300 - 450Increases from 1.52 to 1.73[3]
Thermal Vacuum Evaporation27 - 225Decreases from 1.95 to 1.77[4]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of a-Sb₂S₃

This protocol is based on the method described for the deposition of amorphous antimony sulfide using TDMASb and H₂S.[1][2]

  • Substrate Preparation:

    • Clean the substrate (e.g., glass, TiO₂-coated FTO) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a nitrogen gun.

  • Deposition Parameters:

    • Set the substrate temperature to 150 °C.

    • Maintain a constant nitrogen carrier gas flow.

    • TDMASb source temperature: Maintain as per manufacturer's recommendation to ensure adequate vapor pressure.

  • ALD Cycle:

    • Step 1: TDMASb Pulse: Introduce TDMASb vapor into the reactor chamber for a specified time (e.g., 1 second) to allow for self-limiting chemisorption on the substrate surface.

    • Step 2: Purge 1: Purge the chamber with inert gas (e.g., nitrogen) for a sufficient time (e.g., 15 seconds) to remove unreacted TDMASb and any byproducts.

    • Step 3: H₂S Pulse: Introduce H₂S gas into the chamber for a specified time (e.g., 1 second) to react with the adsorbed antimony precursor layer.

    • Step 4: Purge 2: Purge the chamber with inert gas (e.g., 15 seconds) to remove unreacted H₂S and reaction byproducts.

  • Film Growth:

    • Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using techniques like quartz crystal microbalance (QCM).

  • Post-Deposition Annealing (Optional):

    • To crystallize the a-Sb₂S₃ film, anneal the sample in a controlled atmosphere (e.g., nitrogen) at a temperature of 300 °C or higher.

Visualizations

ALD_Cycle_Sb2S3 cluster_0 ALD Cycle for Sb2S3 Deposition Step1 Step 1: TDMASb Pulse Step2 Step 2: N2 Purge Step1->Step2 Remove excess TDMASb Step3 Step 3: H2S Pulse Step2->Step3 Prepare surface for H2S Step4 Step 4: N2 Purge Step3->Step4 Remove excess H2S & byproducts Step4->Step1 Start next cycle

Caption: Atomic Layer Deposition (ALD) cycle for Sb₂S₃ using TDMASb and H₂S.

Troubleshooting_Workflow Start Deposition Issue Identified Problem Problem Analysis Low Growth Rate Poor Uniformity High Impurity Start->Problem CheckTemp Verify Substrate Temperature (150-200 °C) Problem:f1->CheckTemp CheckFlow Check Gas Flow & Distribution Problem:f2->CheckFlow CheckLeaks Perform System Leak Check Problem:f3->CheckLeaks CheckPulse Optimize Pulse/Purge Times CheckTemp->CheckPulse Temp OK Solution Implement Solution & Re-evaluate CheckTemp->Solution Temp Adjusted CheckPulse->Solution CheckFlow->CheckTemp Flow OK CheckFlow->Solution Flow Adjusted CheckLeaks->CheckPulse No Leaks CheckLeaks->Solution Leaks Fixed

References

Technical Support Center: Troubleshooting Poor Surface Morphology in MOCVD with TDMASb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor surface morphology during the Metal-Organic Chemical Vapor Deposition (MOCVD) of antimonide-based materials using Tris(dimethylamino)antimony (TDMASb).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical signs of poor surface morphology in MOCVD-grown films using TDMASb?

A1: Poor surface morphology can manifest in several ways, observable through characterization techniques like Nomarski microscopy and Atomic Force Microscopy (AFM). Common indicators include:

  • Surface Pitting: Small depressions or pits on the film surface.

  • Hillocks or Mounds: Raised features or undulations on the surface.

  • Surface Haze: A cloudy or hazy appearance, indicating microscopic roughness or light scattering from defects.

  • Gallium Droplets: The formation of metallic gallium droplets on the surface, typically observed under non-optimal V/III ratios.[1]

Q2: My GaSb film grown with TDMASb and TMGa shows significant surface roughness. What are the most likely causes and how can I fix it?

A2: Surface roughness is a common issue and is often related to sub-optimal growth parameters. The most critical parameters to investigate are the growth temperature and the V/III ratio.

  • Growth Temperature: For GaSb growth using TDMASb and Trimethylgallium (TMGa), the optimal temperature window is quite narrow, typically between 530°C and 540°C .[2] Temperatures outside this range can lead to incomplete precursor decomposition or increased desorption, both of which can degrade surface morphology.

  • V/III Ratio: The ratio of the Group V (TDMASb) to Group III (TMGa) precursor flow rates is crucial. For GaSb, a V/III ratio of approximately 1.0 is often optimal for achieving a smooth surface.[2] As the growth temperature is decreased, the optimal V/III ratio also needs to be lowered to compensate for the less efficient decomposition of TMGa.[2]

Troubleshooting Steps:

  • Verify Growth Temperature: Ensure your thermocouple and temperature controller are accurately calibrated. Perform a temperature calibration run if necessary.

  • Optimize V/III Ratio: If operating outside the optimal temperature range, adjust your V/III ratio accordingly. If within the optimal range, perform a series of growths with small variations around a V/III ratio of 1.0 to find the sweet spot for your specific reactor.

  • Check for Precursor Stability: Ensure the TDMASb and TMGa bubbler temperatures and pressures are stable throughout the growth run. Fluctuations can lead to inconsistent growth rates and poor morphology.

Q3: I am observing metallic droplets on my film surface. What is causing this and how can I prevent it?

A3: The presence of metallic droplets, typically gallium, is a strong indication of an imbalanced V/III ratio. Specifically, it suggests a Group III rich (gallium-rich) growth condition. This occurs when the V/III ratio is less than 1 .[1]

Solution:

  • Increase the molar flow rate of the TDMASb precursor or decrease the molar flow rate of the TMGa precursor to achieve a V/III ratio of 1 or slightly greater. A mirror-smooth surface is typically achieved for V/III ratios ≥ 1.[1]

Q4: Can the carrier gas flow rate impact the surface morphology?

A4: Yes, the carrier gas flow rate has a significant effect on the surface morphology of the grown film.[2] The carrier gas (typically H₂ or N₂) influences the transport of precursor molecules to the substrate surface and the removal of reaction byproducts.

Considerations:

  • Flow Dynamics: The flow rate can affect the velocity and temperature profiles within the reactor, which in turn impacts the decomposition of the precursors and the uniformity of the grown film.

  • Boundary Layer: The thickness of the boundary layer above the substrate is influenced by the carrier gas flow. This can affect the diffusion of reactants to the surface.

Troubleshooting:

  • If you are experiencing non-uniformity or poor morphology, and your temperature and V/III ratio are optimized, consider adjusting the total carrier gas flow rate. It is recommended to perform a systematic study of the effect of carrier gas flow in your specific reactor to determine the optimal conditions.

Data Presentation: MOCVD Growth Parameters for GaSb using TDMASb

The following tables summarize key growth parameters and their impact on the surface morphology of GaSb films grown on GaAs substrates using TDMASb and TMGa.

Table 1: Recommended Growth Parameters for GaSb using TDMASb and TMGa

ParameterRecommended RangeOptimal ValueReference
Growth Temperature475 - 580 °C530 - 540 °C[2]
V/III Ratio0.4 - 2.0~ 1.0[2]
Reactor Pressure~ 50 Torr~ 50 Torr[2]

Table 2: Troubleshooting Guide for Poor Surface Morphology

Observed DefectProbable CauseRecommended Action
High Surface RoughnessSub-optimal Growth Temperature or V/III RatioOptimize temperature to 530-540°C and V/III ratio to ~1.0.
Gallium DropletsV/III Ratio < 1Increase TDMASb flow or decrease TMGa flow to achieve V/III ≥ 1.[1]
Pitting / HillocksNon-optimized Growth Parameters, Substrate ContaminationOptimize growth parameters; ensure proper substrate cleaning and preparation.
Hazy SurfaceMicroscopic Roughness, Precursor InstabilityFine-tune growth parameters; check stability of precursor delivery system.

Experimental Protocols

Detailed Methodology for MOCVD Growth of GaSb using TDMASb and TMGa

This protocol outlines a typical procedure for the growth of high-quality GaSb epitaxial layers on a GaAs substrate.

1. Substrate Preparation:

  • Degreasing: Sequentially clean the GaAs substrate in ultrasonic baths of trichloroethylene, acetone, and isopropanol (B130326) for 5 minutes each.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Etching: Etch the GaAs substrate in a fresh solution of H₂SO₄:H₂O₂:H₂O (5:1:1) for 60 seconds to remove the native oxide and surface contaminants.

  • Final Rinse and Dry: Rinse the substrate again with deionized water and dry it using a high-purity nitrogen gun.

  • Loading: Immediately load the cleaned substrate into the MOCVD reactor's load-lock to prevent re-oxidation.

2. MOCVD Growth:

  • System Purge: Purge the reactor with high-purity hydrogen (H₂) carrier gas to remove any residual atmospheric contaminants.

  • Substrate Heating: Heat the substrate to a deoxidation temperature of ~600°C under H₂ flow for 10 minutes to remove any remaining surface oxides.

  • Temperature Stabilization: Ramp down the temperature to the desired growth temperature (e.g., 535°C) and allow it to stabilize.

  • Growth Initiation: Introduce the TMGa and TDMASb precursors into the reactor at the desired molar flow rates to achieve the target V/III ratio (e.g., 1.0).

  • Epilayer Growth: Maintain a constant temperature, pressure, and precursor flow for the desired growth duration to achieve the target film thickness.

  • Growth Termination: Stop the flow of the Group III precursor (TMGa) to terminate the growth. Keep the Group V precursor (TDMASb) flowing for a short period while the substrate cools down to prevent surface decomposition.

  • Cool Down: Cool the reactor to room temperature under a continuous H₂ flow.

3. Post-Growth Characterization:

  • Surface Morphology: Analyze the surface morphology using Nomarski differential interference contrast microscopy and Atomic Force Microscopy (AFM) to assess surface roughness (RMS value) and identify any defects.

  • Crystalline Quality: Evaluate the crystalline quality of the grown film using High-Resolution X-ray Diffraction (HRXRD).

  • Optical Properties: Characterize the optical properties using Photoluminescence (PL) spectroscopy.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in troubleshooting poor surface morphology in MOCVD with TDMASb.

G cluster_0 Troubleshooting Workflow start Poor Surface Morphology (Pitting, Roughness, Haze) q1 Observe Surface with Nomarski/AFM start->q1 q2 Metallic Droplets Present? q1->q2 a1 Increase V/III Ratio (V/III >= 1) q2->a1 Yes q3 Check Growth Temperature q2->q3 No end_node Good Surface Morphology a1->end_node a2 Adjust to Optimal Range (530-540 C) q3->a2 Not Optimal q4 Check V/III Ratio q3->q4 Optimal a2->end_node a3 Adjust to ~1.0 (Lower for lower temp.) q4->a3 Not Optimal q5 Check Carrier Gas Flow Rate q4->q5 Optimal a3->end_node a4 Optimize Flow Rate for Reactor Geometry q5->a4 Not Optimal q5->end_node Optimal a4->end_node

Caption: Troubleshooting workflow for poor surface morphology.

G cluster_1 Parameter Interdependencies temp Growth Temperature viii V/III Ratio temp->viii Lower Temp requires Lower V/III sm Surface Morphology temp->sm viii->sm gr Growth Rate gr->sm press Reactor Pressure press->sm cgf Carrier Gas Flow cgf->sm

Caption: Interdependencies of MOCVD growth parameters.

References

Minimizing oxygen contamination in ALD with Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize oxygen contamination during Atomic Layer Deposition (ALD) processes using Tris(dimethylamino)antimony (TDMASb).

Troubleshooting Guide

This guide addresses common issues encountered during ALD with TDMASb that can lead to oxygen contamination in the deposited films.

Issue IDQuestionPossible Causes & Solutions
OXY-001 What are the primary sources of oxygen contamination in my ALD-grown antimony-containing films? Oxygen contamination in ALD processes can originate from several sources. The most common include residual water (H₂O) or oxygen (O₂) in the ALD reactor, leaks in the gas lines or chamber, contaminated precursors or carrier gases, and desorption of oxygen-containing species from the chamber walls.[1] In some cases, if the reactor has been previously used for depositing oxides, residual material on the chamber walls can act as an oxygen source.
OXY-002 My film shows high oxygen content in post-deposition analysis (e.g., XPS, EDS). How can I reduce it? To reduce high oxygen content, a systematic approach is necessary: 1. Leak Check: Perform a thorough leak check of the ALD system, including all gas lines and fittings. 2. Bake-out: Bake out the reactor at a high temperature (if your system allows) to desorb any adsorbed water from the chamber walls. 3. Purge Lines: Ensure all gas lines, especially the carrier gas line for the TDMASb precursor, are adequately purged. 4. Precursor Purity: Verify the purity of your TDMASb precursor and the carrier gas. Consider using an in-line gas purifier for the carrier gas. 5. Optimize Purge Times: Increase the purge times after both the TDMASb and the co-reactant pulses to ensure complete removal of unreacted precursors and reaction byproducts.
OXY-003 Can the TDMASb precursor itself be a source of oxygen contamination? While high-purity TDMASb should have minimal oxygen content, improper handling or storage can lead to contamination. TDMASb is air and moisture sensitive. Ensure the precursor bubbler is loaded in an inert atmosphere (e.g., a glovebox) and that all connections are secure to prevent exposure to ambient air.
OXY-004 How does the choice of co-reactant affect oxygen contamination? The co-reactant plays a significant role. If you are not intentionally depositing an oxide, using a non-oxygen-containing co-reactant is crucial. For antimonide films, common co-reactants include hydrogen plasma or ammonia (B1221849) (NH₃). If you are using a plasma-enhanced ALD (PEALD) process, ensure the plasma gas is of high purity. The use of oxygen-containing plasmas or reactants like water or ozone will intentionally incorporate oxygen.[2][3]
OXY-005 Could previous depositions in the same reactor cause oxygen contamination? Yes, this is a phenomenon known as the "memory effect." If the reactor was previously used for depositing oxide films (e.g., Al₂O₃, HfO₂), residual oxide layers on the chamber walls can slowly release oxygen, which then gets incorporated into your film.[1] To mitigate this, dedicated chambers for oxide and non-oxide depositions are recommended. If this is not possible, extensive cleaning and conditioning of the chamber with the current process chemistry before depositing on your actual substrate can help.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the TDMASb precursor bubbler?

The optimal bubbler temperature for TDMASb depends on the desired vapor pressure and the specific ALD reactor configuration. A common starting point is to maintain the bubbler at a temperature that provides sufficient and stable vapor pressure without causing precursor decomposition. For TDMASb, a temperature in the range of 60-80 °C is often used. It is crucial to ensure all precursor delivery lines are heated to a temperature slightly higher than the bubbler to prevent condensation.

Q2: What are typical purge times for a TDMASb-based ALD process?

Purge times are highly dependent on the reactor geometry, pumping speed, and process parameters. As a general guideline, purge times should be long enough to reduce the chamber pressure to its base level after each precursor pulse. Typical purge times can range from 10 to 60 seconds. To optimize, you can perform a saturation study where you systematically increase the purge time and monitor the film's growth per cycle and composition until they stabilize.

Q3: How can I verify the purity of my TDMASb precursor?

Precursor purity can be verified through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by analyzing the volatile components using a Residual Gas Analyzer (RGA) connected to the ALD system. If you suspect precursor contamination, it is best to contact the supplier for a certificate of analysis or a fresh batch.

Q4: Can substrate surface preparation influence oxygen contamination?

Absolutely. The substrate surface can be a significant source of oxygen. Many substrates have a native oxide layer. A pre-deposition surface treatment, such as an in-situ plasma clean or a wet chemical etch, can be used to remove this native oxide.[1] However, the choice of treatment depends on the substrate material and its compatibility with the cleaning process.

Q5: What analytical techniques are best for quantifying low levels of oxygen contamination?

For quantifying oxygen contamination, X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are highly sensitive techniques. XPS can provide information about the chemical state of the oxygen (e.g., bound to antimony or as adsorbed water), while SIMS offers excellent detection limits for trace elements.

Quantitative Data Summary

The following tables provide illustrative data for a typical TDMASb-based ALD process. Note that these are representative values and optimal parameters will vary based on the specific ALD system and desired film properties.

Table 1: Representative ALD Process Parameters for Antimony Sulfide (Sb₂S₃) Deposition

ParameterValue
TDMASb Bubbler Temperature70 °C
TDMASb Pulse Time0.5 s
Purge Time after TDMASb30 s
H₂S Co-reactant Pulse Time0.2 s
Purge Time after H₂S40 s
Substrate Temperature150 °C
Carrier Gas (N₂) Flow Rate20 sccm
Number of Cycles500

Table 2: Expected Film Properties and Purity

PropertyTarget ValuePotential Range with Oxygen Contamination
Film CompositionSb₂S₃Sb₂S₃₋ₓOₓ
Oxygen Content (at. %)< 1%1 - 10% or higher
Carbon Content (at. %)< 2%2 - 5%
Film Thickness (for 500 cycles)~50 nmVaries with contamination
Refractive Index (at 633 nm)~3.2Decreases with higher oxygen content

Experimental Protocols

Protocol 1: Typical ALD Process for Sb₂S₃ using TDMASb and H₂S
  • System Preparation:

    • Perform a leak check of the ALD reactor.

    • Bake out the reactor at 200 °C for 1 hour under vacuum.

    • Set the substrate temperature to 150 °C and allow it to stabilize.

    • Set the TDMASb bubbler temperature to 70 °C and the delivery lines to 80 °C.

  • Substrate Loading:

    • Clean the substrate with a suitable solvent (e.g., acetone, isopropanol) and dry with nitrogen.

    • Optional: Perform an in-situ plasma clean of the substrate to remove native oxide.

    • Load the substrate into the ALD reactor.

  • Deposition:

    • Flow the carrier gas (e.g., 20 sccm N₂) through the TDMASb bubbler.

    • Execute the ALD cycle sequence:

      • TDMASb pulse (0.5 s)

      • N₂ purge (30 s)

      • H₂S pulse (0.2 s)

      • N₂ purge (40 s)

    • Repeat for the desired number of cycles (e.g., 500 cycles for a ~50 nm film).

  • Post-Deposition:

    • Cool down the reactor under a continuous flow of inert gas.

    • Unload the sample for characterization.

Protocol 2: XPS Analysis for Oxygen Contamination
  • Sample Preparation:

    • Immediately transfer the deposited film to the XPS analysis chamber to minimize surface oxidation from ambient air.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the Sb 3d, S 2p, O 1s, and C 1s regions.

  • Analysis:

    • Determine the atomic concentrations of each element from the high-resolution spectra.

    • Analyze the peak shape and position of the O 1s spectrum to identify the chemical state of oxygen (e.g., metal-oxide bonds, adsorbed water).

    • Use depth profiling (sputtering with an ion gun) to determine the oxygen distribution throughout the film thickness.

Visualizations

TroubleshootingWorkflow Start High Oxygen Contamination Detected CheckLeaks Perform System Leak Check Start->CheckLeaks LeakFound Leak Found? CheckLeaks->LeakFound FixLeaks Fix Leaks and Repeat Deposition LeakFound->FixLeaks Yes Bakeout Perform Reactor Bake-out LeakFound->Bakeout No FixLeaks->Start CheckPurity Check Precursor/Gas Purity Bakeout->CheckPurity PurityIssue Purity Issue Found? CheckPurity->PurityIssue ReplaceSource Replace Precursor/Gas and Repeat PurityIssue->ReplaceSource Yes OptimizePurge Increase Purge Times PurityIssue->OptimizePurge No ReplaceSource->Start CheckMemory Investigate Chamber Memory Effect OptimizePurge->CheckMemory MemoryEffect Memory Effect Suspected? CheckMemory->MemoryEffect CleanChamber Clean/Condition Chamber and Repeat MemoryEffect->CleanChamber Yes Resolved Oxygen Contamination Minimized MemoryEffect->Resolved No CleanChamber->Start

Caption: Troubleshooting workflow for high oxygen contamination.

ALD_Cycle cluster_0 ALD Cycle Step1 Step 1: TDMASb Pulse Step2 Step 2: Purge Step1->Step2 Step3 Step 3: Co-reactant Pulse (e.g., H₂S) Step2->Step3 Step4 Step 4: Purge Step3->Step4 Step4->Step1

Caption: A typical four-step ALD cycle using TDMASb.

References

Tris(dimethylamino)antimony decomposition byproducts and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, decomposition, and potential experimental impact of Tris(dimethylamino)antimony (TDMASb). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Poor-Quality Material Growth (e.g., in MOCVD)

Possible Cause: Decomposition of the TDMASb precursor due to improper handling or storage, leading to the incorporation of impurities into the experiment or final product.

Troubleshooting Steps:

  • Verify Precursor Integrity:

    • Visually inspect the TDMASb for any changes in color or consistency. Fresh TDMASb should be a colorless liquid. Discoloration may indicate decomposition.

    • If analytical capabilities are available, perform a purity analysis (e.g., NMR) on a small, fresh sample to check for the presence of decomposition byproducts.

  • Review Storage Conditions:

    • Confirm that the TDMASb container is tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Ensure the storage area is cool, dry, and away from heat, sparks, open flames, and light.[1][2]

  • Evaluate Handling Procedures:

    • All handling of TDMASb should be performed under an inert atmosphere (e.g., in a glovebox).[2]

    • Use dry, clean glassware and equipment.

    • Ensure all transfer lines are purged with an inert gas before and after use.

  • Check for System Leaks:

    • In a deposition system like MOCVD, perform a leak check to ensure no air or moisture is entering the system.

  • Optimize Experimental Parameters:

    • In MOCVD, rough surface morphology at lower growth temperatures can be associated with the complex decomposition of the precursor.[3][4] Consider adjusting the growth temperature.

    • Excess antimony on the growth surface, potentially from inefficient precursor decomposition, can hinder the incorporation of other elements.[3] V/III ratio optimization may be necessary.

Issue 2: Presence of Unwanted Elements (e.g., Oxygen, Carbon) in the Final Product

Possible Cause: Reaction of TDMASb with atmospheric contaminants or incomplete decomposition leading to carbon incorporation.

Troubleshooting Steps:

  • Prevent Hydrolysis and Oxidation:

    • TDMASb reacts violently with water and moisture in the air, liberating dimethylamine (B145610) and forming antimony oxides.[1][2] Strict anhydrous and anaerobic handling is critical.

    • Use high-purity inert gases for storage and handling.

  • Address Carbon Incorporation:

    • The dimethylamino ligands are a potential source of carbon impurities in films grown by MOCVD.[4]

    • The decomposition of TDMASb can produce methyl radicals, which can be a source of carbon contamination.[4]

    • Optimization of growth temperature and V/III ratio can influence the extent of carbon incorporation.

  • Analyze Byproducts:

    • If possible, use in-situ analytical techniques (e.g., mass spectrometry) to monitor the gaseous byproducts during the process to better understand the decomposition pathways and potential sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition byproducts of this compound?

A: this compound can decompose through thermal and hydrolytic pathways.

  • Thermal Decomposition: In the absence of air and water, thermal decomposition can produce nitrogen oxides, carbon monoxide, carbon dioxide, and antimony/antimony oxides. The decomposition mechanism can be complex.[4]

  • Hydrolysis: In the presence of water or moisture, TDMASb reacts to liberate dimethylamine.[1] This reaction will also likely lead to the formation of antimony oxides.

Q2: How do these byproducts impact my experiments?

A: The impact of decomposition byproducts can be significant:

  • Dimethylamine: Can act as an n-type dopant in some semiconductor materials. Its presence can also indicate a breach in the inert atmosphere of your experimental setup.

  • Antimony Oxides: The formation of antimony oxides introduces oxygen into your system, which can be detrimental to the properties of many electronic and optical materials.

  • Carbon-Containing Species: In MOCVD, byproducts from the ligands can lead to carbon incorporation in the grown films, affecting their electrical and optical properties.[5]

Q3: What are the visual signs of TDMASb decomposition?

A: While subtle decomposition may not be visually apparent, any deviation from a colorless liquid, such as yellowing or the formation of precipitates, is a strong indicator of decomposition and contamination.

Q4: What are the recommended handling and storage procedures for TDMASb?

A: Due to its high reactivity, TDMASb must be handled with care:

  • Storage: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2]

  • Handling: All manipulations should be carried out in a glovebox or under a stream of high-purity inert gas.[2] Use only dry, non-sparking tools and clean, dry glassware.[1]

Q5: How can I safely dispose of decomposed or unused this compound?

A: TDMASb is hazardous and reacts violently with water. Disposal must be handled by a licensed professional disposal company in accordance with all federal, state, and local regulations.[2] Do not attempt to neutralize or dispose of it yourself without proper training and equipment.

Data Presentation

Table 1: Summary of this compound Decomposition Byproducts and Their Potential Experimental Impact

Decomposition PathwayTriggering ConditionKey ByproductsPotential Experimental Impact
Hydrolysis Exposure to water/moistureDimethylamine, Antimony OxidesUnintentional n-type doping, oxygen incorporation, altered material properties.[1]
Thermal Decomposition High temperaturesNitrogen Oxides, Carbon Monoxide, Carbon Dioxide, Antimony/Antimony Oxides, Methyl RadicalsGas phase reactions affecting film growth, carbon and oxygen contamination.[4]

Experimental Protocols

While specific experimental protocols are highly application-dependent, the following general methodology for handling TDMASb should be followed to minimize decomposition.

General Protocol for Handling this compound in an Inert Atmosphere Glovebox:

  • Preparation:

    • Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O).

    • Bring the sealed TDMASb container, along with all necessary dry and clean glassware, syringes, and cannulas, into the glovebox antechamber.

    • Purge the antechamber several times before transferring items into the main glovebox.

  • Aliquoting and Transfer:

    • Allow the TDMASb container to reach the temperature of the glovebox to prevent pressure changes upon opening.

    • Carefully open the container.

    • Using a dry, inert gas-purged syringe or cannula, draw the desired amount of the liquid precursor.

    • Transfer the precursor to the reaction vessel or bubbler, which has also been thoroughly dried and purged with inert gas.

  • Storage of Unused Precursor:

    • After taking the required amount, purge the headspace of the original TDMASb container with fresh inert gas before tightly resealing.

    • Wrap the sealed container with parafilm or a suitable sealant as an extra precaution.

    • Return the container to its designated cool, dark, and dry storage location.

  • Cleaning:

    • All equipment that has come into contact with TDMASb should be carefully quenched and cleaned according to established laboratory safety protocols for pyrophoric and water-reactive materials. This is typically done by slowly adding a less reactive solvent (like isopropanol) under an inert atmosphere before final cleaning.

Mandatory Visualizations

DecompositionPathways TDMASb This compound (TDMASb) Heat Heat TDMASb->Heat exposure to Moisture Moisture/Air TDMASb->Moisture exposure to ThermalDecomp Thermal Decomposition Heat->ThermalDecomp Hydrolysis Hydrolysis/Oxidation Moisture->Hydrolysis Byproducts1 Nitrogen Oxides Carbon Monoxide/Dioxide Antimony/Antimony Oxides ThermalDecomp->Byproducts1 results in Byproducts2 Dimethylamine Antimony Oxides Hydrolysis->Byproducts2 results in TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckPrecursor Step 1: Verify Precursor Integrity Start->CheckPrecursor Decision1 Decomposition Suspected? CheckPrecursor->Decision1 CheckStorage Step 2: Review Storage Conditions CheckHandling Step 3: Evaluate Handling Procedures CheckStorage->CheckHandling Decision2 Improper Storage or Handling? CheckHandling->Decision2 CheckSystem Step 4: Check for System Leaks OptimizeParams Step 5: Optimize Experimental Parameters CheckSystem->OptimizeParams End Problem Resolved OptimizeParams->End Decision1->CheckStorage No Action1 Replace Precursor Decision1->Action1 Yes Decision2->CheckSystem No Action2 Implement Correct Procedures Decision2->Action2 Yes Action1->CheckStorage Action2->CheckSystem

References

Technical Support Center: In-situ Monitoring of Tris(dimethylamino)antimony Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in-situ monitoring of Tris(dimethylamino)antimony (TDMASb) decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDMASb) and what are its primary applications?

A1: this compound, with the chemical formula Sb(N(CH₃)₂)₃, is a high-purity organometallic precursor used in thin film deposition processes.[1][2] Its primary application is in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for growing antimony-containing thin films, such as antimony telluride (Sb₂Te₃) and indium arsenide antimonide (InAsSb).[1]

Q2: Why is in-situ monitoring of TDMASb decomposition crucial?

A2: In-situ monitoring of TDMASb decomposition is essential for several reasons:

  • Process Control: Real-time data allows for precise control over film growth, composition, and quality.

  • Understanding Reaction Mechanisms: It provides insights into the chemical reactions occurring during deposition, helping to optimize process parameters.

  • Byproduct Identification: Identifying decomposition byproducts is critical as they can be incorporated into the film as impurities, affecting its properties.

  • Run-to-Run Consistency: In-situ monitoring helps ensure that the deposition process is reproducible.

Q3: What are the expected decomposition products of TDMASb?

Q4: What are the primary in-situ monitoring techniques for TDMASb decomposition?

A4: The most common in-situ monitoring techniques for organometallic precursor decomposition, including TDMASb, are:

  • Quartz Crystal Microbalance (QCM): Measures mass changes on a sensor crystal in real-time, providing information on deposition and etching rates.

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies gaseous byproducts by their characteristic vibrational frequencies.

  • Quadrupole Mass Spectrometry (QMS): Detects and identifies gaseous species based on their mass-to-charge ratio.

Troubleshooting Guides

Quartz Crystal Microbalance (QCM)
Issue Possible Cause Troubleshooting Steps
Unstable or noisy QCM signal Temperature fluctuations in the reactor.1. Ensure the QCM sensor has reached thermal equilibrium with the reactor. 2. Implement a temperature-controlled housing for the QCM. 3. Use a reference crystal to compensate for temperature-induced frequency shifts.
Pressure variations during precursor pulsing or purging.1. Optimize gas flow dynamics to minimize pressure fluctuations. 2. Use a pressure-compensated QCM setup.
No mass gain observed Precursor not reaching the QCM sensor.1. Check for clogs in the gas lines. 2. Verify the precursor bubbler temperature and carrier gas flow rate.
QCM crystal is not at the correct temperature for deposition.1. Ensure the QCM is heated to the desired deposition temperature.
Unexpected mass loss Etching of the deposited film by decomposition byproducts.1. Analyze the gaseous byproducts using FTIR or QMS to identify potential etchants. 2. Adjust process parameters (e.g., temperature, pressure) to minimize etching reactions.
Desorption of precursor or byproducts from the QCM surface.1. Increase the purge time to ensure complete removal of non-reacted species.
Fourier Transform Infrared Spectroscopy (FTIR)
Issue Possible Cause Troubleshooting Steps
No detectable absorption peaks from byproducts Low concentration of byproducts.1. Increase the path length of the IR beam through the reaction zone. 2. Use a more sensitive detector.
Byproducts are not IR active.1. Use a complementary technique like QMS.
Overlapping spectral features Multiple byproducts with similar absorption bands.1. Use a higher resolution FTIR spectrometer. 2. Employ spectral deconvolution techniques to separate overlapping peaks.
Signal drift or baseline instability Deposition of film on the IR windows.1. Heat the IR windows to prevent film deposition. 2. Use a purge gas to keep the windows clean.
Quadrupole Mass Spectrometry (QMS)
Issue Possible Cause Troubleshooting Steps
Complex mass spectrum with many fragments Fragmentation of the precursor and byproducts in the ion source.1. Optimize the ionization energy to minimize fragmentation. 2. Use a "soft" ionization technique if available.
High background pressure in the QMS chamber.1. Ensure the differential pumping system is working correctly. 2. Perform a bake-out of the QMS chamber to reduce background gases.
Signal intensity changes over time for the same species Precursor condensation in the sampling line.1. Heat the gas sampling line to prevent condensation.
Changes in reactor pressure.1. Use a pressure regulator to maintain a constant sampling pressure.

Experimental Protocols

In-situ Monitoring of TDMASb Decomposition using QCM
  • System Preparation:

    • Install the QCM sensor head in the deposition chamber, ensuring it is in a representative location for film growth.

    • Allow the QCM sensor to reach thermal equilibrium with the chamber temperature.

  • Baseline Measurement:

    • Establish a stable baseline frequency with the carrier gas flowing at the process pressure.

  • TDMASb Introduction:

    • Introduce the TDMASb vapor into the chamber using a bubbler and carrier gas.

    • Monitor the change in QCM frequency as the precursor adsorbs on the crystal surface.

  • Decomposition and Deposition:

    • Ramp the substrate (and QCM) temperature to the desired decomposition temperature.

    • Continuously record the QCM frequency to monitor the mass gain due to film deposition.

  • Data Analysis:

    • Convert the frequency change to mass change using the Sauerbrey equation.

    • Calculate the deposition rate from the change in mass over time.

In-situ Monitoring of TDMASb Decomposition using FTIR
  • System Preparation:

    • Align the IR beam to pass through the reaction zone of the deposition chamber.

    • Ensure the IR windows are clean and at a temperature that prevents film deposition.

  • Background Spectrum:

    • Collect a background spectrum with the carrier gas flowing at the process pressure and temperature.

  • TDMASb Introduction and Analysis:

    • Introduce the TDMASb/carrier gas mixture into the chamber.

    • Continuously collect FTIR spectra of the gas phase.

  • Monitoring Decomposition:

    • Increase the substrate temperature in steps and collect spectra at each temperature.

    • Identify the characteristic absorption bands of TDMASb and any new peaks that appear due to decomposition byproducts.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectra.

    • Identify the decomposition byproducts by comparing their spectra to reference libraries.

In-situ Monitoring of TDMASb Decomposition using QMS
  • System Preparation:

    • Connect the QMS to the deposition chamber via a heated sampling line and a differential pumping system.

    • Perform a bake-out of the QMS to minimize background gases.

  • Background Scan:

    • Introduce the carrier gas into the chamber and acquire a background mass spectrum.

  • TDMASb Introduction and Analysis:

    • Introduce the TDMASb/carrier gas mixture and acquire a mass spectrum of the precursor.

  • Monitoring Decomposition:

    • Increase the substrate temperature and continuously monitor the mass spectra.

    • Observe the decrease in the intensity of TDMASb-related peaks and the emergence of new peaks corresponding to decomposition byproducts.

  • Data Analysis:

    • Identify the byproducts based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

experimental_workflow cluster_qcm QCM Workflow cluster_ftir FTIR Workflow cluster_qms QMS Workflow qcm_prep System Preparation qcm_base Baseline Measurement qcm_prep->qcm_base qcm_intro TDMASb Introduction qcm_base->qcm_intro qcm_decomp Decomposition & Deposition qcm_intro->qcm_decomp qcm_analysis Data Analysis qcm_decomp->qcm_analysis ftir_prep System Preparation ftir_bg Background Spectrum ftir_prep->ftir_bg ftir_intro TDMASb Introduction & Analysis ftir_bg->ftir_intro ftir_decomp Monitoring Decomposition ftir_intro->ftir_decomp ftir_analysis Data Analysis ftir_decomp->ftir_analysis qms_prep System Preparation qms_bg Background Scan qms_prep->qms_bg qms_intro TDMASb Introduction & Analysis qms_bg->qms_intro qms_decomp Monitoring Decomposition qms_intro->qms_decomp qms_analysis Data Analysis qms_decomp->qms_analysis

Caption: General experimental workflows for in-situ monitoring techniques.

decomposition_pathway TDMASb This compound Sb(N(CH₃)₂)₃ Decomp Thermal Decomposition TDMASb->Decomp Sb_film Antimony Thin Film Decomp->Sb_film Byproducts Gaseous Byproducts Decomp->Byproducts DMA Dimethylamine HN(CH₃)₂ Byproducts->DMA Organic_frag Other Organic Fragments Byproducts->Organic_frag

Caption: Proposed thermal decomposition pathway of TDMASb.

References

Improving the volatility and delivery of TDMASb precursor

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers and engineers, this Technical Support Center provides comprehensive guidance on the effective use of Tris(dimethylamino)antimony (TDMASb) as a precursor in chemical vapor deposition (CVD), metal-organic chemical vapor deposition (MOCVD), and atomic layer deposition (ALD) processes.[1][2][3] This guide offers practical solutions to common challenges related to the volatility and delivery of TDMASb, ensuring consistent and reproducible results in your thin film deposition experiments.

Frequently Asked Questions (FAQs)

Q1: What is TDMASb and what are its primary applications?

A1: this compound, abbreviated as TDMASb, is an organoantimony compound with the chemical formula Sb[N(CH₃)₂]₃.[1] It serves as a high-purity volatile precursor for depositing antimony-containing thin films.[2] Its primary applications are in the semiconductor industry for the growth of materials such as InSb, InGaAsSb, and Sb₂Te₃ through MOCVD and ALD techniques.[1][4] It has also been shown to be effective as an additive to reduce carbon incorporation in certain films.[1]

Q2: What are the key physical properties and safety considerations for TDMASb?

A2: TDMASb is a flammable and water-reactive liquid.[1][5] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[5] Proper personal protective equipment, including gloves and safety goggles, should always be used.[5] For detailed physical properties, refer to the data tables below.

Q3: How should TDMASb be stored?

A3: TDMASb should be stored in a tightly sealed container, such as a glass ampule or a stainless steel bubbler, in a cool, dry, and well-ventilated area.[1][2] The container must be kept upright to prevent leakage and handled under an inert gas.[5]

Q4: Is TDMASb considered a high-volatility precursor?

A4: TDMASb has sufficient volatility for most MOCVD and ALD applications.[1] Its vapor pressure is reported to be approximately 1.04 Torr at 30°C.[6] However, precise temperature control of the bubbler and delivery lines is critical for achieving stable and repeatable delivery to the reaction chamber.

Troubleshooting Guide

This guide addresses specific issues that may arise during the delivery and use of the TDMASb precursor.

Q: Why is my film growth rate low or inconsistent?

A: Low or fluctuating growth rates are typically linked to inconsistent precursor delivery. Several factors can contribute to this issue:

  • Inadequate Bubbler Temperature: The temperature of the TDMASb container (bubbler) directly controls its vapor pressure. If the temperature is too low, the vapor pressure will be insufficient, leading to a low delivery rate. Conversely, unstable temperature control will cause fluctuations in vapor pressure and an inconsistent delivery rate.

  • Condensation in Delivery Lines: If the temperature of the gas lines between the bubbler and the deposition chamber is lower than the bubbler temperature, the precursor vapor can condense. This "cold spot" will trap the precursor, leading to a drop in the amount reaching the substrate.

  • Carrier Gas Flow Rate Issues: The carrier gas flow rate through the bubbler must be precisely controlled. Inconsistent flow will result in a variable amount of precursor being transported. Ensure your mass flow controllers (MFCs) are calibrated and functioning correctly.

  • Precursor Decomposition: Although TDMASb is valued for its volatility, it can decompose at elevated temperatures.[7] If the bubbler or line temperature is set too high, the precursor may break down before reaching the chamber, reducing the concentration of the active species and potentially leading to contamination.

Q: How can I prevent TDMASb precursor decomposition?

A: Preventing thermal decomposition is crucial for maintaining film purity and achieving desired growth kinetics.

  • Optimize Temperatures: Keep the bubbler temperature high enough for adequate vapor pressure but below the precursor's decomposition temperature. A systematic study to find the optimal temperature window for your specific tool configuration is recommended.

  • Maintain Isothermal Delivery: Ensure all gas lines from the bubbler to the reactor are heated uniformly to a temperature slightly above the bubbler temperature. This prevents condensation without inducing thermal decomposition.

  • Minimize Residence Time: Use appropriate carrier gas flow rates and line geometry to minimize the time the precursor spends in the heated delivery lines before reaching the reactor.

Q: What should I do if I suspect contamination in my deposited films?

A: Film contamination can arise from several sources when using TDMASb.

  • Precursor Purity: Ensure you are using a high-purity electronic grade (EG) TDMASb source.[3]

  • Handling and Storage: Improper handling or storage can expose the precursor to air and moisture, leading to the formation of non-volatile impurities. Always handle under an inert atmosphere.[5]

  • System Leaks: Small leaks in the gas delivery system can introduce oxygen or water vapor, which can react with the precursor or the growing film. Perform regular leak checks on your deposition system.

  • Carbon Incorporation: TDMASb itself can sometimes contribute to carbon incorporation. Its use has been noted to reduce carbon incorporation when used with group-III metal-organic sources.[1] If carbon is an issue, optimizing other process parameters like the V/III ratio and growth temperature may be necessary.[4]

Data Presentation

Table 1: Physical and Chemical Properties of TDMASb

PropertyValueReference
Chemical Formula C₆H₁₈N₃Sb[2]
Molecular Weight 253.99 g/mol [2]
CAS Number 7289-92-1[1]
Appearance Liquid[1]
Density 1.325 g/mL at 25°C[2]
Vapor Pressure 1.04 Torr at 30°C[6]
Storage Room temperature, dry, sealed, inert gas[2][5]

Table 2: Example MOCVD Process Parameters for InSb Growth using TDMASb

ParameterRangeReference
Substrate p-InSb[4]
Growth Temperature 285 - 500 °C[4]
Reactor Pressure 76 - 660 Torr[4]
V/III Ratio 0.63 - 8.6[4]
Growth Rate 0.06 - 0.67 µm/h[4]
Indium Precursor Trimethylindium (TMIn)[4]

Experimental Protocols

Protocol 1: Standard Operating Procedure for TDMASb Bubbler Installation and Delivery

Objective: To safely install a TDMASb bubbler and establish a stable, reproducible precursor vapor flow for a deposition process.

Materials:

  • TDMASb in a stainless steel bubbler with appropriate valves.

  • MOCVD or ALD reactor with a dedicated organometallic delivery line.

  • High-purity inert carrier gas (e.g., N₂ or Ar) with a calibrated Mass Flow Controller (MFC).

  • Heating jackets/tape for the bubbler and all downstream gas lines.

  • Thermocouples for temperature monitoring.

  • Leak detection equipment (e.g., helium leak detector).

Methodology:

  • System Preparation: Ensure the deposition reactor and gas lines are clean and have been baked out to remove residual moisture and contaminants. The designated delivery line should be under vacuum or purged with inert gas.

  • Bubbler Installation:

    • Wearing appropriate PPE, carefully connect the TDMASb bubbler to the gas lines in an inert atmosphere glovebox or using Schlenk line techniques to avoid air exposure.

    • Ensure all fittings (e.g., VCR) are correctly tightened.

    • Move the connected bubbler to the gas cabinet of the deposition system.

  • Leak Checking:

    • Pressurize the bubbler and delivery lines with the inert carrier gas to the intended operating pressure.

    • Perform a thorough leak check of all connections using a helium leak detector. The leak rate should be below the system's specified tolerance (typically < 1x10⁻⁹ mbar·L/s).

  • Temperature Stabilization:

    • Wrap the bubbler and all downstream gas lines up to the reactor inlet with heating jackets or tape.

    • Attach thermocouples to the outside wall of the bubbler and along the delivery lines to monitor temperatures accurately.

    • Set the bubbler temperature controller to the desired setpoint (e.g., 30-50°C, depending on the required vapor pressure).

    • Set the line heaters to a temperature 5-10°C higher than the bubbler temperature to prevent condensation.

    • Allow the system to stabilize for at least 1-2 hours until all temperatures are constant.

  • Establishing Vapor Flow:

    • Set the carrier gas MFC to the desired flow rate (e.g., 10-50 sccm).

    • Slowly open the inlet and outlet valves on the bubbler.

    • Monitor the reactor pressure and other system diagnostics to ensure a stable flow is established.

    • Allow the precursor to flow through the bypass line (if available) for a period to ensure the delivery rate has stabilized before switching the flow to the reactor chamber.

Mandatory Visualizations

TDMASb_Delivery_Workflow cluster_source Precursor Source cluster_delivery Gas Delivery Lines cluster_reactor Deposition System Bubbler TDMASb Bubbler Heater1 Bubbler Heater Lines Heated Lines Bubbler->Lines Precursor Vapor Out MFC Carrier Gas MFC MFC->Bubbler Carrier Gas In Heater2 Line Heaters Reactor Reactor Chamber Lines->Reactor Pump Vacuum Pump Reactor->Pump

Caption: General experimental workflow for TDMASb precursor delivery.

Troubleshooting_Flowchart Start Issue: Low or Unstable Growth Rate CheckBubblerT Is Bubbler Temp Stable & Correct? Start->CheckBubblerT CheckLineT Are Gas Lines Hotter than Bubbler? CheckBubblerT->CheckLineT Yes Solution1 Adjust & Stabilize Bubbler Temperature CheckBubblerT->Solution1 No CheckMFC Is Carrier Gas Flow Rate Stable? CheckLineT->CheckMFC Yes Solution2 Increase Line Temp (Check for Cold Spots) CheckLineT->Solution2 No CheckDecomp Is Temp below Decomposition Point? CheckMFC->CheckDecomp Yes Solution3 Calibrate or Replace MFC CheckMFC->Solution3 No Solution4 Lower Bubbler/Line Temps (Find Optimal Window) CheckDecomp->Solution4 No End Problem Resolved CheckDecomp->End Yes Solution1->CheckBubblerT Solution2->CheckLineT Solution3->CheckMFC Solution4->CheckDecomp

References

Managing premature decomposition of Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(dimethylamino)antimony.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Suspected Premature Decomposition of the Reagent

  • Question: I suspect my this compound has decomposed. What are the visual and olfactory indicators of decomposition?

  • Answer: Premature decomposition of this compound, primarily through reaction with air and moisture, can be identified by the following signs:

    • Visual Cues: The appearance of white solid precipitates within the normally colorless to yellow liquid. This is likely due to the formation of antimony oxides. The liquid may also appear cloudy or discolored.

    • Olfactory Cues: A strong, fishy, or ammonia-like odor indicates the release of dimethylamine (B145610) gas, a byproduct of hydrolysis.[1]

  • Question: My reaction is failing or giving poor yields. How can I determine if this compound decomposition is the cause?

  • Answer: To diagnose if reagent decomposition is affecting your experiment, consider the following steps:

    • Check for Visual and Olfactory Signs: As mentioned above, inspect your stored reagent for any signs of decomposition.

    • Headspace Analysis (Advanced): If available, you can analyze the headspace of your storage vessel by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of dimethylamine or other volatile decomposition products.

    • Run a Control Reaction: If you have a fresh, unopened bottle of this compound, run a small-scale control reaction to compare the results with the suspected batch.

  • Question: What should I do if I confirm my this compound has started to decompose?

  • Answer: If decomposition is confirmed, it is highly recommended to use a fresh, unopened container of the reagent for optimal results. Attempting to use a partially decomposed reagent will lead to inaccurate stoichiometry and the introduction of impurities into your reaction. For information on the disposal of decomposed material, please refer to your institution's safety guidelines and the manufacturer's safety data sheet (SDS).

Issue 2: Procedural Difficulties in Handling and Storage

  • Question: What are the essential precautions for handling this compound to prevent decomposition?

  • Answer: This compound is extremely sensitive to air and moisture.[2][3] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[4][5] Ensure all glassware is rigorously dried and purged with inert gas before use. Use only fresh, anhydrous solvents.

  • Question: How should this compound be properly stored to ensure its stability?

  • Answer: For long-term stability, store this compound in its original, tightly sealed container under an inert atmosphere.[1][6] It should be kept in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as acids, alcohols, and oxidizing agents.[1][6]

Frequently Asked Questions (FAQs)

  • Question: What are the primary causes of this compound decomposition?

  • Answer: The primary cause of decomposition is its high reactivity with water and moisture, leading to hydrolysis.[1][2] It is also sensitive to air and can react with oxygen. Exposure to heat and incompatible chemicals can also accelerate decomposition.

  • Question: What are the hazardous decomposition products of this compound?

  • Answer: Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and antimony/antimony oxides.[2] Reaction with water liberates flammable dimethylamine gas.[1]

  • Question: Can I purify this compound that has partially decomposed?

  • Answer: While purification of air-sensitive organometallic compounds is possible through techniques like distillation or filtration under inert conditions, it is a complex and hazardous procedure.[4][6] Given the high reactivity of this compound, it is generally safer and more efficient to use a fresh batch of the reagent. If purification is necessary, it should only be attempted by experienced chemists with appropriate containment facilities.

  • Question: What are some suitable solvents for use with this compound?

  • Answer: this compound is typically used with anhydrous, non-protic organic solvents. Always ensure the solvent is thoroughly dried and degassed before use. Refer to specific experimental protocols for recommended solvents for your application. The use of alcohols and other protic solvents should be strictly avoided due to their reactivity with the compound.[1][6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H18N3Sb[7]
Molecular Weight253.99 g/mol [7]
AppearanceColorless to yellow liquid[3]
Boiling Point32-34 °C @ 0.45 mmHg
Density1.325 g/mL at 25 °C

Table 2: Storage and Handling Recommendations

ConditionRecommendationReference
AtmosphereStore and handle under an inert gas (Nitrogen or Argon)[1][2]
TemperatureStore in a cool, dry place[2]
Incompatible MaterialsAcids, Alcohols, Moisture, Oxidizing agents, Water[1][6]
Personal Protective EquipmentWear suitable protective clothing, gloves, and eye/face protection[2]

Experimental Protocols

Protocol 1: General Handling Procedure for this compound using a Schlenk Line

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringes, cannulas) is thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

  • Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line. Evacuate the glassware under vacuum and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • If the this compound container has a septum, use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount of the liquid.

    • Alternatively, use a stainless steel cannula to transfer the liquid from the storage vessel to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a purged syringe or cannula.

  • Reaction: Conduct the reaction under a continuous positive pressure of inert gas. Monitor the reaction progress as required by your specific procedure.

  • Quenching and Workup: Upon completion, cool the reaction mixture to a safe temperature and quench any remaining reactive species according to your established protocol, always considering the reactivity of the reagents.

  • Decontamination: All equipment that has come into contact with this compound should be decontaminated by slowly and carefully rinsing with an appropriate solvent (e.g., isopropanol) in a fume hood to react with any residual material before washing.

Visualizations

Decomposition_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action start Reaction Failure or Poor Yield check_reagent Inspect this compound Storage Container start->check_reagent visual_signs Visual Check: - White Precipitate? - Cloudy Appearance? check_reagent->visual_signs smell_signs Olfactory Check: - Fishy/Ammonia Odor? check_reagent->smell_signs decomposed Decomposition Confirmed visual_signs->decomposed Yes not_decomposed No Signs of Decomposition visual_signs->not_decomposed No smell_signs->decomposed Yes smell_signs->not_decomposed No use_fresh Use Fresh Reagent decomposed->use_fresh check_procedure Review Experimental Procedure: - Anhydrous Solvents? - Inert Atmosphere Technique? not_decomposed->check_procedure

Caption: Troubleshooting workflow for suspected this compound decomposition.

Handling_Workflow cluster_prep Preparation cluster_transfer Reagent Transfer (Inert Atmosphere) cluster_reaction Reaction & Post-Processing prep_glassware 1. Dry Glassware (Oven, >120°C) prep_inert 2. Assemble & Purge with Inert Gas (3x Cycle) prep_glassware->prep_inert transfer_reagent 3. Transfer Reagent via Purged Syringe or Cannula prep_inert->transfer_reagent add_solvent 4. Add Anhydrous/ Degassed Solvent transfer_reagent->add_solvent run_reaction 5. Conduct Reaction under Positive Inert Pressure add_solvent->run_reaction quench 6. Cool and Quench Reaction Mixture run_reaction->quench decontaminate 7. Decontaminate Glassware with Quenching Solvent quench->decontaminate

Caption: Experimental workflow for handling this compound.

References

Technical Support Center: Characterization of Defects in TDMASb-Grown Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering defects in films grown using Tris(dimethylamino)antimony (TDMASb). The information provided is designed to help identify, characterize, and resolve common issues during the film deposition process.

Troubleshooting Guide

Encountering defects in your grown films can be a significant setback. This guide provides a structured approach to identifying and resolving common issues. The table below summarizes typical defects, their potential causes, and recommended actions.

Table 1: Common Defects in TDMASb-Grown Films and Troubleshooting

Defect Type Potential Causes Recommended Characterization Illustrative Acceptance Criteria Troubleshooting Actions
Pinholes/Voids - Incomplete surface wetting by the precursor- Low adatom mobility due to low deposition temperature- Substrate contamination (e.g., dust, particles)[1][2][3]- Scanning Electron Microscopy (SEM)- Atomic Force Microscopy (AFM)- Pinhole density < 1 per cm²- Void fraction < 0.5%- Increase deposition temperature to enhance adatom mobility[2]- Implement a thorough substrate pre-cleaning procedure[4]- Optimize TDMASb precursor flow rate and pulse timing
Poor Adhesion/Delamination - Substrate surface contamination (e.g., organic residues, native oxides)- High internal film stress[5]- Chemical incompatibility between the film and substrate- Tape Test (ASTM D3359)- Scratch Test- Contact Angle Measurement (of the substrate)- Adhesion classification of 4B or 5B (ASTM D3359)- Critical load > 10 N in scratch test- Perform in-situ substrate cleaning (e.g., plasma etch)- Optimize deposition parameters to reduce film stress (e.g., adjust temperature, pressure)[5][6]- Consider a suitable adhesion-promoting layer
Surface Roughness - Inhomogeneous nucleation- 3D island growth mode (Volmer-Weber)- Unstable precursor delivery- Atomic Force Microscopy (AFM)- Stylus Profilometry- Root Mean Square (RMS) roughness < 2 nm for a 10 µm x 10 µm area- Optimize nucleation conditions (e.g., use a seed layer)- Increase deposition temperature to promote layer-by-layer growth- Ensure stable TDMASb precursor temperature and delivery pressure
Contamination (e.g., Carbon, Oxygen) - Incomplete precursor decomposition- Residual gases in the deposition chamber (e.g., H₂O, O₂)[2]- Impurities in the TDMASb precursor- X-ray Photoelectron Spectroscopy (XPS)- Secondary Ion Mass Spectrometry (SIMS)- Carbon content < 5 at.%- Oxygen content < 2 at.%- Increase deposition temperature or use a plasma-enhanced process for more complete precursor decomposition- Check for vacuum leaks and improve chamber bake-out procedures[5]- Verify precursor purity with the supplier
Nodular Defects - Growth originating from substrate imperfections or foreign particles[1][3]- Scanning Electron Microscopy (SEM)- Focused Ion Beam (FIB) cross-sectioning- Nodule density < 5 per cm²- Improve substrate cleaning and handling procedures[1][3]- Use a high-purity substrate

Frequently Asked Questions (FAQs)

Q1: We are observing a high density of pinholes in our Sb₂Te₃ films grown using TDMASb. What is the most likely cause?

A1: Pinholes in films grown by chemical vapor deposition (CVD) or atomic layer deposition (ALD) often stem from either substrate contamination or non-optimal deposition temperatures.[2] Particulate contamination on the substrate can mask areas, preventing film growth and leaving pinholes.[1][3] Additionally, if the deposition temperature is too low, the mobility of the adsorbed precursor species on the surface is limited, which can lead to the formation of voids and pinholes instead of a continuous film.[2]

Q2: Our film has poor adhesion and peels off easily. How can we improve this?

A2: Poor adhesion is most commonly attributed to a contaminated substrate surface or high internal stress in the film.[5] The presence of organic residues, moisture, or a native oxide layer on the substrate can prevent strong bonding between the substrate and the film.[4][5] Implementing a robust pre-cleaning procedure, including a vacuum bake-out or an in-situ plasma clean, is crucial. High tensile or compressive stress, which can develop from the deposition process itself, can also lead to delamination.[5] Adjusting deposition parameters like temperature and pressure can help to minimize this stress.[6]

Q3: How can we determine if the source of carbon contamination is from the TDMASb precursor itself or from residual gases in the chamber?

A3: X-ray Photoelectron Spectroscopy (XPS) is an excellent technique to analyze the chemical composition of your film's surface. By examining the high-resolution core level spectra of carbon (C 1s), you can often distinguish between different carbon species. For example, adventitious carbon from atmospheric exposure will have a different binding energy than carbon incorporated from the metalorganic precursor ligands. To isolate the source, you can perform a control experiment where a substrate is heated in the chamber under vacuum without introducing the TDMASb precursor and then analyze its surface for carbon contamination.

Q4: What is the recommended method for cleaning substrates prior to deposition with TDMASb?

A4: A multi-step cleaning process is generally recommended. This typically involves sequential ultrasonic cleaning in solvents like acetone (B3395972) and isopropyl alcohol to remove organic contaminants. This is often followed by a deionized water rinse and drying with high-purity nitrogen. For silicon-based substrates, a final dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer immediately before loading into the deposition system. A contact angle measurement can be a quick and effective way to verify the cleanliness of the substrate surface; a clean surface will exhibit a low water contact angle.[5][6]

Q5: We have noticed crystalline aggregates on our film surface. What could be their origin?

A5: Crystalline aggregates can sometimes form due to the buildup of short-chain polymers or oligomers in the deposition reactor, which can then fall onto the substrate, compromising film integrity.[7][8] This can be particularly relevant in CVD processes where precursor decomposition pathways can be complex. These aggregates can prevent uniform film growth, leading to significant defects.[7][8] Characterization using techniques like optical microscopy, scanning electron microscopy (SEM), and X-ray diffraction (XRD) can help identify the nature of these aggregates.[7][8]

Experimental Protocols

1. Scanning Electron Microscopy (SEM) for Morphological Analysis

  • Objective: To visualize the surface morphology of the film, including the presence of pinholes, cracks, and nodular defects.

  • Methodology:

    • Carefully mount the sample onto an SEM stub using conductive carbon tape. Ensure the sample is grounded to the stub.

    • If the film is non-conductive, apply a thin conductive coating (e.g., gold or carbon) via sputtering to prevent charging effects.

    • Introduce the sample into the SEM chamber and evacuate to high vacuum (< 10⁻⁵ Torr).

    • Apply an accelerating voltage appropriate for the material and desired resolution (e.g., 5-15 kV).

    • Use the secondary electron (SE) detector for topographical imaging and the backscattered electron (BSE) detector for compositional contrast if needed.

    • Scan the surface at various magnifications to identify and document defects.

2. Atomic Force Microscopy (AFM) for Surface Roughness

  • Objective: To obtain quantitative data on the surface roughness and to visualize nanoscale surface features.

  • Methodology:

    • Mount the sample on the AFM stage.

    • Select a suitable AFM cantilever and tip (e.g., a silicon nitride tip for contact mode or a silicon tip for tapping mode).

    • Engage the tip with the sample surface. For tapping mode, adjust the setpoint to achieve a gentle interaction.

    • Define the scan area (e.g., 1x1 µm, 5x5 µm) and scan rate.

    • Acquire the topographical image.

    • Use the AFM software to level the image and calculate the root mean square (RMS) roughness.

3. X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition

  • Objective: To determine the elemental composition and chemical states of the elements on the film's surface, particularly for identifying contaminants.

  • Methodology:

    • Mount the sample in the XPS analysis chamber.

    • Evacuate the chamber to ultra-high vacuum (< 10⁻⁸ Torr).

    • Perform a survey scan to identify all elements present on the surface.

    • Acquire high-resolution scans for elements of interest (e.g., Sb, C, O).

    • Use an ion gun (e.g., Ar⁺) to sputter the surface for depth profiling, if necessary, to distinguish surface contamination from bulk impurities.

    • Analyze the peak positions and shapes to determine chemical states and quantify elemental concentrations.

Visualizations

Defect_Characterization_Workflow cluster_0 Initial Observation cluster_1 Morphological & Structural Analysis cluster_2 Compositional Analysis cluster_3 Root Cause Analysis & Reporting start Film Growth with TDMASb defect_observed Visual Inspection / Initial Test (e.g., Peeling, Hazy Appearance) start->defect_observed sem SEM Analysis (Pinholes, Cracks, Nodules) defect_observed->sem afm AFM Analysis (Surface Roughness) defect_observed->afm xps XPS / AES (Elemental Contamination) sem->xps If contamination suspected analysis Correlate Findings with Growth Parameters afm->analysis sims SIMS (Dopant/Impurity Profiling) xps->sims For high sensitivity xps->analysis report Generate Report with Quantitative Data analysis->report

Caption: Workflow for characterizing defects in thin films.

Troubleshooting_Logic cluster_actions Corrective Actions start Film Quality Issue? adhesion Poor Adhesion? start->adhesion roughness High Roughness? adhesion->roughness No action_clean Improve Substrate Cleaning Protocol adhesion->action_clean Yes contamination Contamination? roughness->contamination No action_temp Adjust Deposition Temperature roughness->action_temp Yes action_vacuum Check for Vacuum Leaks & Improve Bake-out contamination->action_vacuum Yes action_precursor Verify Precursor Purity & Delivery contamination->action_precursor action_stress Optimize Deposition Parameters for Stress action_clean->action_stress

Caption: Troubleshooting logic for common film quality issues.

References

Validation & Comparative

A Comparative Guide to Antimony Precursors for MOCVD: Tris(dimethylamino)antimony vs. Triethylantimony

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of III-V semiconductor materials, the choice of an appropriate antimony (Sb) precursor is a critical decision that directly influences material quality, process efficiency, and final device performance. This guide provides an objective comparison of two prominent antimony precursors, Tris(dimethylamino)antimony (TDMASb) and Triethylantimony (TESb), for Metal-Organic Chemical Vapor Deposition (MOCVD) applications, supported by available experimental data.

The selection of an optimal antimony precursor is a nuanced process, involving a trade-off between factors such as thermal stability, vapor pressure, reactivity, and the potential for impurity incorporation. Antimonide-based semiconductors are crucial for a range of applications including infrared detectors, lasers, and thermophotovoltaics, making the careful selection of precursors paramount.

Performance Comparison of Antimony Precursors

This compound, with the chemical formula Sb[N(CH₃)₂]₃, and Triethylantimony, with the chemical formula Sb(C₂H₅)₃, are both liquid precursors utilized in the MOCVD of antimony-containing thin films. Their distinct chemical structures give rise to different performance characteristics in the MOCVD process.

This compound (TDMASb) is recognized as a promising precursor for applications requiring low-temperature growth and reduced carbon contamination.[1] The absence of direct antimony-carbon bonds in TDMASb mitigates the incorporation of carbon impurities into the epitaxial layer, a significant advantage for many electronic and optoelectronic devices.[2] However, it has been reported that the use of TDMASb may lead to higher background carrier concentrations in some material systems.[2]

Data Presentation: Key Properties and Performance Metrics

The following table summarizes the key physical and chemical properties of TDMASb and TESb, along with reported performance metrics in the MOCVD growth of Gallium Antimonide (GaSb), a common application for these precursors.

PropertyThis compound (TDMASb)Triethylantimony (TESb)
Chemical Formula Sb[N(CH₃)₂]₃Sb(C₂H₅)₃
Molecular Weight 253.99 g/mol [4][5]208.94 g/mol [1]
Boiling Point 32-34 °C @ 0.45 mmHg156-161 °C[1]
Density 1.325 g/mL at 25 °C[5]1.32 g/mL[1]
Vapor Pressure 1.04 Torr @ 30 °C[6]~2.85 Torr (3.8 mbar) @ 20 °C[1]
Decomposition Temp. Enables growth at temperatures as low as 475 °C for GaSb[1]Lower than TMSb[2]
Carbon Incorporation Can reduce carbon incorporation[2]Data not readily available for direct comparison
Background Carrier Conc. ~10¹⁷ cm⁻³ (p-type) for GaSb[1]Data not readily available for direct comparison
GaSb Growth Temp. 475 - 580 °C[1]General MOCVD protocols exist[7]
GaSb V/III Ratio 0.4 - 2.0[1]General MOCVD protocols exist[7]

Experimental Protocols

Detailed experimental methodologies are essential for the successful and reproducible MOCVD of high-quality antimonide-based semiconductors. Below are generalized protocols for the MOCVD of GaSb and InSb, with specific considerations for both TDMASb and TESb.

Generalized MOCVD Growth of Gallium Antimonide (GaSb)

This protocol outlines a typical MOCVD process for the growth of GaSb on a GaAs or GaSb substrate.

  • Substrate Preparation:

    • Degrease the substrate by sonicating in organic solvents (e.g., trichloroethylene, acetone, methanol).

    • Rinse thoroughly with deionized water.

    • For GaAs substrates, etch in a standard solution such as H₂SO₄:H₂O₂:H₂O to remove the native oxide.

    • For GaSb substrates, a suitable etchant should be used to prepare the surface.

    • Dry the substrate using a stream of high-purity nitrogen gas and immediately load it into the MOCVD reactor load-lock.

  • MOCVD Growth:

    • Load the prepared substrate into a low-pressure MOCVD reactor.

    • Purge the reactor with a high-purity carrier gas, typically hydrogen (H₂).

    • Heat the substrate to the desired growth temperature (e.g., 475-580 °C for TDMASb).

    • Introduce the Group III precursor (e.g., Trimethylgallium - TMGa or Triethylgallium - TEGa) and the antimony precursor (TDMASb or TESb) into the reactor at controlled flow rates.

    • Maintain a specific V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) during growth (e.g., 0.4-2.0 for GaSb growth with TDMASb).[1]

    • The reactor pressure is maintained at a constant value during deposition (e.g., around 50 Torr for GaSb growth with TDMASb).[1]

    • After the desired film thickness is achieved, terminate the precursor flows and cool down the substrate under a continuous flow of the carrier gas.

  • Characterization:

    • Structural Properties: Analyze the crystalline quality and surface morphology using techniques such as X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM).

    • Optical Properties: Characterize the optical properties using Photoluminescence (PL) spectroscopy.

    • Electrical Properties: Determine the carrier concentration and mobility using Hall effect measurements.

    • Impurity Analysis: Conduct Secondary Ion Mass Spectrometry (SIMS) to determine the concentration of impurities like carbon and oxygen.

Precursor-Specific Considerations:
  • This compound (TDMASb): Due to its lower decomposition temperature, TDMASb allows for a lower growth temperature window, which can be advantageous in reducing thermal budget and minimizing defects.[1] The bubbler temperature for TDMASb should be carefully controlled to ensure a stable vapor pressure and reproducible molar flow rate.

  • Triethylantimony (TESb): The bubbler for TESb needs to be maintained at a stable temperature to deliver a consistent flow of the precursor. As with other liquid precursors, the molar flow rate is dependent on the carrier gas flow rate through the bubbler and the vapor pressure of TESb at the given temperature.

Mandatory Visualization

Logical Relationships in Antimony Precursor Selection for MOCVD

Precursor_Selection_Logic cluster_precursors Antimony Precursors cluster_properties Key Performance Attributes cluster_application MOCVD Application TDMASb This compound (TDMASb) Low_Temp Lower Growth Temperature TDMASb->Low_Temp Enables Low_Carbon Reduced Carbon Contamination TDMASb->Low_Carbon Promotes Carrier_Conc Background Carrier Concentration TDMASb->Carrier_Conc May increase TESb Triethylantimony (TESb) TESb->Low_Temp Offers lower than TMSb High_Purity Higher Material Purity TESb->High_Purity Potential for Goal Desired Film Properties Low_Temp->Goal Low_Carbon->Goal High_Purity->Goal Carrier_Conc->Goal

Caption: Logical relationships in selecting an antimony precursor for MOCVD.

Generalized MOCVD Experimental Workflow

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_char Characterization Substrate_Prep Substrate Preparation (Cleaning & Etching) Reactor_Prep MOCVD Reactor Preparation (Loading & Purging) Substrate_Prep->Reactor_Prep Heating Substrate Heating to Growth Temperature Reactor_Prep->Heating Precursor_Intro Precursor Introduction (Group III + Sb Precursor) Heating->Precursor_Intro Deposition Epitaxial Film Deposition Precursor_Intro->Deposition Cooldown Cooldown under Carrier Gas Flow Deposition->Cooldown Structural Structural Analysis (XRD, AFM) Cooldown->Structural Optical Optical Analysis (PL) Cooldown->Optical Electrical Electrical Analysis (Hall Effect) Cooldown->Electrical Impurity Impurity Analysis (SIMS) Cooldown->Impurity

References

A Comparative Guide to TDMASb and Trimethylantimony as Antimony Precursors in Semiconductor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fabrication of advanced semiconductor materials, the selection of appropriate precursor chemicals is a critical determinant of final device performance. This guide provides a detailed, data-driven comparison of two prominent antimony (Sb) precursors: Tris(dimethylamino)antimony (TDMASb) and Trimethylantimony (B1201520) (TMSb), focusing on their application in Metal-Organic Chemical Vapor Deposition (MOCVD).

The choice between TDMASb and TMSb hinges on a trade-off between thermal stability, growth temperature, potential for impurity incorporation, and the specific requirements of the epitaxial growth process. While TMSb has been a conventional choice, TDMASb is emerging as a promising alternative for low-temperature applications and for minimizing carbon contamination in the resulting semiconductor films.

Performance Comparison at a Glance

PropertyThis compound (TDMASb)Trimethylantimony (TMSb)Key Advantage
Chemical Formula Sb[N(CH₃)₂]₃Sb(CH₃)₃TDMASb is a metal-amide, while TMSb is a metal-alkyl.
CAS Number 7289-92-1[1]594-10-5For easy identification and procurement.
Decomposition Temperature Lower; pyrolysis can be more efficient at lower temperatures.[2]Higher; begins decomposing at ~400-425°C and is fully decomposed at 600°C.[3]TDMASb allows for lower growth temperatures.
Vapor Pressure Sufficient volatility for MOCVD.[1]High vapor pressure.[4]TMSb's high vapor pressure can simplify precursor delivery.
Carbon Incorporation Generally lower due to the absence of direct Sb-C bonds.[1][4]Higher, as methyl radicals are a source of carbon contamination.[4][5]TDMASb is preferred for applications requiring high material purity.
Optimal Growth Temperature for GaSb 530-540°C[2]>500°CTDMASb enables lower temperature processing.
Optimal Growth Temperature for InSb As low as 275-300°C[5]Typically >425°C[3]TDMASb is highly advantageous for low-temperature InSb growth.
V/III Ratio for GaSb Growth Around 1.0[2]Close to unity.[2]Both precursors can be used with low V/III ratios.

Experimental Data and Performance in MOCVD

Growth of Gallium Antimonide (GaSb)

The growth of high-quality GaSb is crucial for applications in infrared detectors and thermophotovoltaics. The choice of antimony precursor significantly influences the properties of the epitaxial layers.

Table 2: Comparison of Precursor Performance in GaSb MOCVD

ParameterTDMASbTrimethylantimony (TMSb)
Group III Precursor Trimethylgallium (TMGa)Trimethylgallium (TMGa) or Triethylgallium (TEGa)[6][7]
Typical Growth Temperature 475 - 580°C[2]500 - 650°C[2]
Optimal V/III Ratio ~1.0[2]Close to unity[2]
Resulting Material Quality Good surface morphologies at low V/III ratios; p-type conductivity with hole concentration of 4.3 x 10¹⁷ cm⁻³ and mobility of 616 cm²/Vs.[2]Can produce high-quality films, but with a higher risk of carbon contamination from methyl radicals.[4]
Growth of Indium Antimonide (InSb)

InSb is a narrow-bandgap semiconductor with applications in high-speed electronics and long-wavelength infrared detectors. Low-temperature growth is often desirable to minimize defects.

Table 3: Comparison of Precursor Performance in InSb MOCVD

ParameterTDMASbTrimethylantimony (TMSb)
Group III Precursor Trimethylindium (TMIn)Trimethylindium (TMIn)[3]
Typical Growth Temperature 285 - 500°C[3]Typically above 425°C for efficient decomposition.[3]
V/III Ratio 0.63 to 8.6[3]Varies with growth conditions.
Resulting Material Quality Enables growth at significantly lower temperatures. At temperatures ≤ 400°C, n-type layers are produced, while higher temperatures result in p-type layers.[3]Growth at temperatures required for decomposition (>450°C) often yields intrinsic p-type material.[3]

Experimental Protocols

MOCVD Growth of GaSb using Trimethylantimony (TMSb)

This protocol provides a general framework for the MOCVD of GaSb on a GaAs substrate.[6][8]

1. Substrate Preparation:

  • Degrease a (100) semi-insulating GaAs substrate by sonicating in trichloroethylene, acetone, and methanol.[8]
  • Rinse with deionized water.[6]
  • Etch the substrate in a standard solution of H₂SO₄:H₂O₂:H₂O (5:1:1) for 30 seconds.[8]
  • Rinse thoroughly with deionized water and dry with filtered nitrogen.[6][8]
  • Immediately load the substrate into the MOCVD reactor.[6]

2. MOCVD Growth Parameters:

  • Reactor Pressure: Low pressure (e.g., 100 mbar).[6]
  • Carrier Gas: Pd-purified H₂.[6]
  • Group III Precursor: Triethylgallium (TEGa) or Trimethylgallium (TMGa).[6][7]
  • Group V Precursor: Trimethylantimony (TMSb).
  • Growth Temperature: 600°C.[6]
  • V/III Ratio: Varied to optimize for lowest carrier concentration.

3. Post-Growth Characterization:

  • Surface Morphology: Inspected using Nomarski microscopy.
  • Crystallinity: Assessed by X-ray diffraction (XRD).
  • Electrical Properties: Determined by Hall effect measurements.

MOCVD Growth of InSb using this compound (TDMASb)

This protocol outlines the growth of InSb on a p⁻-InSb substrate.[3]

1. Substrate Preparation:

  • Use a p⁻-InSb substrate.
  • Detailed substrate preparation as previously described in other studies.[3]

2. MOCVD Growth Parameters:

  • Reactor Pressure: 76 to 660 Torr.[3]
  • Group III Precursor: Trimethylindium (TMIn).[3]
  • Group V Precursor: this compound (TDMASb).[3]
  • Growth Temperature: 285 to 500°C.[3]
  • V/III Ratio: 0.63 to 8.6.[3]

3. Post-Growth Characterization:

  • Surface Morphology and Thickness: Analyzed on simultaneously grown layers on GaAs substrates.
  • Electrical Properties: Hall data obtained from the layers grown on InSb substrates.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

MOCVD_Workflow Generalized MOCVD Experimental Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_char Characterization Degreasing Degreasing (Organic Solvents) Etching Chemical Etching (e.g., H2SO4:H2O2:H2O) Degreasing->Etching Rinsing DI Water Rinse Etching->Rinsing Drying N2 Dry Rinsing->Drying Loading Load into Reactor Drying->Loading Heating Heat to Growth T Loading->Heating Growth Introduce Precursors (Group III + Group V) Heating->Growth Cooling Cool Down Growth->Cooling Morphology Surface Morphology (Nomarski) Cooling->Morphology Crystallinity Crystallinity (XRD) Cooling->Crystallinity Electrical Electrical Properties (Hall Effect) Cooling->Electrical

A generalized workflow for MOCVD experiments.

Precursor_Decomposition Precursor Decomposition Pathways cluster_tmsb Trimethylantimony (TMSb) cluster_tdmasb This compound (TDMASb) TMSb Sb(CH3)3 Methyl_Radicals •CH3 TMSb->Methyl_Radicals High T Carbon_Contamination Carbon Incorporation Methyl_Radicals->Carbon_Contamination TDMASb Sb[N(CH3)2]3 Amine_Fragments •N(CH3)2 TDMASb->Amine_Fragments Lower T Reduced_Carbon Reduced Carbon Incorporation Amine_Fragments->Reduced_Carbon

Decomposition pathways and their impact on carbon incorporation.

Conclusion

The selection between TDMASb and trimethylantimony as an antimony precursor is highly dependent on the specific application and desired material properties. Trimethylantimony is a well-established precursor with high vapor pressure, making it convenient for many MOCVD systems.[4] However, its higher decomposition temperature and tendency to introduce carbon impurities are significant drawbacks, particularly for devices sensitive to such contamination.[4][5]

This compound has emerged as a superior alternative for low-temperature growth of antimonide-based semiconductors.[2][3] Its ability to decompose efficiently at lower temperatures and reduce carbon incorporation makes it an excellent choice for the fabrication of high-purity InSb and GaSb epitaxial layers.[1][4] While it may lead to higher background carrier concentrations in some instances, the benefits of lower processing temperatures and cleaner films often outweigh this consideration for many advanced electronic and optoelectronic applications. Further research focusing on direct comparative studies under identical growth conditions will continue to refine the optimal use of these precursors.

References

A Comparative Guide to Alternative Antimony Precursors for Low-Temperature Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking advanced materials, this guide provides a detailed comparison of alternative antimony precursors for low-temperature Atomic Layer Deposition (ALD). It offers an objective look at their performance, supported by experimental data, to facilitate the selection of optimal precursors for specific applications.

The demand for precise, conformal thin films of antimony and its compounds at low temperatures has driven the exploration of novel precursor chemistries beyond traditional options. Low-temperature deposition is crucial for applications involving thermally sensitive substrates, such as in flexible electronics and certain biomedical devices. This guide focuses on comparing the performance of several alternative antimony precursors, including silylamides, alkoxides, and novel carboxamides, against more established halide-based processes.

Performance Comparison of Antimony Precursors

The selection of an appropriate precursor is critical for achieving desired film properties at low temperatures. The following tables summarize the quantitative data for various alternative antimony precursors, focusing on their deposition characteristics and the properties of the resulting films.

Precursor CombinationCo-reactantDeposition Temperature (°C)Growth per Cycle (GPC) (Å/cycle)Film CompositionKey Film Properties
Sb(NMe₂)₃ / Sb(OEt)₃(SiMe₃)₃Sb60 - 80Not explicitly statedElemental SbHigh purity, conductive films.[1][2]
SbCl₃(Et₃Si)₃Sb95Not explicitly statedElemental SbPure and conformal films.[3][4]
SbCl₃(SiMe₃)₃23 - 650.27 - 1.3Elemental SbCrystalline, low impurity levels.[5]
Sb(NMe₂)₃H₂S120~2.1 (for Sb₂S₃)Sb₂S₃Stoichiometric and homogeneous.[6]
SbCl₃(Me₃Si)₂Te60 - 70Not explicitly statedSb₂Te₃Polycrystalline, smooth films.[7][8]
Novel Sb(III) Carboxamides-Potential for low TNot yet reportedAntimony oxides/sulfidesPromising thermal stability.[9][10][11]

In-depth Look at Alternative Precursors

Silylamide and Alkoxide Combinations: A Route to Pure Elemental Antimony at Low Temperatures

Recent research has demonstrated the successful deposition of high-purity elemental antimony films at temperatures as low as 60-80°C.[1][2] This is achieved through comproportionation reactions involving either tris(dimethylamido)antimony (Sb(NMe₂)₃) or antimony ethoxide (Sb(OEt)₃) with tris(trimethylsilyl)antimony (B3151098) ((SiMe₃)₃Sb) as the co-reactant. The process using Sb(OEt)₃ with (SiMe₃)₃Sb at 75°C, in particular, has been shown to yield highly pure antimony films with electrical conductivities slightly higher than previously reported for ALD-grown antimony.[1][2]

Dehalosilylation Reactions: Enabling Growth Below 100°C

The use of tris(triethylsilyl)antimony ((Et₃Si)₃Sb) in combination with antimony trichloride (B1173362) (SbCl₃) allows for the ALD of pure and conformal elemental antimony films at a low temperature of 95°C.[3][4] An even lower temperature range of 23-65°C has been achieved using tris(trimethylsilyl)antimony (Sb(SiMe₃)₃) and SbCl₃.[5] This process exhibits a substrate-dependent growth per cycle (GPC), ranging from 0.27 to 1.3 Å/cycle, and produces crystalline films with low impurity levels.[5]

Amido-Based Precursors for Antimony Compounds

Tris(dimethylamido)antimony (TDMASb) has proven to be a versatile precursor for the low-temperature deposition of antimony compounds. For instance, in combination with hydrogen sulfide (B99878) (H₂S), it can be used to deposit antimony sulfide (Sb₂S₃) films at 120°C.[6] This process is self-limiting and yields stoichiometric films. TDMASb has also been explored for the deposition of antimony oxides at low temperatures using co-reactants like ozone and hydrogen peroxide.[9][12]

Halide Precursors for Chalcogenide Deposition

Antimony trichloride (SbCl₃) remains a relevant precursor for low-temperature ALD, particularly for the deposition of antimony chalcogenides. When paired with bis(trimethylsilyl)telluride ((Me₃Si)₂Te), it enables the growth of polycrystalline and smooth antimony telluride (Sb₂Te₃) films within an optimal temperature window of 60-70°C.[7][8]

Novel Antimony(III) Carboxamide Complexes: The Next Frontier

A new class of antimony(III) carboxamide complexes has been synthesized and characterized, showing excellent thermal stability and volatility, which are key properties for successful ALD precursors.[9][10][11] While their application in a full ALD process has not yet been extensively reported, their physicochemical properties suggest they are highly promising candidates for future low-temperature ALD of antimony-based materials.[9][10]

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of these low-temperature ALD processes. Below are summaries of the methodologies for the key precursor systems.

Experimental Protocol for Elemental Sb ALD using Alkoxide/Amide and Silylamide Precursors
  • Precursors: Antimony ethoxide (Sb(OEt)₃) or Tris(dimethylamido)antimony (Sb(NMe₂)₃) and Tris(trimethylsilyl)antimony ((SiMe₃)₃Sb).

  • Deposition Temperature: 60-80°C.[1][2]

  • Substrate: Silicon wafers.

  • ALD Cycle:

    • Pulse Sb(OEt)₃ or Sb(NMe₂)₃ into the reactor.

    • Purge with inert gas (e.g., N₂).

    • Pulse (SiMe₃)₃Sb into the reactor.

    • Purge with inert gas.

  • Characterization: Film thickness and properties are typically characterized using X-ray diffraction (XRD), Raman spectroscopy, and electrical conductivity measurements.[1][2]

Experimental Protocol for Elemental Sb ALD using Dehalosilylation
  • Precursors: Antimony trichloride (SbCl₃) and Tris(triethylsilyl)antimony ((Et₃Si)₃Sb) or Tris(trimethylsilyl)antimony (Sb(SiMe₃)₃).

  • Deposition Temperature: 95°C for (Et₃Si)₃Sb; 23-65°C for Sb(SiMe₃)₃.[3][4][5]

  • Substrate: Hydrogen-terminated silicon (H-Si) or SiO₂/Si.[5]

  • ALD Cycle:

    • Pulse SbCl₃ into the reactor.

    • Purge with inert gas.

    • Pulse (Et₃Si)₃Sb or Sb(SiMe₃)₃ into the reactor.

    • Purge with inert gas.

  • Characterization: Film properties are analyzed by X-ray photoelectron spectroscopy (XPS), XRD, and scanning electron microscopy (SEM).[5]

Experimental Protocol for Sb₂S₃ ALD using Tris(dimethylamido)antimony
  • Precursors: Tris(dimethylamido)antimony (Sb(NMe₂)₃) and Hydrogen Sulfide (H₂S).

  • Deposition Temperature: 120°C.[6]

  • Precursor Temperature: Sb(NMe₂)₃ held at 40°C.[6]

  • Pulse and Purge Times:

    • Sb(NMe₂)₃: 1.5s pulse, 15s exposure, 15s purge.[6]

    • H₂S: 0.2s pulse, 15s exposure, 15s purge.[6]

  • Characterization: Film stoichiometry and growth are typically confirmed by techniques such as XPS and ellipsometry.

Visualizing ALD Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the typical ALD cycles for different precursor systems.

ALD_Workflow_Silylamide cluster_cycle Single ALD Cycle Pulse_Sb_Alkoxide_Amide Pulse Sb(OEt)3 or Sb(NMe2)3 Purge1 Inert Gas Purge Pulse_Sb_Alkoxide_Amide->Purge1 Pulse_Silylamide Pulse (SiMe3)3Sb Purge1->Pulse_Silylamide Purge2 Inert Gas Purge Pulse_Silylamide->Purge2

Caption: ALD cycle for elemental antimony deposition using alkoxide/amide and silylamide precursors.

ALD_Workflow_Dehalosilylation cluster_cycle Single ALD Cycle Pulse_SbCl3 Pulse SbCl3 Purge1 Inert Gas Purge Pulse_SbCl3->Purge1 Pulse_Silyl_Antimony Pulse (Et3Si)3Sb or Sb(SiMe3)3 Purge1->Pulse_Silyl_Antimony Purge2 Inert Gas Purge Pulse_Silyl_Antimony->Purge2

Caption: ALD cycle for elemental antimony deposition via a dehalosilylation reaction.

ALD_Workflow_Amido_Sulfide cluster_cycle Single ALD Cycle Pulse_TDMASb Pulse Sb(NMe2)3 Purge1 Inert Gas Purge Pulse_TDMASb->Purge1 Pulse_H2S Pulse H2S Purge1->Pulse_H2S Purge2 Inert Gas Purge Pulse_H2S->Purge2

Caption: ALD cycle for antimony sulfide deposition using an amido precursor.

References

Performance Showdown: TDMASb in ALD vs. MOCVD for Advanced Material Deposition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Semiconductor and Materials Science

Tris(dimethylamino)antimony (TDMASb) is a key organometallic precursor utilized in the fabrication of advanced semiconductor materials. Its application in both Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) has enabled the growth of high-quality antimony-based thin films. This guide provides a detailed comparison of TDMASb's performance in these two critical deposition techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

While direct comparative studies of TDMASb for the same end material in both ALD and MOCVD are limited in publicly available literature, this guide synthesizes data from discrete studies on the ALD of antimony sulfide (B99878) (Sb₂S₃) and the MOCVD of gallium antimonide (GaSb) to draw a comprehensive performance comparison.

At a Glance: TDMASb Performance in ALD and MOCVD

ParameterAtomic Layer Deposition (ALD) with TDMASbMetal-Organic Chemical Vapor Deposition (MOCVD) with TDMASb
Typical Application Deposition of amorphous Antimony Sulfide (a-Sb₂S₃)[1][2][3]Epitaxial growth of Gallium Antimonide (GaSb)[4]
Co-reactant/Precursor Hydrogen Sulfide (H₂S)[1][2][3]Trimethylgallium (TMGa)[4]
Deposition Temperature ALD window: 150-200°C[3]475 - 580°C (optimum range 530-540°C)[4]
Growth Rate ~20 ng/cm² per cycle[3]Significantly dependent on temperature[4]
Film Purity Low carbon contamination due to N-buffering[5]Can lead to higher background carrier concentrations in some cases
Uniformity & Conformality Excellent, characteristic of ALD processes[1]Dependent on reactor design and process parameters
Key Advantage Precise thickness control at the atomic level, excellent for ultrathin films and coating complex structures.[1]High growth efficiency at lower temperatures compared to other Sb precursors.[4]

Experimental Deep Dive: Methodologies and Protocols

Atomic Layer Deposition of Amorphous Antimony Sulfide (a-Sb₂S₃)

The ALD of a-Sb₂S₃ is achieved through sequential, self-limiting surface reactions between TDMASb and a co-reactant, typically hydrogen sulfide (H₂S).

Experimental Protocol:

  • Precursor and Co-reactant: this compound (TDMASb) and Hydrogen Sulfide (H₂S) are used.

  • Deposition Temperature: The substrate is maintained within the ALD temperature window of 150-200°C.[3]

  • Pulsing Sequence: A typical ALD cycle consists of:

    • TDMASb pulse

    • Inert gas purge

    • H₂S pulse

    • Inert gas purge

  • Reactor: A viscous flow reactor is commonly employed.[1][2]

  • Monitoring: In-situ techniques such as quartz crystal microbalance (QCM) and Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the growth mechanism and deposition chemistry.[1][3]

Metal-Organic Chemical Vapor Deposition of Gallium Antimonide (GaSb)

In MOCVD, TDMASb and a gallium precursor like Trimethylgallium (TMGa) are simultaneously introduced into a reactor where they thermally decompose to form a GaSb thin film on a heated substrate.

Experimental Protocol:

  • Precursors: this compound (TDMASb) and Trimethylgallium (TMGa) are used.[4]

  • Substrate: GaAs wafers are commonly used.[4]

  • Reactor: A low-pressure vertical MOCVD reactor is often utilized.[4]

  • Growth Temperature: The substrate temperature is maintained in the range of 475 - 580°C, with an optimal window of 530 - 540°C for high-quality films.[4]

  • V/III Ratio: The ratio of the group V precursor (TDMASb) to the group III precursor (TMGa) is a critical parameter, typically varied between 0.4 and 2.0.[4] An optimal V/III ratio of around 1.0 has been reported for high-quality GaSb growth.[4]

  • Pressure: The reactor is operated at a low pressure, for instance, around 50 torr.[4]

Visualizing the Processes

Signaling Pathways and Experimental Workflows

ALD_Process ALD Cycle for Sb2S3 using TDMASb and H2S cluster_0 Step 1: TDMASb Pulse cluster_1 Step 2: Purge cluster_2 Step 3: H2S Pulse cluster_3 Step 4: Purge TDMASb_gas TDMASb (gas) Surface_start Substrate Surface TDMASb_gas->Surface_start Adsorption & Reaction Surface_TDMASb Surface with -Sb(NMe2)x Surface_start->Surface_TDMASb Purge1 Inert Gas (e.g., N2) Surface_TDMASb->Purge1 Surface_TDMASb_purged Monolayer of Sb precursor Surface_TDMASb->Surface_TDMASb_purged Purge1->Surface_TDMASb Remove excess precursor H2S_gas H2S (gas) Surface_TDMASb_purged->H2S_gas Surface_Sb2S3 Sb2S3 Film Formation Surface_TDMASb_purged->Surface_Sb2S3 H2S_gas->Surface_TDMASb_purged Reaction Purge2 Inert Gas (e.g., N2) Surface_Sb2S3->Purge2 Final_Surface Pristine Sb2S3 Surface Surface_Sb2S3->Final_Surface Purge2->Surface_Sb2S3 Remove byproducts Final_Surface->TDMASb_gas Next Cycle

Caption: ALD cycle for Sb₂S₃ deposition.

MOCVD_Process MOCVD Process for GaSb using TDMASb and TMGa cluster_0 Precursor Delivery cluster_1 Deposition Reactor cluster_2 Exhaust TDMASb TDMASb Gas_Mix Precursor Gas Mixture TDMASb->Gas_Mix TMGa TMGa TMGa->Gas_Mix Carrier_Gas Carrier Gas (e.g., H2) Carrier_Gas->Gas_Mix Reactor Heated Substrate (475-580°C) Gas_Mix->Reactor Decomposition Ga and Sb species Reactor->Decomposition Thermal Decomposition Film_Growth Epitaxial GaSb Film Growth Decomposition->Film_Growth Surface Migration & Nucleation Byproducts Gaseous Byproducts Film_Growth->Byproducts Exhaust Exhaust System Byproducts->Exhaust

Caption: MOCVD process for GaSb deposition.

Experimental_Workflow General Experimental Workflow for Thin Film Deposition Start Start Substrate_Prep Substrate Preparation (Cleaning, Etching) Start->Substrate_Prep Load_Substrate Load Substrate into Reactor Substrate_Prep->Load_Substrate Process_Setup Set Process Parameters (Temp, Pressure, Flow Rates) Load_Substrate->Process_Setup Deposition Deposition (ALD or MOCVD) Process_Setup->Deposition Cool_Down Cool Down and Unload Deposition->Cool_Down Characterization Film Characterization (XRD, SEM, AFM, etc.) Cool_Down->Characterization End End Characterization->End

Caption: A generalized experimental workflow.

Conclusion

This compound serves as a versatile precursor for both ALD and MOCVD, albeit for different primary applications based on current research. In ALD, TDMASb, in conjunction with H₂S, enables the low-temperature deposition of amorphous antimony sulfide with exceptional thickness control, making it ideal for applications requiring ultra-thin, conformal coatings such as in solar cells.[1][2] For MOCVD, TDMASb is an effective antimony source for the epitaxial growth of high-quality GaSb at lower temperatures than many alternative precursors, which is advantageous for fabricating infrared detectors and other optoelectronic devices.[4] The choice between ALD and MOCVD for processes involving TDMASb will ultimately depend on the desired material, film thickness requirements, and the necessity for conformal coating over complex topographies. The data presented in this guide provides a foundational understanding to aid researchers in making an informed decision for their materials synthesis needs.

References

A Comparative Guide to the Characterization of Sb2S3 Films from Different Antimony Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical step in the synthesis of high-quality antimony trisulfide (Sb2S3) thin films for various applications, including solar cells and photodetectors. This guide provides an objective comparison of Sb2S3 films fabricated from three common antimony precursors: Antimony Chloride (SbCl3), Antimony Acetate (B1210297) (Sb(Ac)3), and Antimony Ethyl Xanthate. The performance of the resulting films is evaluated based on experimental data from various studies.

Comparison of Key Performance Metrics

The choice of antimony precursor significantly influences the structural, optical, and electrical properties of the resulting Sb2S3 films. The following table summarizes the key quantitative data for films synthesized from Antimony Chloride, Antimony Acetate, and Antimony Ethyl Xanthate.

PropertyAntimony Chloride (SbCl3)Antimony Acetate (Sb(Ac)3)Antimony Ethyl Xanthate
Deposition Method Chemical Bath, Solvothermal, Spray PyrolysisSolution-ProcessingSpray Pyrolysis
Typical Film Thickness 50 - 250 nm[1][2]Not explicitly stated56 - 205 nm[1][2]
Optical Band Gap (eV) 1.5 - 1.96[3][4]~1.75[5][6]1.66 - 1.8[2][7]
Crystal Structure Amorphous or Polycrystalline (Orthorhombic)[8][9]Preferential[10] orientation[5][6]Orthorhombic[1][11]
S/Sb Atomic Ratio Close to 2:3[3]Not explicitly stated1.25 - 1.33[1][2]
Solar Cell Efficiency (%) 3.46 - 4.8[3][5]~4.9[5][6]up to 4.1[1][12]
Open Circuit Voltage (Voc) (mV) 451[3]Not explicitly statedNot explicitly stated
Short Circuit Current (Jsc) (mA/cm²) 12.47[3]Not explicitly statedNot explicitly stated
Fill Factor (FF) 0.61[3]Not explicitly statedNot explicitly stated

Experimental Methodologies

The protocols for synthesizing Sb2S3 thin films vary depending on the chosen precursor and deposition technique. Below are detailed experimental procedures for key methods cited in the literature.

Chemical Bath Deposition using Antimony Chloride (SbCl3)

This method involves the controlled chemical reaction of precursor ions in a solution to form a thin film on a substrate.

  • Precursor Solution Preparation: Antimony trichloride (B1173362) (SbCl3) is dissolved in a solvent such as acetone. A separate solution of a sulfur source, commonly sodium thiosulfate (B1220275) (Na2S2O3), is also prepared[9].

  • Deposition Bath: The substrate (e.g., glass) is immersed in a chemical bath containing the SbCl3 and Na2S2O3 solutions[9].

  • Deposition Process: The deposition is carried out at room temperature or slightly elevated temperatures (e.g., 55°C) for a specific duration[9].

  • Post-Deposition Treatment: The deposited films are often annealed at temperatures ranging from 100 to 400°C in an inert atmosphere to improve crystallinity[9].

Solution Processing with Antimony Acetate (Sb(Ac)3)

This technique offers a facile, one-step deposition process for creating Sb2S3 nanoparticle films.

  • Precursor Solution Formation: Antimony acetate and thiourea (B124793) are dissolved in acidified N,N-dimethylformamide to create the precursor solution[5][6].

  • Film Deposition: The precursor solution is applied to a substrate, such as a TiO2 nanoparticle film on FTO glass, to grow the Sb2S3 film in situ[5][6].

  • Device Fabrication: This method can be directly integrated into the fabrication of solar cells, forming a high-quality Sb2S3/TiO2 planar heterojunction[5][6].

Ultrasonic Spray Pyrolysis with Antimony Ethyl Xanthate

This technique is suitable for depositing conformal and phase-pure crystalline Sb2S3 thin films.

  • Precursor Solution: A solution of antimony ethyl xanthate with thiourea or thioacetamide (B46855) is prepared[7].

  • Spraying: The solution is sprayed onto a heated substrate (e.g., glass/ITO/TiO2 at 215°C) using an ultrasonic spray pyrolysis system to yield amorphous Sb2S3 thin films[7].

  • Annealing: A post-growth heat treatment in a vacuum at around 225°C is performed to produce phase-pure, crystalline Sb2S3 films[7].

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical relationships between precursor choice and film characteristics, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Selection cluster_deposition Deposition Method cluster_post_treatment Post-Deposition Treatment cluster_characterization Film Characterization SbCl3 Antimony Chloride CBD Chemical Bath Deposition SbCl3->CBD SbAc3 Antimony Acetate SP Solution Processing SbAc3->SP SbEtX Antimony Ethyl Xanthate USP Ultrasonic Spray Pyrolysis SbEtX->USP Annealing Annealing CBD->Annealing Electrical Device Performance (I-V) SP->Electrical USP->Annealing Structural Structural Analysis (XRD) Annealing->Structural Optical Optical Properties (UV-Vis) Annealing->Optical Structural->Electrical Optical->Electrical

Caption: Experimental workflow from precursor selection to film characterization.

logical_comparison cluster_precursors Antimony Precursors cluster_properties Resulting Film Properties SbCl3 SbCl3 BandGap Band Gap (1.5 - 1.96 eV) SbCl3->BandGap Crystallinity Variable Crystallinity SbCl3->Crystallinity Efficiency Solar Cell Efficiency (3.4 - 4.9%) SbCl3->Efficiency SbAc3 Sb(Ac)3 SbAc3->BandGap SbAc3->Efficiency Uniformity High Uniformity SbAc3->Uniformity Higher SbEtX Sb Ethyl Xanthate SbEtX->BandGap SbEtX->Crystallinity Good SbEtX->Efficiency

Caption: Logical comparison of Sb2S3 film characteristics based on the precursor.

References

Analysis of carbon content in films grown with TDMASb versus alkylantimony precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of antimony precursors reveals that tris(dimethylamino)antimony (TDMASb) offers a significant advantage in reducing carbon incorporation in thin film deposition compared to traditional alkylantimony compounds. This is attributed to its unique chemical structure, which minimizes the transfer of carbon-containing ligands to the growing film.

For researchers and professionals in semiconductor manufacturing and drug development, minimizing impurities is critical to device performance and material purity. Carbon, a common contaminant from metalorganic precursors in chemical vapor deposition (MOCVD), can degrade the electrical and optical properties of the grown films. A key strategy to mitigate this is the careful selection of precursor chemistry.

Evidence suggests that TDMASb is a superior choice for achieving high-purity antimony-containing films. The nitrogen-antimony bond in TDMASb is weaker than the carbon-antimony bond in alkylantimony precursors, such as trimethylantimony (B1201520) (TMSb) or triisopropylantimony (B11724269) (TIPSb). This facilitates a cleaner decomposition pathway where the dimethylamino ligands are less likely to incorporate into the film.

A significant issue in the MOCVD growth of antimonide-containing compound semiconductors, such as GaAsSb, is the high level of carbon contamination when using methyl-based alkyl sources.[1] The use of TDMASb, where the antimony atom is bonded to nitrogen instead of directly to carbon, has been shown to reduce this incorporation.[1] For GaSb layers grown using TDMASb at temperatures below 500°C, no excess carbon contamination has been observed.[2]

In contrast, while advanced alkylantimony precursors have been developed to reduce carbon uptake, the risk remains, particularly with methyl-based compounds. For instance, AlGaSb films grown using methyl-based precursors can be heavily contaminated with carbon, with concentrations exceeding 10¹⁸ cm⁻³.[3][4] While the use of triisopropylantimony (TIPSb) has shown success in producing GaSb films with low background hole concentrations (2 x 10¹⁶ cm⁻³) where the dominant acceptor is identified as antimony vacancies rather than carbon, the potential for carbon incorporation from the isopropyl ligands still exists.[3][4][5]

Performance Comparison: TDMASb vs. Alkylantimony Precursors

Precursor TypePrecursor Example(s)Carbon Incorporation LevelSupporting Evidence
Amino-antimony This compound (TDMASb)LowQualitative reports of "no excess carbon contamination" in GaSb films.[2] The N-Sb bond is noted to reduce carbon incorporation compared to C-Sb bonds.[1]
Alkylantimony Triisopropylantimony (TIPSb), Trimethylantimony (TMSb)Low to HighGaSb grown with TIPSb shows low p-type background (2x10¹⁶ cm⁻³) attributed to Sb vacancies, not carbon.[3][4][5] However, AlGaSb grown with methyl-based precursors shows high carbon levels (>10¹⁸ cm⁻³).[3][4]

Experimental Methodologies

Growth of GaSb with TDMASb: The growth of GaSb thin films using TDMASb was conducted in a vertical type MOCVD reactor operating at a pressure of approximately 50 torr. Trimethylgallium (TMGa) served as the gallium source. The growth temperatures ranged from 475°C to 580°C, with V/III ratios varying between 0.4 and 2.0.[2]

Growth of GaSb with Triisopropylantimony (TIPSb): GaSb epilayers were grown using TMGa and TIPSb. For growths at 600°C, V/III ratios close to unity were found to be necessary for optimal surface morphology. As the growth temperature was decreased, lower V/III ratios were required. Films grown at 500°C exhibited a p-type background carrier concentration of 2 x 10¹⁶ cm⁻³. Photoluminescence (PL) measurements were performed at low temperatures to identify the nature of residual acceptors.[3][4]

Visualizing the Deposition Process and Rationale for Lower Carbon in TDMASb

The following diagrams illustrate the generalized MOCVD workflow and the chemical bonding differences that lead to lower carbon incorporation from TDMASb.

MOCVD_Workflow General MOCVD Experimental Workflow cluster_prep Precursor Handling cluster_reactor MOCVD Reactor cluster_analysis Film Characterization TDMASb TDMASb Precursor Mixing Gas Mixing TDMASb->Mixing AlkylSb Alkylantimony Precursor AlkylSb->Mixing Carrier_Gas Carrier Gas (H2, N2) Carrier_Gas->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition Byproducts Exhaust Volatile Byproducts Deposition->Byproducts SIMS SIMS Deposition->SIMS Carbon Content & Depth Profile XPS XPS Deposition->XPS Surface Carbon & Composition PL Photoluminescence Deposition->PL Carbon-related Defects Hall Hall Effect Deposition->Hall Carrier Concentration

MOCVD Experimental Workflow

Precursor_Comparison Precursor Bond Structure and Carbon Incorporation Pathway cluster_TDMASb TDMASb cluster_AlkylSb Alkylantimony TDMASb_mol Sb-[N(CH3)2]3 TDMASb_bond Weaker Sb-N Bond TDMASb_mol->TDMASb_bond TDMASb_decomp Cleaner Decomposition TDMASb_bond->TDMASb_decomp TDMASb_result Low Carbon Incorporation TDMASb_decomp->TDMASb_result AlkylSb_mol Sb-R3 (R=CH3, C3H7) AlkylSb_bond Stronger Sb-C Bond AlkylSb_mol->AlkylSb_bond AlkylSb_decomp Incorporation of Alkyl Fragments AlkylSb_bond->AlkylSb_decomp AlkylSb_result Higher Carbon Incorporation Risk AlkylSb_decomp->AlkylSb_result

Precursor Bonding and Carbon Pathway

References

A Comparative Guide to Antimony Precursors: Economic and Safety Considerations for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antimony precursor is a critical decision that balances economic viability with stringent safety requirements. This guide provides a comparative overview of various common antimony precursors, summarizing their performance, cost indicators, and safety profiles to inform your experimental design and procurement decisions.

This document details the relative economic and safety considerations of inorganic, organometallic, and other common antimony precursors. Experimental protocols for cytotoxicity assessment are provided, and the underlying mechanism of antimony-induced toxicity is illustrated.

Economic Comparison of Antimony Precursors

The economic viability of an antimony precursor is influenced by its market price, purity, availability, and efficiency in a given application. Direct price comparisons can be challenging due to fluctuations in market conditions and dependencies on purity and volume. However, a general cost indication can be established.

Precursor CategoryPrecursor NameFormulaRelative Cost IndicationKey Economic Considerations
Inorganic Salts Antimony(III) chlorideSbCl₃LowReadily available, but highly corrosive and moisture-sensitive, which can lead to hidden costs in handling and equipment maintenance.
Antimony(V) chlorideSbCl₅Low to ModerateAlso readily available; its high reactivity can be beneficial for certain syntheses but requires specialized handling.
Antimony(III) oxideSb₂O₃LowVery common and inexpensive; often used in materials science but may have limited solubility for certain solution-based processes.
Antimony(III) sulfideSb₂S₃LowPrimarily used in pyrotechnics and as a pigment; its utility in solution-phase chemistry can be limited.
Antimony Potassium TartrateK₂(Sb₂(C₄H₂O₆)₂)ModerateA well-established therapeutic agent, its cost is influenced by pharmaceutical-grade purity requirements.
Alkoxides Antimony(III) ethoxideSb(OC₂H₅)₃HighOffers good solubility in organic solvents, making it suitable for solution-based deposition techniques like sol-gel.
Antimony(III) isopropoxideSb(OCH(CH₃)₂)₃HighSimilar to the ethoxide, it provides a moisture-sensitive but soluble source of antimony for specialized applications.
Organometallics Trimethylantimony(CH₃)₃SbVery HighA volatile liquid used in Metal-Organic Chemical Vapor Deposition (MOCVD); its high purity and specialized application contribute to its high cost.
Triphenylantimony(C₆H₅)₃SbModerate to HighA stable solid that is easier to handle than volatile alkylantimonials; used as a catalyst and in organic synthesis.

Safety Comparison of Antimony Precursors

The safety profile of antimony precursors is a paramount concern. Toxicity can vary significantly depending on the oxidation state of antimony and the nature of its ligands. Trivalent antimony (Sb(III)) compounds are generally considered more toxic than their pentavalent (Sb(V)) counterparts.

Precursor CategoryPrecursor NameKey Safety ConcernsRecommended Handling Practices
Inorganic Salts Antimony(III) chlorideCorrosive, causes severe skin burns and eye damage. Reacts violently with water.Handle under inert gas and protect from moisture. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.
Antimony(V) chlorideHighly corrosive and reacts with moisture. Fumes are irritating to the eyes and mucous membranes.Similar to antimony(III) chloride, requiring stringent moisture control and appropriate PPE.
Antimony(III) oxideSuspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.Avoid dust inhalation by using in a fume hood or with adequate ventilation. Wear respiratory protection.
Antimony(III) sulfideHarmful if swallowed or inhaled. Flammable solid.Handle with care to avoid dust generation. Keep away from ignition sources.
Antimony Potassium TartratePotent and toxic, with a historical use as an emetic. Can cause cardiac toxicity.Handle with care, avoiding ingestion and inhalation. Use appropriate PPE.
Alkoxides Antimony(III) ethoxideFlammable liquid and vapor. Harmful if swallowed or inhaled. Moisture-sensitive.Keep away from heat and open flames. Handle under an inert atmosphere.
Antimony(III) isopropoxideCombustible material. The toxicological properties have not been fully investigated.Handle in a well-ventilated area and avoid ignition sources.
Organometallics TrimethylantimonyHarmful if swallowed or inhaled. Flammable and toxic.Use only in a well-ventilated area or fume hood. Wear appropriate PPE.
TriphenylantimonyMay cause eye, skin, and respiratory irritation.Handle with standard laboratory precautions, including wearing gloves and safety glasses.

Mechanism of Antimony Toxicity: The Role of Thiols

The primary mechanism of toxicity for many antimony compounds, particularly trivalent antimony (Sb(III)), involves their high affinity for sulfhydryl (-SH) groups in biological molecules. This interaction is central to their cytotoxic effects.

Sb(III) readily binds to thiol-containing molecules such as glutathione (B108866) (GSH), a critical intracellular antioxidant. This binding leads to the depletion of the cellular GSH pool and the inhibition of glutathione reductase, an enzyme essential for regenerating GSH from its oxidized form (GSSG). The disruption of the glutathione system compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

AntimonyToxicityPathway General Pathway of Antimony-Induced Cytotoxicity Sb_III Antimony(III) Precursor Cellular_Uptake Cellular Uptake Sb_III->Cellular_Uptake Intracellular_Sb_III Intracellular Sb(III) Cellular_Uptake->Intracellular_Sb_III Thiol_Binding Binding to Sulfhydryl (-SH) Groups Intracellular_Sb_III->Thiol_Binding High Affinity GR_Inhibition Glutathione Reductase Inhibition Intracellular_Sb_III->GR_Inhibition GSH Glutathione (GSH) (Cellular Antioxidant) GSH->Thiol_Binding GSH_Depletion GSH Depletion Thiol_Binding->GSH_Depletion Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) GSH_Depletion->Oxidative_Stress GR_Inhibition->Oxidative_Stress Cellular_Damage Damage to Lipids, Proteins, and DNA Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis

Caption: Antimony-induced cytotoxicity pathway.

Experimental Protocols: Assessing Cytotoxicity

A crucial aspect of evaluating antimony precursors is determining their cytotoxic effects on relevant cell lines. The following provides a generalized workflow for assessing cytotoxicity using a standard in vitro assay, such as the MTT assay.

Experimental Workflow for Cytotoxicity Assessment (MTT Assay)

CytotoxicityWorkflow Workflow for In Vitro Cytotoxicity Testing Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Precursor_Prep 3. Preparation of Antimony Precursor Solutions Cell_Treatment 4. Treatment of Cells with Varying Concentrations Cell_Seeding->Cell_Treatment Precursor_Prep->Cell_Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Cell_Treatment->Incubation MTT_Addition 6. Addition of MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubation for Formazan (B1609692) Crystal Formation MTT_Addition->Formazan_Incubation Solubilization 8. Solubilization of Formazan Crystals Formazan_Incubation->Solubilization Absorbance 9. Measurement of Absorbance (e.g., at 570 nm) Solubilization->Absorbance Data_Analysis 10. Data Analysis (Calculation of IC₅₀) Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for cytotoxicity assessment.

Detailed Methodology: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Culture the desired mammalian cell line (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Preparation of Antimony Precursor Solutions:

  • Prepare a stock solution of the antimony precursor in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer, depending on the precursor's solubility).
  • Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of working concentrations.

3. Cell Treatment and Incubation:

  • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the antimony precursor.
  • Include a vehicle control (medium with the solvent but no precursor) and a positive control (a known cytotoxic agent).
  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

5. Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the logarithm of the precursor concentration to generate a dose-response curve.
  • Determine the IC₅₀ value, which is the concentration of the precursor that causes a 50% reduction in cell viability.

Conclusion

The selection of an antimony precursor requires a careful evaluation of economic and safety factors. While inorganic salts are generally more cost-effective, their handling can be hazardous. Organometallic precursors and alkoxides offer advantages in terms of solubility and suitability for specific applications like MOCVD but come at a higher cost and with their own safety considerations. Understanding the underlying mechanism of antimony toxicity, which is primarily driven by the interaction of Sb(III) with thiols, is crucial for developing safer handling protocols and for the rational design of new antimony-based therapeutics. The provided experimental workflow for cytotoxicity assessment offers a standardized approach to evaluating the safety profiles of different antimony precursors in a laboratory setting.

A Comparative Guide to High-Purity Tris(dimethylamino)antimony for Advanced Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation semiconductor devices and advanced materials, the purity of precursor materials is paramount. Tris(dimethylamino)antimony (TDMASb), a high-purity organometallic precursor, has emerged as a critical component in the deposition of high-quality antimony-containing thin films. This guide provides an objective comparison of TDMASb with alternative antimony precursors, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Antimony Precursors

The selection of an antimony precursor for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is a trade-off between several key factors, including thermal stability, vapor pressure, reactivity, and the potential for impurity incorporation. This section compares high-purity TDMASb with other commonly used antimony precursors such as Trimethylantimony (TMSb), Triethylantimony (TESb), and Triisopropylantimony (TIPSb).

A critical advantage of TDMASb is its potential to reduce carbon contamination in the deposited films, a significant challenge with alkylantimony precursors like TMSb and TESb.[1] The dimethylamino ligands in TDMASb offer an alternative decomposition pathway that can minimize the incorporation of carbon impurities, leading to films with higher purity and superior electronic and optical properties.

Physical and Chemical Properties

The choice of precursor is heavily influenced by its physical properties, which dictate the process window for film deposition.

PropertyThis compound (TDMASb)Trimethylantimony (TMSb)Triethylantimony (TESb)Triisopropylantimony (TIPSb)
Chemical Formula Sb[N(CH₃)₂]₃Sb(CH₃)₃Sb(C₂H₅)₃Sb[CH(CH₃)₂]₃
Purity Up to 99.999% (5N)Typically 99.99% (4N) or higherTypically 99.99% (4N) or higherTypically 99.99% (4N) or higher
Vapor Pressure 1.04 Torr @ 30°C[2]HighLower than TMSbGood volatility
Boiling Point 32-34°C @ 0.45 mmHg80-81°C158-160°CNot Available
Key Advantage Low carbon incorporationHigh vapor pressureLower pyrolysis temperature than TMSbNo significant parasitic reactions
Potential Drawback Higher background carrier concentration in some cases[1]Higher carbon incorporationLower vapor pressureNot as widely studied
Film Purity and Impurity Analysis

The ultimate measure of a precursor's performance lies in the purity of the deposited film. Key impurities of concern are carbon and oxygen, which can significantly degrade the electrical and optical properties of the semiconductor material. Secondary Ion Mass Spectrometry (SIMS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for quantifying these impurity levels.

While direct side-by-side high-resolution impurity data is often proprietary or application-specific, the available literature suggests that TDMASb generally leads to lower carbon incorporation compared to alkylantimony precursors.

PrecursorCarbon Concentration (atoms/cm³)Oxygen Concentration (atoms/cm³)Film Quality
TDMASb LowerDependant on process conditionsPromising for low-carbon films[1]
TMSb Higher due to methyl radicals[1]Dependant on process conditionsStandard precursor, carbon can be an issue
TESb Lower than TMSbDependant on process conditionsLower temperature growth possible
TIPSb Not extensively reportedDependant on process conditionsGood results for GaSb growth

Experimental Protocols for Film Purity Validation

Accurate validation of film purity is crucial for process development and quality control. The following are detailed methodologies for key analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The thin film sample is mounted on a conductive substrate. To ensure the analysis of the true film composition, surface contaminants may be removed by in-situ ion sputtering (e.g., with Ar⁺ ions).[3]

  • Instrumentation: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.

    • High-Resolution Scans: Narrow energy range scans are conducted for specific elements (e.g., C 1s, O 1s, Sb 3d) to determine their chemical states and for accurate quantification.

  • Data Analysis: The obtained spectra are analyzed to determine the elemental composition by calculating the area under the core-level peaks and applying relative sensitivity factors. Chemical states are identified by observing shifts in the binding energies of the core levels.

Secondary Ion Mass Spectrometry (SIMS)

SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions.

Methodology:

  • Sample Preparation: The sample is placed in a high-vacuum chamber. No special preparation is typically needed.

  • Instrumentation: A primary ion source (e.g., Cs⁺ or O₂⁺) bombards the sample surface. The secondary ions ejected from the surface are accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio.

  • Data Acquisition (Depth Profiling): The primary ion beam is rastered over a defined area to create a crater. The intensity of selected secondary ions is monitored as a function of sputtering time, which can be correlated to depth.

  • Data Analysis: The raw ion counts are converted to concentration by using relative sensitivity factors (RSFs) derived from standard samples with known impurity concentrations. This allows for the quantitative determination of impurity levels as a function of depth within the film.

Visualizing the Path to Purity

To better understand the processes involved in validating film purity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in precursor selection.

Experimental_Workflow cluster_0 Film Deposition cluster_1 Purity Validation cluster_2 Data Analysis cluster_3 Performance Evaluation Precursor High-Purity TDMASb Deposition MOCVD/ALD Precursor->Deposition XPS XPS Analysis Deposition->XPS SIMS SIMS Analysis Deposition->SIMS Substrate Substrate Substrate->Deposition Elemental_Comp Elemental Composition XPS->Elemental_Comp Impurity_Levels Impurity Levels (C, O) SIMS->Impurity_Levels Electrical Electrical Properties Impurity_Levels->Electrical Optical Optical Properties Impurity_Levels->Optical

Experimental workflow for film purity validation.

Precursor_Selection_Logic cluster_0 Application Requirement cluster_1 Precursor Choice cluster_2 Expected Outcome Requirement Low Carbon Incorporation TDMASb This compound (TDMASb) Requirement->TDMASb Alkyl_Sb Alkylantimony (TMSb, TESb) Requirement->Alkyl_Sb High_Purity High Purity Film TDMASb->High_Purity Potential_Impurity Potential Carbon Impurities Alkyl_Sb->Potential_Impurity

Logical relationship for precursor selection based on purity.

Conclusion

High-purity this compound presents a compelling option for the deposition of antimony-containing thin films, particularly when low carbon incorporation is a critical requirement. Its favorable physical properties and chemical structure offer a distinct advantage over traditional alkylantimony precursors. However, the optimal choice of precursor will always depend on the specific application, desired material properties, and the deposition system's capabilities. Through rigorous experimental validation using techniques like XPS and SIMS, researchers can ensure the highest possible film purity, paving the way for advancements in semiconductor technology and materials science.

References

A Comparative Guide to P-type Doping of III-V Semiconductors: Benchmarking TDMASb Against Traditional Antimony Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tris(dimethylamino)antimony (TDMASb) as a p-type doping precursor for III-V compound semiconductors, benchmarked against commonly used alternatives such as Trimethylantimony (TMSb) and Triethylantimony (TESb). The selection of an appropriate dopant source is critical in tuning the electrical properties of semiconductors for various applications, from infrared detectors to high-speed electronics. This document summarizes key performance metrics from experimental data, details the methodologies for crucial experiments, and provides visualizations to clarify workflows and precursor characteristics.

Executive Summary

This compound (TDMASb) has emerged as a viable alternative to traditional antimony precursors for the p-type doping of III-V semiconductors. Its primary advantages lie in its lower decomposition temperature, which allows for reduced thermal budgets during epitaxial growth, and a significant reduction in carbon incorporation into the semiconductor lattice. This guide presents a data-driven comparison of TDMASb with TMSb and TESb, focusing on their impact on the electrical properties of Gallium Antimonide (GaSb), a key material in infrared applications. While TDMASb demonstrates comparable or superior performance in achieving high hole concentrations and good surface morphology, careful optimization of growth parameters is crucial to leverage its full potential.

Comparison of Electrical Properties

The following tables summarize the electrical properties of GaSb doped using TDMASb, TMSb, and TESb. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is sourced from studies conducted under identical experimental conditions.

Table 1: Comparison of Electrical Properties of p-GaSb at Room Temperature

PrecursorGrowth Temperature (°C)V/III RatioHole Concentration (cm⁻³)Hole Mobility (cm²/Vs)Resistivity (Ω·cm)
TDMASb 475 - 5800.4 - 2.03 x 10¹⁶800~0.26
TMSb 520 - 6801 - 52 x 10¹⁶Not specifiedNot specified
TESb ~550~1Mid 10¹⁶~650~0.1

Table 2: Key Characteristics of Antimony Precursors for MOCVD

PrecursorChemical FormulaKey AdvantagesKey DisadvantagesTypical Growth Temperature Range (°C)
TDMASb Sb[N(CH₃)₂]₃Low decomposition temperature, reduced carbon incorporation.[1]Potential for nitrogen incorporation, requires careful handling.450 - 600[2]
TMSb Sb(CH₃)₃High vapor pressure, well-established process.High decomposition temperature, significant carbon incorporation.[2]500 - 650
TESb Sb(C₂H₅)₃Lower decomposition temperature than TMSb.Lower vapor pressure than TMSb.500 - 600

Experimental Protocols

MOCVD Growth of p-type GaSb using TDMASb

This protocol describes a typical Metal-Organic Chemical Vapor Deposition (MOCVD) process for growing p-type GaSb epitaxial layers on a GaAs substrate using TDMASb.

a. Substrate Preparation:

  • A (100)-oriented semi-insulating GaAs wafer is used as the substrate.

  • The substrate is degreased using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).

  • The native oxide is removed by etching in a solution of H₂SO₄:H₂O₂:H₂O.

  • The substrate is rinsed with deionized water and dried with high-purity nitrogen.

b. MOCVD Growth Parameters:

  • Reactor: Vertical or horizontal flow low-pressure MOCVD reactor.

  • Group III Precursor: Trimethylgallium (TMGa).

  • Group V Precursor (Dopant): this compound (TDMASb).

  • Carrier Gas: Palladium-diffused hydrogen (H₂).

  • Growth Pressure: 50-100 Torr.

  • Growth Temperature: 475 - 580 °C.[2]

  • V/III Ratio: 0.4 - 2.0.[2] A low V/III ratio is typically sufficient due to the efficient pyrolysis of TDMASb.[2]

  • Growth Rate: 3-8 µm/h.[2]

c. Growth Procedure:

  • The prepared GaAs substrate is loaded into the MOCVD reactor.

  • The reactor is purged with H₂ to remove any residual air and moisture.

  • The substrate is heated to the desired growth temperature under an H₂ ambient.

  • The TMGa and TDMASb precursors are introduced into the reactor at controlled flow rates to initiate the growth of the GaSb layer.

  • The growth is carried out for a predetermined duration to achieve the desired layer thickness.

  • After growth, the precursor flows are stopped, and the reactor is cooled down under an H₂ flow.

Hall Effect Measurement for Electrical Characterization

The Hall effect measurement is a standard technique to determine the carrier concentration, mobility, and resistivity of the doped semiconductor film.

a. Sample Preparation:

  • A square-shaped sample (e.g., 5x5 mm) is cleaved from the grown p-GaSb wafer.

  • Ohmic contacts are made at the four corners of the sample, typically by evaporating or soldering indium.

b. Measurement Setup:

  • The sample is mounted in a Hall effect measurement system.

  • A constant current source is connected to two adjacent corners of the sample.

  • A voltmeter is connected to the other two corners to measure the Hall voltage.

  • A magnetic field is applied perpendicular to the sample surface.

c. Measurement Procedure:

  • A constant current (I) is passed through the sample.

  • The voltage (V) across the other two contacts is measured without a magnetic field to determine the sample resistance.

  • A magnetic field (B) of known strength is applied perpendicular to the sample.

  • The Hall voltage (V_H) is measured across the two contacts perpendicular to the current flow.

  • The measurements are repeated for both directions of current and magnetic field to eliminate errors due to misalignment and thermoelectric effects.

d. Calculation of Electrical Properties:

  • Resistivity (ρ): Calculated from the sample's resistance, dimensions, and the applied current.

  • Hall Coefficient (R_H): Determined from the Hall voltage, magnetic field strength, and current (R_H = V_H * t / (I * B)), where 't' is the film thickness.

  • Hole Concentration (p): Calculated from the Hall coefficient (p = 1 / (q * R_H)), where 'q' is the elementary charge.

  • Hole Mobility (µ_p): Calculated from the resistivity and Hall coefficient (µ_p = R_H / ρ).

Visualizations

The following diagrams illustrate the logical relationships in precursor selection and a generalized experimental workflow for MOCVD.

Precursor_Selection_Logic cluster_precursors Antimony Precursors cluster_properties Key Properties cluster_performance MOCVD Performance TDMASb TDMASb Decomposition_Temp Decomposition Temperature TDMASb->Decomposition_Temp Low Carbon_Incorporation Carbon Incorporation TDMASb->Carbon_Incorporation Low TMSb TMSb TMSb->Decomposition_Temp High TMSb->Carbon_Incorporation High Vapor_Pressure Vapor Pressure TMSb->Vapor_Pressure High TESb TESb TESb->Decomposition_Temp Medium TESb->Carbon_Incorporation Medium TESb->Vapor_Pressure Low Growth_Temp Growth Temperature Decomposition_Temp->Growth_Temp Material_Quality Material Quality Carbon_Incorporation->Material_Quality Doping_Efficiency Doping Efficiency Vapor_Pressure->Doping_Efficiency

Caption: Logical relationships between antimony precursors and their impact on MOCVD performance.

MOCVD_Workflow cluster_prep Preparation cluster_growth MOCVD Growth cluster_characterization Characterization Substrate_Prep Substrate Preparation Loading Load Substrate Substrate_Prep->Loading Precursor_Prep Precursor Handling Growth Introduce Precursors (TMGa + TDMASb) Precursor_Prep->Growth Pump_Purge Pump & Purge Loading->Pump_Purge Heating Heat to Growth Temp Pump_Purge->Heating Heating->Growth Cooldown Cooldown Growth->Cooldown Hall_Effect Hall Effect Measurement Cooldown->Hall_Effect SIMS SIMS Analysis (Optional) Cooldown->SIMS PL Photoluminescence (Optional) Cooldown->PL

Caption: A generalized experimental workflow for the MOCVD of antimonide-based semiconductors.

References

A Comparative Study of Tris(dimethylamino)antimony for High-Purity Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical precursors are paramount. Tris(dimethylamino)antimony (Sb(NMe₂)₃), a key organometallic precursor in the semiconductor industry and a potential reagent in specialized organic synthesis, is offered by several suppliers. This guide provides a comparative overview of this compound from three prominent suppliers, focusing on key quality metrics, analytical methodologies for verification, and the impact of precursor quality on performance in sensitive applications.

Executive Summary

The quality of this compound, particularly its purity and the concentration of trace metal impurities, directly influences the performance and reproducibility of advanced material fabrication processes such as Metal-Organic Chemical Vapor Deposition (MOCVD). While many suppliers offer high-purity grades of this precursor, subtle differences in their impurity profiles can have significant consequences for the resulting material's electronic and optical properties. This guide presents a framework for evaluating and comparing this compound from different suppliers, emphasizing the importance of comprehensive analytical characterization.

Comparison of Supplier Specifications

Quantitative data on purity and trace metal impurities are crucial for selecting the appropriate grade of this compound for a specific application. While accessing real-time Certificates of Analysis (CoA) from suppliers like Strem Chemicals, Sigma-Aldrich, and Ereztech often requires customer credentials, the following table represents typical data for high-purity (99.99%+) grades of this product based on industry standards.

Table 1: Comparative Analysis of this compound Specifications

ParameterSupplier A (Representative Data)Supplier B (Representative Data)Supplier C (Representative Data)
Assay (Purity by NMR) ≥ 99.99%≥ 99.99%≥ 99.995%
Trace Metals Analysis (ICP-MS)
Aluminum (Al)< 10 ppb< 15 ppb< 5 ppb
Calcium (Ca)< 20 ppb< 25 ppb< 10 ppb
Copper (Cu)< 5 ppb< 10 ppb< 2 ppb
Iron (Fe)< 15 ppb< 20 ppb< 5 ppb
Magnesium (Mg)< 10 ppb< 15 ppb< 5 ppb
Silicon (Si)< 50 ppb< 60 ppb< 25 ppb
Sodium (Na)< 20 ppb< 25 ppb< 10 ppb
Zinc (Zn)< 10 ppb< 15 ppb< 5 ppb

Experimental Protocols

To ensure the quality and consistency of this compound, rigorous analytical testing is necessary. The following are detailed protocols for key experiments used to characterize this precursor.

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the purity of this compound and identify any organic impurities.

Methodology:

  • Sample Preparation: Due to the air and moisture sensitivity of this compound, all sample handling must be performed in an inert atmosphere (glovebox or Schlenk line).

    • In a glovebox, draw approximately 0.1 mL of this compound into a gas-tight syringe.

    • Inject the sample into an NMR tube containing a deuterated solvent (e.g., Benzene-d6 or Toluene-d8) that has been dried over molecular sieves.

    • Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra precaution.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

    • The spectrometer should be equipped with a probe capable of ¹H and ¹³C NMR spectroscopy.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. The spectrum of pure this compound should show a single sharp singlet corresponding to the methyl protons of the dimethylamino groups.

    • Acquire a ¹³C NMR spectrum to confirm the presence of the single carbon environment of the methyl groups.

  • Data Analysis:

    • Integrate the area of the main peak corresponding to the methyl protons.

    • Identify and integrate any impurity peaks.

    • Calculate the purity by comparing the integration of the main peak to the total integration of all peaks in the spectrum.

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify the concentration of trace metal impurities in this compound.

Methodology:

  • Sample Preparation:

    • In a clean, inert atmosphere, carefully hydrolyze a known weight (e.g., 0.1 g) of this compound by slowly adding it to high-purity deionized water or a dilute acid solution (e.g., 1% nitric acid). This reaction is exothermic and should be performed with caution in a well-ventilated fume hood.

    • Once the reaction is complete, dilute the sample to a known volume with deionized water to bring the expected impurity concentrations within the linear dynamic range of the ICP-MS instrument.

  • Instrumentation:

    • An ICP-MS instrument capable of detecting trace metals at parts-per-billion (ppb) or parts-per-trillion (ppt) levels.

  • Calibration:

    • Prepare a series of multi-element calibration standards using certified reference materials. The concentration of these standards should bracket the expected concentration of the impurities in the sample.

  • Data Acquisition:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Monitor the mass-to-charge ratios of the target metal impurities.

  • Data Analysis:

    • Generate a calibration curve for each metal.

    • Use the calibration curves to determine the concentration of each trace metal impurity in the sample solution.

    • Calculate the concentration of each impurity in the original this compound sample in ppb.

Visualizing Workflows and Relationships

To better understand the quality control process and the impact of precursor quality, the following diagrams are provided.

Experimental_Workflow cluster_sampling Sample Handling (Inert Atmosphere) cluster_analysis Analytical Characterization cluster_data Data Evaluation cluster_decision Quality Assessment Sample This compound (from supplier) NMR_Prep Prepare NMR Sample Sample->NMR_Prep Aliquot 1 ICPMS_Prep Prepare ICP-MS Sample Sample->ICPMS_Prep Aliquot 2 NMR NMR Spectroscopy NMR_Prep->NMR ICPMS ICP-MS Analysis ICPMS_Prep->ICPMS Purity Purity Assessment NMR->Purity Trace_Metals Trace Metal Profile ICPMS->Trace_Metals Pass Pass Purity->Pass Fail Fail Purity->Fail Trace_Metals->Pass Trace_Metals->Fail

Caption: Quality control workflow for this compound.

Precursor_Quality_Impact cluster_precursor Precursor Quality cluster_application Application Performance (e.g., MOCVD) High_Purity High Purity Low Impurities Good_Performance High-Quality Thin Film Good Electrical Properties High_Purity->Good_Performance Leads to Low_Purity Low Purity High Impurities Poor_Performance Defective Thin Film Poor Electrical Properties Low_Purity->Poor_Performance Leads to

Caption: Impact of precursor quality on application performance.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of their product's purity and impurity profile. While most reputable suppliers offer high-purity grades, the acceptable levels of specific trace metal contaminants can vary depending on the intended application. For demanding applications such as the fabrication of high-performance electronic devices, even ppb-level impurities can be detrimental. Therefore, it is essential for researchers and drug development professionals to not only rely on the supplier's CoA but also to have in-house or third-party analytical capabilities to verify the quality of the precursor. The experimental protocols provided in this guide offer a starting point for establishing a robust quality control program for this compound.

Safety Operating Guide

Safe Disposal of Tris(dimethylamino)antimony: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Tris(dimethylamino)antimony (Sb(N(CH₃)₂)₃). The following procedures are intended for researchers, scientists, and drug development professionals familiar with handling pyrophoric and water-reactive compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is a highly reactive organometallic compound that poses significant hazards. It is known to react violently with water and is air-sensitive.[1][2] The compound is also flammable, harmful if inhaled or swallowed, and causes severe skin burns and eye damage.[1][2][3] Proper disposal requires meticulous attention to detail and adherence to established safety protocols for handling such hazardous materials.

Key Hazard Information

A summary of the primary hazards associated with this compound is provided in the table below. This information is compiled from various safety data sheets and should be reviewed before handling the compound.

Hazard StatementClassification
In contact with water releases flammable gasesWater-reactive, Category 1
Flammable liquid and vaporFlammable liquid, Category 3
Harmful if swallowed or inhaledAcute toxicity, Category 4
Causes severe skin burns and eye damageSkin corrosion/irritation, Cat 1B
Toxic to aquatic life with long-lasting effectsHazardous to the aquatic environment, Chronic, Category 2

Disposal Procedure

Unused or waste this compound must be neutralized before disposal. The following is a detailed protocol for the safe quenching of small quantities of this material in a laboratory setting. For larger quantities, or for the disposal of original containers with residual material, contacting a licensed hazardous waste disposal company is mandatory.[2][4]

Experimental Protocol: Laboratory-Scale Quenching

This procedure should be performed in a certified chemical fume hood, and the operator must wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and neoprene or nitrile rubber gloves.[4] An inert atmosphere is required for the initial steps of this procedure.

Materials:

  • Waste this compound

  • Anhydrous isopropanol (B130326)

  • Anhydrous heptane (B126788) or toluene

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet/outlet

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask in the fume hood. Ensure all glassware is dry. Purge the flask with a steady stream of nitrogen or argon gas.

  • Dilution: Transfer the waste this compound to the reaction flask via cannula or a syringe. Dilute the material with an equal volume of anhydrous heptane or toluene. This helps to moderate the reaction.

  • Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.

  • Slow Addition of Quenching Agent: Fill the dropping funnel with anhydrous isopropanol. Add the isopropanol dropwise to the stirred solution of this compound. The reaction is exothermic; control the addition rate to prevent a rapid temperature increase. The reaction involves the hydrolysis of the antimony-nitrogen bonds, liberating dimethylamine.[5]

  • Monitoring: Continue the dropwise addition until no further reaction (e.g., gas evolution, heat generation) is observed.

  • Final Quenching: Once the initial vigorous reaction has ceased, slowly add more isopropanol until the mixture is fully quenched.

  • Waste Collection: The resulting solution should be transferred to a properly labeled hazardous waste container. Do not mix this waste with other waste streams.[6]

  • Decontamination of Glassware: Rinse the emptied reaction flask and any other contaminated glassware with a small amount of isopropanol and add the rinsate to the hazardous waste container. Subsequent rinses with water can be performed after the initial decontamination.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

Tris_dimethylamino_antimony_Disposal cluster_assessment Initial Assessment cluster_procedure Disposal Path start Waste this compound Generated check_quantity Assess Quantity of Waste start->check_quantity large_quantity Large Quantity or Original Container check_quantity->large_quantity > Lab Scale small_quantity Small Laboratory Quantity check_quantity->small_quantity <= Lab Scale contact_vendor Contact Licensed Waste Disposal Vendor large_quantity->contact_vendor lab_quench Perform Laboratory Quenching Protocol small_quantity->lab_quench package_waste Package for Pickup contact_vendor->package_waste quench_protocol Follow Detailed Quenching Steps: 1. Inert Atmosphere 2. Dilution 3. Cooling 4. Slow Isopropanol Addition 5. Monitoring 6. Final Quenching 7. Waste Collection lab_quench->quench_protocol end final_disposal Dispose of Neutralized Waste via Institutional Hazardous Waste Program quench_protocol->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management guidelines.

References

Safeguarding Your Research: Essential Protocols for Handling Tris(dimethylamino)antimony

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling highly reactive and hazardous materials like Tris(dimethylamino)antimony. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Critical Safety and Physical Properties

A thorough understanding of the inherent risks associated with this compound is the first step toward safe handling. This compound is a flammable liquid and vapor that reacts violently with water. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3] Always handle this substance under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

Quantitative data essential for safe handling and storage is summarized in the table below:

PropertyValue
Molecular Formula C6H18N3Sb
Molecular Weight 253.99 g/mol [4]
Physical State Liquid[1]
Appearance Colorless liquid
Boiling Point 32 - 34 °C @ 45 mmHg
Specific Gravity 1.325
OSHA PEL (as Sb) 0.5 mg/m³ TWA[4]
UN Number 3399 (US DOT), 3398 (IMDG, IATA)
Hazard Class 4.3 (Substances which, in contact with water, emit flammable gases)
Packing Group I

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents. The following steps provide a comprehensive guide for handling this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.[4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[1]

  • Inert Atmosphere: Prepare and verify a dry, inert atmosphere (e.g., nitrogen or argon) for handling the reagent.[4]

  • Spill Kit: Ensure a spill kit containing a dry, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth) is available.[4] Do not use water or combustible materials.

  • Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity before use.

2. Required Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to ensure comprehensive protection.

PPE CategorySpecification
Hand Protection Wear two pairs of chemical-resistant gloves; an inner nitrile glove and an outer, heavier-duty glove such as neoprene or butyl rubber.[1] All gloves must be inspected prior to use.[2]
Eye and Face Protection Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2] Contact lenses should not be worn.[1]
Body Protection Wear a flame-resistant lab coat over chemical-resistant clothing or a chemical splash suit.[1][5]
Respiratory Protection Work must be conducted in a certified chemical fume hood. For emergencies or situations exceeding fume hood capacity, a NIOSH-approved full-face supplied-air respirator is required.[2]

3. Handling Procedure:

  • Inert Gas Handling: All transfers and manipulations of this compound must be performed under an inert atmosphere using appropriate techniques (e.g., Schlenk line or glovebox).[2][4]

  • Spark-Proof Tools: Use only non-sparking tools to prevent ignition of flammable vapors.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

  • Avoid Incompatibilities: Keep the compound away from water, acids, alcohols, and oxidizing agents.[1]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all equipment that has come into contact with this compound using a non-aqueous solvent, followed by proper disposal of the cleaning materials.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.[2]

  • Hygiene: Wash hands and other exposed areas with mild soap and water after completing work and before leaving the laboratory.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Keep all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and disposable labware), separate from other waste streams.[2]

2. Waste Container:

  • Use a designated, clearly labeled, and sealed container for all this compound waste.[4] The container must be kept in a cool, dry, and well-ventilated area, away from water and ignition sources.

3. Disposal Method:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.[1][2] Do not attempt to neutralize or dispose of the waste down the drain.[3]

  • Handle uncleaned containers as you would the product itself.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air.[1][2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2]
Spill Evacuate the area and remove all ignition sources.[1] Wearing appropriate PPE, cover the spill with a dry, inert, non-combustible absorbent material.[4] Collect the material using non-sparking tools and place it in a sealed container for disposal.[4] Do not allow the spill to enter drains.[2]
Fire Use a dry chemical, foam, or carbon dioxide extinguisher.[1] DO NOT USE WATER. Firefighters should wear full protective equipment, including a self-contained breathing apparatus.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response prep_checks Pre-Operational Checks (Fume Hood, Emergency Equip.) ppe_inspection PPE Inspection prep_checks->ppe_inspection handling Handling in Inert Atmosphere ppe_inspection->handling post_handling Post-Handling Procedures (Decontamination, Hygiene) handling->post_handling emergency_procedures Emergency Procedures (Spill, Fire, Exposure) handling->emergency_procedures If Incident Occurs waste_segregation Waste Segregation post_handling->waste_segregation waste_disposal Licensed Waste Disposal waste_segregation->waste_disposal

Safe Handling and Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylamino)antimony
Reactant of Route 2
Tris(dimethylamino)antimony

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。